molecular formula C18H12CaN2O6S B12516396 Lithol Rubine BK

Lithol Rubine BK

Cat. No.: B12516396
M. Wt: 424.4 g/mol
InChI Key: PZTQVMXMKVTIRC-UHFFFAOYSA-L
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Description

Lithol Rubine BK is a useful research compound. Its molecular formula is C18H12CaN2O6S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12CaN2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

PZTQVMXMKVTIRC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

Lithol Rubine BK: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Lithol Rubine BK, a synthetic azo dye. The following sections detail its chemical structure, physicochemical properties, and the established protocol for its synthesis, offering valuable information for its application in research and development.

Core Molecular and Physicochemical Data

This compound, systematically named Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate, is a prominent member of the azo dye class.[1][2] Its distinct red hue and properties have led to its use in various industrial applications. A summary of its key quantitative data is presented below for ease of reference and comparison.

PropertyValueUnit
Molecular Formula C₁₈H₁₂CaN₂O₆S-
Molecular Weight 424.44 g/mol [1][3][4]
CAS Number 5281-04-9-[1][3][4][5][6]
Appearance Red powder-[1][2][5]
Melting Point 310 - 311°C[5]
Absorption Maximum (λmax) ~442nm (in dimethylformamide)[1][2][5][6]
Density 1.60g/cm³[7]
Heat Resistance 180 (min)°C[7]

Solubility Profile

SolventSolubility
Hot Water Slightly soluble[1][2][5][6]
Cold Water Insoluble[1][2][5][6]
Ethanol Insoluble[1][2][5][6]

Molecular Structure

The molecular architecture of this compound is characterized by an azo linkage (-N=N-) connecting a sulfonated toluene (B28343) derivative to a naphthoic acid moiety. The presence of the sulfonic acid and carboxylic acid groups facilitates the formation of a calcium salt, which is the common commercial form of this pigment.

Caption: Molecular components of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two key stages: diazotization of an aromatic amine followed by coupling with a coupling agent.

Materials:

  • 4-Amino-2-methylbenzenesulfonic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • 3-Hydroxy-2-naphthoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Calcium chloride (CaCl₂)

  • Ice

Workflow Diagram:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation and Purification A1 Dissolve 4-amino-2-methyl- benzenesulfonic acid in HCl A2 Cool to 0-5°C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir to form diazonium salt A3->A4 B3 Slowly add diazonium salt solution to the naphthoate solution A4->B3 B1 Dissolve 3-hydroxy-2-naphthoic acid in NaOH solution B2 Cool to 0-5°C B1->B2 B2->B3 B4 Maintain alkaline pH B3->B4 C1 Heat the reaction mixture B4->C1 C2 Add CaCl₂ solution C1->C2 C3 This compound precipitates C2->C3 D1 Filter the precipitate C3->D1 D2 Wash with water D1->D2 D3 Dry the final product D2->D3

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • Diazotization: 4-Amino-2-methylbenzenesulfonic acid is dissolved in a dilute solution of hydrochloric acid. The solution is then cooled to a temperature between 0 and 5°C using an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the low temperature and stirring continuously. The reaction results in the formation of the corresponding diazonium salt.

  • Azo Coupling: In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium naphthoate salt. This solution is also cooled to 0-5°C. The previously prepared cold diazonium salt solution is then slowly added to the sodium naphthoate solution. The pH of the reaction mixture is maintained on the alkaline side to facilitate the coupling reaction.

  • Precipitation: Upon completion of the coupling reaction, the mixture is heated. An aqueous solution of calcium chloride is then added to the reaction mixture. This results in the precipitation of the calcium salt of the azo dye, which is this compound.[5]

  • Isolation and Purification: The precipitated this compound is isolated from the reaction mixture by filtration. The collected solid is then washed thoroughly with water to remove any unreacted starting materials and soluble byproducts. Finally, the purified pigment is dried to obtain the final product in the form of a red powder.

References

Synthesis Pathway for Lithol Rubine BK (C.I. Pigment Red 57:1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Lithol Rubine BK, also known as C.I. Pigment Red 57:1. The document details the chemical reactions, experimental protocols, and quantitative data associated with the production of this widely used azo pigment.

Introduction

This compound is a red monoazo pigment characterized by its bright, bluish-red shade and good lightfastness. It is extensively used in printing inks, plastics, paints, and cosmetics. The synthesis of this compound is a well-established industrial process involving a two-stage reaction: the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid. The resulting water-soluble dye is then converted into an insoluble pigment through a laking process with a calcium salt.

Synthesis Pathway Overview

The synthesis of this compound proceeds through three key stages:

  • Diazotization: 2-Amino-5-methylbenzenesulfonic acid (also known as 4-aminotoluene-3-sulfonic acid or 4B acid) is converted to its corresponding diazonium salt in the presence of sodium nitrite (B80452) and a strong mineral acid, typically hydrochloric acid, at low temperatures.[1]

  • Azo Coupling: The unstable diazonium salt is immediately reacted with 3-hydroxy-2-naphthoic acid (BONA or β-oxynaphthoic acid) in an alkaline solution to form a water-soluble azo dye.[2][3]

  • Laking (Precipitation): The water-soluble azo dye is converted into the insoluble calcium salt, this compound, by the addition of a soluble calcium salt, such as calcium chloride.[4][5] This process is also referred to as metallization or salt formation.

The overall chemical transformation is depicted in the following diagram:

Synthesis_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_laking Stage 3: Laking 4B_Acid 2-Amino-5-methylbenzenesulfonic acid Diazonium_Salt Diazonium Salt Intermediate 4B_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Soluble Azo Dye Diazonium_Salt->Azo_Dye Coupling Alkaline pH BONA 3-Hydroxy-2-naphthoic acid BONA->Azo_Dye Lithol_Rubine_BK This compound (Calcium Salt) Azo_Dye->Lithol_Rubine_BK CaCl₂

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are a synthesis of procedures described in the patent literature and are intended for a laboratory-scale preparation.

Stage 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid

Materials:

  • 2-Amino-5-methylbenzenesulfonic acid (4B Acid): 187.2 g (1 mol)

  • Sodium Hydroxide (B78521) (50% solution): 120 g (1.5 mol)

  • Hydrochloric Acid (36% solution): 283.9 g (2.8 mol)

  • Sodium Nitrite (30% aqueous solution): 236.9 g (1.03 mol)

  • Ice

  • Distilled water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, add 187.2 g of 2-amino-5-methylbenzenesulfonic acid to a solution of 120 g of 50% sodium hydroxide in water. Stir until the acid is completely dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 283.9 g of 36% hydrochloric acid while maintaining the temperature at 0°C. Stir for 5 minutes.

  • Add 236.9 g of a 30% aqueous sodium nitrite solution to the reaction mixture. The reaction is stirred for 35 minutes at a temperature below 5°C to form the diazonium salt suspension.[5]

Stage 2: Azo Coupling

Materials:

  • 3-Hydroxy-2-naphthoic acid (2,3-acid): 178.8 g (0.95 mol)

  • Sodium Hydroxide (50% solution): 98.8 g (1.235 mol)

  • Distilled water

Procedure:

  • In a separate vessel, dissolve 178.8 g of 3-hydroxy-2-naphthoic acid in a solution of 98.8 g of 50% sodium hydroxide in water with stirring at 25°C. Continue stirring for 20 minutes.

  • Transfer the diazonium salt suspension from Stage 1 into the solution of 3-hydroxy-2-naphthoic acid.

  • The coupling reaction is carried out at a pH of 10.5-11 and a temperature of 0-5°C for 10-60 minutes.[3]

Stage 3: Laking and Isolation

Materials:

  • Calcium Chloride

  • Distilled water

Procedure:

  • To the reaction mixture from Stage 2, add a solution of calcium chloride.

  • The mixture is then heated to 60°C and maintained at a pH of 10.5 for 60 minutes to ensure complete reaction.[3]

  • The temperature is then raised to 85-90°C and held for 5-10 minutes.[3]

  • The precipitated pigment is collected by filtration, washed with water until free of soluble salts, and then dried and pulverized.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )Molar Ratio
2-Amino-5-methylbenzenesulfonic acid187.221.000
3-Hydroxy-2-naphthoic acid188.181.000 - 1.006[6]
Sodium Nitrite69.00~1.03
Calcium Chloride110.98In excess

Table 2: Reaction Conditions

StageParameterValue
DiazotizationTemperature0 - 5 °C[5]
pH< 2[5]
Azo CouplingTemperature0 - 5 °C[3]
pH10.5 - 11[3]
Reaction Time10 - 60 min[3]
LakingTemperature60 °C, then 85-90 °C[3]
pH10.5[3]
Reaction Time60 min at 60°C, 5-10 min at 85-90°C[3]

Table 3: Product Specifications

ParameterValue
Chemical FormulaC₁₈H₁₂CaN₂O₆S[7]
Molecular Weight424.44 g/mol [8]
AppearanceRed powder[9]
Maximum Absorption (in DMF)~442 nm[9]
Purity (Total Colouring Matter)≥ 90%

Logical Relationships and Workflows

The synthesis of this compound follows a precise logical workflow to ensure product quality and yield.

Workflow cluster_input Starting Materials cluster_process Synthesis Process cluster_output Final Product 4B_Acid 2-Amino-5-methyl- benzenesulfonic acid Diazotization Diazotization 4B_Acid->Diazotization BONA 3-Hydroxy-2- naphthoic acid Coupling Azo Coupling BONA->Coupling Reagents NaNO₂, HCl, NaOH, CaCl₂ Reagents->Diazotization Reagents->Coupling Laking Laking Reagents->Laking Diazotization->Coupling Diazonium Salt Coupling->Laking Soluble Azo Dye Isolation Filtration, Washing, Drying Laking->Isolation Pigment Slurry Pigment This compound Isolation->Pigment

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of reaction parameters such as temperature and pH to achieve high yield and purity. This technical guide provides a detailed framework for the laboratory-scale synthesis of this important pigment, intended to aid researchers and professionals in the fields of chemistry and materials science. The provided protocols and quantitative data serve as a valuable resource for the replication and optimization of this synthesis.

References

Lithol Rubine BK CAS number 5281-04-9 identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lithol Rubine BK (CAS Number: 5281-04-9)

This technical guide provides a comprehensive overview of this compound, a synthetic azo dye with the CAS number 5281-04-9. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document details its chemical and physical properties, synthesis, analytical characterization, and toxicological profile, presenting quantitative data in structured tables and providing detailed experimental protocols.

Chemical Identification and Properties

This compound, also known as Pigment Red 57:1 or E180 in the context of food additives, is a reddish synthetic azo dye.[1][2] It is commonly supplied as a calcium salt.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5281-04-9
EC Number 226-109-5
IUPAC Name Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate[2]
Synonyms Pigment Red 57:1, C.I. 15850:1, D&C Red No. 7, Brilliant Carmine 6B, E180[2][3]
Chemical Formula C₁₈H₁₂CaN₂O₆S[2]
Molecular Weight 424.44 g/mol [2]
InChI Key PZTQVMXMKVTIRC-RZLHGTIFSA-L[2]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Red powder[2]
Solubility Slightly soluble in hot water; Insoluble in cold water and ethanol[2]
Melting Point >360 °C
λmax ~442 nm (in Dimethylformamide)[1][2][4]
Behavior in Acid Brown-red precipitate in hydrochloric acid[4]
Behavior in Base Brown in sodium hydroxide (B78521)[4]

Synthesis

The synthesis of this compound is achieved through an azo coupling reaction.[2][5] This process involves the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid), which is then coupled with 3-hydroxy-2-naphthoic acid (BONA or BON acid).[5][6] The resulting soluble dye is then converted to its insoluble calcium salt.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for azo coupling reactions.

Materials:

  • 2-amino-5-methylbenzenesulfonic acid (4B acid)

  • 3-hydroxy-2-naphthoic acid (BONA)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Ice

Procedure:

  • Diazotization of 4B Acid:

    • Dissolve a specific molar equivalent of 4B acid in a dilute sodium hydroxide solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite with constant stirring.

    • Add hydrochloric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the BONA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium hydroxide solution.[7] The coupling reaction results in the formation of a soluble sodium salt of the dye.

  • Laking (Precipitation of Calcium Salt):

    • To the solution of the sodium salt of the dye, add a solution of calcium chloride.[5]

    • Stir the mixture to allow for the complete precipitation of the insoluble calcium salt of this compound.

  • Isolation and Purification:

    • Filter the precipitated pigment.

    • Wash the filter cake with water to remove any soluble impurities.

    • Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • The dried pigment can be ground to a fine powder.

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_laking Laking cluster_isolation Isolation 4B_Acid 2-Amino-5-methyl- benzenesulfonic Acid Diazonium_Salt Diazonium Salt of 4B Acid 4B_Acid->Diazonium_Salt + NaNO2, HCl (0-5 °C) NaNO2 Sodium Nitrite NaNO2->Diazonium_Salt HCl Hydrochloric Acid HCl->Diazonium_Salt Soluble_Dye Soluble Sodium Salt Diazonium_Salt->Soluble_Dye + BONA, NaOH (pH 8-10) BONA 3-Hydroxy-2- naphthoic Acid BONA->Soluble_Dye NaOH Sodium Hydroxide NaOH->Soluble_Dye Lithol_Rubine_BK This compound (Insoluble Calcium Salt) Soluble_Dye->Lithol_Rubine_BK + CaCl2 CaCl2 Calcium Chloride CaCl2->Lithol_Rubine_BK Filtration Filtration Lithol_Rubine_BK->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying G cluster_analytical_techniques Analytical Characterization LRBK This compound Sample HPLC HPLC LRBK->HPLC Purity Assay UV_Vis UV-Vis Spectroscopy LRBK->UV_Vis λmax Determination IR IR Spectroscopy LRBK->IR Functional Group ID NMR NMR Spectroscopy LRBK->NMR Structural Elucidation Purity Purity HPLC->Purity >95% Lambda_max Lambda_max UV_Vis->Lambda_max ~442 nm (in DMF) Functional_Groups Functional_Groups IR->Functional_Groups O-H, N=N, C=O, S=O Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Proton & Carbon Signals

References

Spectroscopic Profile of Lithol Rubine BK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lithol Rubine BK (C.I. Pigment Red 57:1), a widely used synthetic azo dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for these analyses. This information is crucial for quality control, material identification, and research applications involving this pigment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used to determine its maximum absorption wavelength (λmax), which is a key identifier.

Data Presentation
ParameterValueSolvent
λmax~442 nmDimethylformamide (DMF)

Table 1: UV-Vis Spectroscopic Data for this compound.

Experimental Protocol

Objective: To determine the maximum absorption wavelength (λmax) of this compound in the UV-Vis region.

Materials and Equipment:

  • This compound sample

  • Dimethylformamide (DMF), spectroscopic grade

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the pigment and dissolving it in a known volume of DMF. Due to its slight solubility, sonication may be required to achieve complete dissolution. Serial dilutions are then performed to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Instrument Setup: The spectrophotometer is powered on and allowed to stabilize. A baseline correction is performed using a cuvette filled with the solvent (DMF) to zero the absorbance across the desired wavelength range.

  • Measurement: The cuvette containing the this compound solution is placed in the sample holder of the spectrophotometer. The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 600 nm.

  • Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecular structure of this compound.

Data Presentation

While a full experimental spectrum is proprietary to spectral databases, the following table lists the expected characteristic absorption bands for the key functional groups in this compound based on its structure as an azo dye.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3200O-H (Carboxylic acid & Phenol)Stretching (broad)
3100 - 3000C-H (Aromatic)Stretching
2950 - 2850C-H (Methyl)Stretching
1700 - 1680C=O (Carboxylic acid)Stretching
~1600, ~1475C=C (Aromatic)Stretching
~1450N=N (Azo)Stretching
1200 - 1000S=O (Sulfonate)Stretching

Table 2: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocol

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials and Equipment:

  • This compound sample (dry)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): A small amount of the dry this compound sample (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine, homogenous powder. This mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrument Setup: The FTIR spectrometer is powered on and a background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.

  • Measurement: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is challenging due to its poor solubility in common deuterated solvents. As such, specific, publicly available NMR data with peak assignments is scarce. The information below provides a general overview and protocol.

Data Presentation
Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of a soluble derivative or isotopically labeled this compound.

Materials and Equipment:

  • This compound sample (or a more soluble salt form)

  • Deuterated solvent in which the sample shows some solubility (e.g., DMSO-d₆, DMF-d₇)

  • NMR tubes (5 mm diameter)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: An appropriate amount of the sample is dissolved in the chosen deuterated solvent directly in the NMR tube to achieve a sufficient concentration for detection. Complete dissolution is critical, and sonication or gentle heating may be necessary. The solution should be filtered if any particulate matter is present.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Measurement: Standard ¹H and ¹³C NMR pulse sequences are used to acquire the spectra. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Identification Sample This compound Sample Dissolution Dissolution in Solvent (e.g., DMF) Sample->Dissolution for UV-Vis/NMR Solid_Prep Solid-State Preparation (e.g., KBr Pellet) Sample->Solid_Prep for FTIR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (if soluble) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Prep->FTIR UV_Data Determine λmax UV_Vis->UV_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data Identification Compound Identification and Purity Assessment UV_Data->Identification FTIR_Data->Identification NMR_Data->Identification

Caption: Workflow for the spectroscopic analysis of this compound.

Spectrophotometric Properties of Lithol Rubine BK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectrophotometric properties of Lithol Rubine BK, a synthetic azo dye. The focus is on its absorption maximum (λmax) and the methodology for determining its molar absorptivity (ε). This document is intended for researchers, scientists, and professionals in drug development who utilize chromophoric compounds in their work.

Spectrophotometric Data

The quantitative spectrophotometric data for this compound is summarized in the table below. It is important to note that the molar absorptivity is not a readily published value and must be determined experimentally.

ParameterValueSolvent
Absorption Maximum (λmax) ~ 442 nmDimethylformamide (DMF)
Molar Absorptivity (ε) Not availableTo be determined experimentally

Table 1: Spectrophotometric Properties of this compound. The absorption maximum is the wavelength at which a substance has its strongest photon absorption.[1][2][3][4]

Experimental Protocol for Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using UV-Visible (UV-Vis) spectroscopy by applying the Beer-Lambert law.

Objective: To determine the molar absorptivity (ε) of this compound in dimethylformamide (DMF) at its absorption maximum (λmax).

Materials and Equipment:

  • This compound powder (analytical grade)

  • Dimethylformamide (DMF), spectroscopy grade

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (e.g., 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound powder using an analytical balance.

    • Dissolve the powder in a known volume of DMF in a volumetric flask to prepare a stock solution of a specific molar concentration. The molecular weight of this compound (C18H12CaN2O6S) is approximately 424.44 g/mol .[1]

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions from the stock solution using DMF to obtain a range of solutions with known, decreasing concentrations. It is recommended to prepare at least five different concentrations.

  • Spectrophotometer Setup and Blanking:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 442 nm in DMF.[1][2][3][4]

    • Fill a quartz cuvette with the solvent (DMF) to be used as a blank. Place the cuvette in the spectrophotometer and zero the absorbance.

  • Absorbance Measurements:

    • Starting with the least concentrated solution, rinse the cuvette with a small amount of the solution to be measured.

    • Fill the cuvette with the solution and measure its absorbance at 442 nm.

    • Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Record the absorbance values for each concentration.

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

    • According to the Beer-Lambert law, A = εbc, where 'b' is the path length of the cuvette (typically 1 cm).[5]

    • The plot should yield a straight line passing through the origin.

    • Perform a linear regression on the data points. The slope of this line will be equal to the molar absorptivity (ε) multiplied by the path length (b).

    • Calculate ε by dividing the slope of the line by the path length of the cuvette (ε = slope / b). The units for molar absorptivity are typically L·mol⁻¹·cm⁻¹.

Workflow for Molar Absorptivity Determination

The following diagram illustrates the experimental workflow for determining the molar absorptivity of this compound.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Prepare Stock Solution in DMF prep1->prep2 Dissolve prep3 Create Serial Dilutions prep2->prep3 Dilute meas1 Set λmax = 442 nm prep3->meas1 meas2 Blank with DMF meas1->meas2 meas3 Measure Absorbance of each dilution meas2->meas3 an1 Plot Absorbance vs. Concentration meas3->an1 an2 Perform Linear Regression an1->an2 an3 Calculate Slope an2->an3 an4 Determine Molar Absorptivity (ε) ε = Slope / Path Length an3->an4

Workflow for determining molar absorptivity.

References

Solubility of Lithol Rubine BK in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Lithol Rubine BK

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and coloring agents is paramount. This compound (Pigment Red 57:1), a widely used synthetic azo dye, is no exception. This technical guide provides a detailed overview of the solubility of this compound in aqueous and organic media, complete with experimental protocols and a visual representation of the solubility testing workflow.

Chemical Identity

  • IUPAC Name: Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2-carboxylate

  • CAS Number: 5281-04-9[1]

  • Molecular Formula: C₁₈H₁₂CaN₂O₆S[1]

  • Molecular Weight: 424.44 g/mol [1]

Solubility Profile

The solubility of this compound is a critical parameter influencing its application in various formulations. While it is generally characterized by low solubility in many common solvents, its behavior in different media varies.

Aqueous Solubility

This compound is sparingly soluble in water. Its solubility is temperature-dependent, showing a slight increase in hot water compared to cold water.[1][2][3][4]

Organic Solvent Solubility

The pigment is generally insoluble in ethanol.[1][2][3][4] However, it exhibits solubility in dimethylformamide (DMF), where its absorption maximum is approximately 442 nm.[1][2][3][4]

Behavior in Acidic and Alkaline Solutions

This compound is soluble in hydrochloric acid.[2] In concentrated sulfuric acid, it dissolves to form a magenta solution, which turns to a titian (reddish-yellow) color upon dilution.[2] When treated with a sodium hydroxide (B78521) solution, it forms a brown precipitate.[5]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, the following value for water solubility has been reported:

SolventTemperature (°C)Solubility
Water258.9 mg/L[6]

Note: Further experimental determination is recommended to obtain precise solubility data in various organic solvents under specific conditions.

Standardized Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of chemical substances in water is outlined in the OECD Guideline 105. This protocol can be adapted to determine the solubility of this compound.

Principle of the Method

The method involves preparing a saturated solution of the substance in a specific solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, dimethylformamide)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a suitable vessel.

    • Place the vessel in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained within ±0.5°C.

  • Phase Separation:

    • After reaching equilibrium, allow the suspension to settle.

    • Separate the solid phase from the liquid phase by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

  • Analysis of the Saturated Solution:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.

    • Determine the concentration of this compound in the diluted solution using a calibrated analytical instrument. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax (around 442 nm in DMF) and using a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Equilibrate in constant temperature shaker bath B->C D Centrifuge and/or filter the suspension C->D E Collect clear supernatant D->E F Prepare dilutions of the supernatant E->F G Measure concentration using analytical instrument F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a key parameter for its effective use in research and development. The provided data and experimental protocol offer a solid foundation for scientists and professionals working with this pigment. It is important to note that while qualitative solubility information is readily available, further experimental work is necessary to establish a complete quantitative solubility profile in a wider range of organic solvents.

References

Lithol Rubine BK: A Technical Guide to Toxicological and Safety Data in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological and safety data for Lithol Rubine BK (CAS No. 5281-04-9), a reddish synthetic azo dye. This document is intended to be a key resource for laboratory personnel, researchers, and professionals in drug development who handle this substance. The information is presented to ensure safe handling, storage, and disposal, and to provide a clear understanding of its toxicological profile.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated in various studies. The quantitative data from these studies are summarized below for easy reference and comparison.

Acute Toxicity

This compound exhibits low acute oral toxicity.

SpeciesRouteEndpointValueReference
RatOralLD50>5 g/kg bw[1]
RatOralLD509.8 g/kg bw[1]
DogOralLD50>2 g/kg bw
Repeated Dose Toxicity

Repeated oral administration of this compound has been shown to cause kidney damage in rats.[1]

SpeciesRouteDurationNOAEL (Male)NOAEL (Female)Effects Observed at Higher DosesReference
RatOral28 days100 mg/kg bw/day300 mg/kg bw/dayKidney damage[1]
RatOral90 days150 mg/kg bw/day150 mg/kg bw/dayDecreased body weight gain
Genetic Toxicity

This compound has not been found to be mutagenic in bacterial reverse mutation assays (Ames test).[2]

Carcinogenicity

In a limited dermal study in mice, there was no evidence of carcinogenicity.[2]

Reproductive and Developmental Toxicity

Studies on pregnant rats and rabbits showed no adverse fetal effects.[2] However, a limited three-generation oral rat study indicated a decrease in fertility in the second generation.[2]

SpeciesStudy TypeDosageFindingsReference
RatThree-generation studyNot specifiedDecreased fertility in the F2 generation[2]
Rat, RabbitDevelopmental toxicityNot specifiedNo adverse foetal effects[2]
Skin Irritation and Sensitization

This compound produced little irritation when tested on the skin of humans and rabbits and did not induce skin sensitization in humans.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not fully available in the public domain. However, some studies mention adherence to established guidelines, such as the OECD Test Guideline 422 for the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test.

A general description of the OECD 422 guideline includes:

  • Test Animals: Typically rats.

  • Administration: The test substance is administered orally to male and female rats for a set period before mating, during mating, and for females, throughout gestation and lactation.

  • Observations: Includes monitoring of clinical signs, body weight, food consumption, mating performance, fertility, and pup viability and growth.

  • Pathology: Gross and microscopic examination of various organs from the parent animals and offspring.

Safety and Handling in a Laboratory Setting

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator for dusts should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation exposure.

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

In case of a spill, avoid generating dust. Sweep up the spilled material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Laboratory Safety Workflow for Handling this compound

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Wear_PPE Obtain_SDS Obtain & Review SDS Obtain_SDS->Risk_Assessment Use_Eng_Controls Use Engineering Controls (Fume Hood) Wear_PPE->Use_Eng_Controls Weighing Weighing & Preparation Use_Eng_Controls->Weighing Experiment Conduct Experiment Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Remove_PPE Remove & Dispose of PPE Waste_Disposal->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory safety workflow for handling chemical substances.

GHS Hazard Relationship for this compound

Note: The GHS classification for this compound is not harmonized and may vary between suppliers. The following diagram represents a potential classification based on available data indicating a potential for skin sensitization.

G Substance {this compound | CAS: 5281-04-9} Hazard_Class Hazard Class Skin Sensitization (Category 1) Substance->Hazard_Class Signal_Word Signal Word Warning Hazard_Class->Signal_Word Hazard_Statement Hazard Statement H317: May cause an allergic skin reaction Signal_Word->Hazard_Statement Precautionary_Statements {Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.} Hazard_Statement->Precautionary_Statements

References

Potential Research Applications of Synthetic Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a versatile class of organic compounds with a wide range of applications in biomedical research. Beyond their traditional use as colorants, these molecules are increasingly being explored for their potential in drug delivery, as advanced imaging agents, in the development of sensitive diagnostics, and as photosensitizers in photodynamic therapy (PDT). Their utility stems from their unique physicochemical properties, including their vibrant colors, electrochemical activity, and the ability to undergo chemical transformations in specific biological environments. This technical guide provides an in-depth overview of the core research applications of synthetic azo dyes, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Core Research Applications

Drug Delivery Systems

Azo dyes can be incorporated into drug delivery systems as targeting moieties or as triggers for drug release. The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the hypoxic microenvironment of solid tumors and in the colon. This targeted cleavage allows for site-specific drug release, minimizing off-target effects.

Imaging Agents

The chromophoric nature of azo dyes makes them suitable for various imaging applications. Furthermore, "smart" azo dye-based probes can be designed to be activatable, where their fluorescence is quenched in their native state and restored upon cleavage of the azo bond in a specific biological environment, such as a hypoxic tumor. This "off-on" switching mechanism provides a high signal-to-noise ratio for targeted imaging.

Diagnostics and Biosensors

Azo dyes are employed as chromogenic or fluorogenic reporters in biosensors for the detection of various analytes. The interaction of the azo dye with the target analyte can lead to a measurable change in its absorption or fluorescence properties. These sensors can be designed to detect metal ions, pH changes, and specific biomolecules.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and accumulates in the target tissue, typically a tumor. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce cell death. Azo dyes are being investigated as a novel class of photosensitizers due to their strong absorption in the visible and near-infrared regions and their ability to generate ROS upon photoexcitation.

Quantitative Data

To facilitate the comparison of different synthetic azo dyes for various research applications, the following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of Selected Azo Dye Photosensitizers

Azo Dyeλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Reference
ACC15651.6 x 10⁴--[1]
ACC25862.7 x 10⁴--[1]
Disperse Red 19495---

Note: Data for quantum yields are often not reported or are measured under different conditions, making direct comparison challenging.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes Against Cancer Cell Lines

Azo DyeCancer Cell LineIC50 (µM)Incubation Time (days)Reference
Methyl OrangeGlioblastoma (GB1B)26.473[2][3]
Methyl OrangeGlioblastoma (GB1B)13.887[2][3]
Sudan IGlioblastoma (GB1B)12.487[2]
Compound 4dBreast (MCF-7)3.30 (µg/mL)-[4]
Compound 4jLung (A549)4.40 (µg/mL)-[4]
Thiazolyl azo ligandLung (A549)68.51 (µg/mL)-[5]
Cu(II)-complexLung (A549)64.20 (µg/mL)-[5]

Experimental Protocols

General Synthesis of Azo Dyes via Diazotization and Coupling

This protocol describes a general method for the synthesis of azo dyes, which is a cornerstone for creating novel compounds for various research applications.[6][7]

Materials:

Procedure:

  • Diazotization: a. Dissolve the primary aromatic amine in a solution of concentrated HCl and water. Cool the mixture in an ice bath to 0-5 °C. b. In a separate beaker, dissolve sodium nitrite in cold deionized water. c. Slowly add the sodium nitrite solution to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

  • Coupling: a. In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Isolation and Purification: a. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction. b. Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. c. Wash the solid with cold deionized water to remove any unreacted starting materials and salts. d. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye. e. Dry the purified product in a desiccator.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds like azo dyes.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Azo dye compound to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: a. Prepare a series of dilutions of the azo dye in complete culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the azo dye solution to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the dye) and a negative control (untreated cells). c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Hypoxia Imaging Workflow

This workflow outlines the general steps for using an activatable azo dye-based probe for in vivo imaging of hypoxic tumors in a mouse model.[7][8]

Materials:

  • Tumor-bearing mouse model

  • Azo dye-based hypoxia imaging probe

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle for probe injection

Procedure:

  • Probe Administration: a. Prepare a sterile solution of the azo dye probe in a suitable vehicle. b. Administer the probe to the tumor-bearing mouse via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and route will depend on the specific probe being used.[8]

  • In Vivo Imaging: a. At predetermined time points after probe administration, anesthetize the mouse. b. Place the anesthetized mouse in the in vivo imaging system. c. Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe. It is crucial to also acquire a pre-injection (baseline) image for background subtraction.[8]

  • Image Analysis: a. Analyze the acquired images to quantify the fluorescence intensity in the tumor region of interest (ROI) and in a control, normoxic tissue (e.g., muscle). b. Calculate the signal-to-background ratio to assess the specific activation of the probe in the hypoxic tumor.[8]

  • Ex Vivo Validation (Optional): a. After the final imaging session, euthanize the mouse and excise the tumor and other organs of interest. b. Image the excised tissues to confirm the localization of the fluorescent signal. c. Tissues can be further processed for histological analysis and co-stained with a known hypoxia marker (e.g., pimonidazole) to validate the probe's specificity.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by azo dyes and a typical experimental workflow.

experimental_workflow cluster_synthesis Azo Dye Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis purification Purification synthesis->purification characterization Characterization (NMR, MS, UV-Vis) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ros ROS Detection characterization->ros imaging_vitro Cellular Imaging cytotoxicity->imaging_vitro ros->imaging_vitro animal_model Animal Model Development imaging_vitro->animal_model imaging_vivo In Vivo Imaging animal_model->imaging_vivo efficacy Therapeutic Efficacy imaging_vivo->efficacy

Caption: A typical experimental workflow for the development and evaluation of synthetic azo dyes for biomedical applications.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription azo_dye Azo Dye Metabolite azo_dye->raf Inhibition? response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Caption: A simplified representation of the MAPK signaling pathway, indicating a potential point of inhibition by azo dye metabolites.

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates transcription Transcription Factors mtor->transcription azo_dye Azo Dye Metabolite azo_dye->pi3k Inhibition? response Cell Growth, Proliferation, Survival transcription->response

Caption: A simplified representation of the PI3K-Akt signaling pathway, highlighting a potential point of intervention by azo dye metabolites.

Conclusion

Synthetic azo dyes offer a rich and largely untapped resource for the development of novel tools and therapeutics in biomedical research. Their tunable chemical structures and responsiveness to specific biological cues make them highly attractive for a range of applications, from targeted drug delivery to advanced molecular imaging. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers looking to explore the potential of these versatile compounds in their own work. Further research into the specific molecular interactions of azo dyes with biological systems will undoubtedly unlock even more exciting applications in the future.

References

An In-depth Technical Guide to the Chromophoric Mechanism of Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chromophoric properties of Lithol Rubine BK, a widely used synthetic azo dye. The document details the underlying electronic mechanisms responsible for its distinct reddish color, outlines experimental protocols for its characterization, and presents key data in a structured format.

Introduction to this compound as a Chromophore

This compound, also known as Pigment Red 57:1, is a monoazo dye characterized by the presence of an azo group (-N=N-) which acts as the primary chromophore.[1] This functional group, in conjugation with aromatic rings, is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving the molecule its characteristic color. The perceived color of this compound is magenta or a bluish-red, which arises from its strong absorption of green-yellow light. The molecule's extended π-system, facilitated by the phenyl and naphthyl rings, is crucial for its function as a chromophore.

Chemical Structure and Physicochemical Properties

This compound is typically supplied as a calcium salt.[2][3][4][5][6] The presence of sulfonic acid and carboxylic acid groups enhances its polarity, although it remains only slightly soluble in hot water and is insoluble in cold water and ethanol.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₈H₁₂CaN₂O₆S[5]
Molar Mass424.44 g/mol [5]
AppearanceRed powder[2][3][4][5][6]
λmax in DMF~442 nm[2][3][4][5][6]
SolubilitySlightly soluble in hot water, insoluble in cold water and ethanol[2][3][4][5][6]

Below is a diagram illustrating the chemical structure of this compound.

Electronic Transitions in this compound pi_star π* (LUMO) n n (Non-bonding) n->pi_star n → π* (Low Intensity) pi π (HOMO) pi->pi_star π → π* (High Intensity) Workflow for Molar Absorptivity Determination Start Start Prep_Stock Prepare Stock Solution Start->Prep_Stock Prep_Standards Prepare Standard Solutions Prep_Stock->Prep_Standards Measure_Abs Measure Absorbance at λmax Prep_Standards->Measure_Abs Plot_Curve Plot Absorbance vs. Concentration Measure_Abs->Plot_Curve Calculate_Slope Calculate Slope of the Line Plot_Curve->Calculate_Slope End Molar Absorptivity (ε) = Slope Calculate_Slope->End

References

Technical Guide: Purity Specifications for Analytical Grade Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for analytical grade Lithol Rubine BK (C.I. Pigment Red 57:1, CAS 5281-04-9). It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of experimental workflows. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound used in their work.

Purity Specifications

Analytical grade this compound is expected to meet stringent purity requirements. The specifications can vary slightly between different suppliers and regulatory bodies. The following table summarizes the key purity specifications from prominent sources.

ParameterSpecificationSource
Assay (Total Colouring Matter) ≥ 95.0% (by HPLC)Sigma-Aldrich (Analytical Standard)[1][2][3]
≥ 90%JECFA[4]
Subsidiary Colouring Matters Not more than 0.5%JECFA[4]
Organic compounds other than colouring matters:
2-Amino-5-methylbenzenesulfonic acid, calcium saltNot more than 0.2%JECFA[4]
3-Hydroxy-2-naphthalenecarboxylic acid, calcium saltNot more than 0.4%JECFA[4]
Unsulfonated primary aromatic amines Not more than 0.01% (calculated as aniline)JECFA[4]
Loss on Drying at 135°C Not more than 10% (together with chloride and sulfate (B86663) calculated as calcium salts)JECFA[4]
Lead (Pb) Not more than 2 mg/kgJECFA[4]

Experimental Protocols

Detailed methodologies for the determination of purity and impurities are crucial for the quality control of analytical grade this compound. The following sections provide protocols for key analytical techniques.

Determination of Total Colouring Matter by Titrimetry

This method, based on a titanous chloride titration, is a classic approach for the assay of azo dyes.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 500-mL Erlenmeyer flask.

  • Digestion: Add 5 mL of sulfuric acid and mix well. Then, add 100 mL of ethanol (B145695) and shake thoroughly.

  • Complexation: Heat the mixture on a water bath. Prepare a solution by dissolving 20 g of sodium hydrogen tartrate in 100 mL of boiling water and mix it with 20 mL of 30% sodium hydroxide (B78521) solution. Add this solution to the flask, shaking vigorously.

  • Titration: Titrate the hot solution with 0.1 N titanous chloride solution. The endpoint is indicated by a color change from red to a persistent yellow or orange.

  • Calculation: Each mL of 0.1 N titanous chloride is equivalent to 10.61 mg of C₁₈H₁₂CaN₂O₆S.[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_digestion Digestion cluster_complexation Complexation cluster_titration Titration weigh Accurately weigh ~0.2g of this compound add_h2so4 Add 5 mL H₂SO₄ and mix weigh->add_h2so4 add_etoh Add 100 mL ethanol and shake add_h2so4->add_etoh heat Heat on water bath add_etoh->heat add_reagent Add reagent and shake vigorously heat->add_reagent prepare_reagent Prepare Sodium Hydrogen Tartrate/NaOH solution prepare_reagent->add_reagent titrate Titrate with 0.1 N Titanous Chloride add_reagent->titrate

Titrimetric Assay Workflow
Spectrophotometric Determination of Subsidiary Colouring Matters

This method is used to quantify colored impurities that are structurally related to this compound.

Methodology:

  • Sample Preparation: Gently boil 0.10 g of the sample with 100 mL of glacial acetic acid and 75 mL of 8 N hydrochloric acid until the color has dissolved.

  • Extraction: Cool the solution and transfer it to a 1000 mL separatory funnel. Extract the acidic solution with 150 mL of ether. Separate the layers by adding about 150 mL of water. Transfer the lower aqueous layer to a second funnel and extract with another 100 mL of ether.

  • Washing: Combine the ether extracts and wash with 100 mL portions of water until the washings are colorless, and then wash twice more.

  • Isolation of Subsidiary Colours: Remove the subsidiary color from the ether layer by extraction with 20 mL portions of 2% sodium hydroxide solution.

  • Measurement: Warm the sodium hydroxide extract to expel the ether. Determine the concentration of the subsidiary color spectrophotometrically at 505 nm.

  • Standard: 3-Hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid has an absorptivity of 0.032 L mg⁻¹ cm⁻¹ at 505 nm.[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_washing Washing cluster_isolation Isolation and Measurement boil Boil 0.1g sample in Acetic Acid/HCl extract1 Extract with 150 mL ether boil->extract1 separate1 Separate layers extract1->separate1 extract2 Re-extract aqueous layer with 100 mL ether separate1->extract2 combine_ether Combine ether extracts extract2->combine_ether wash_water Wash with water until colorless combine_ether->wash_water extract_naoh Extract with 2% NaOH wash_water->extract_naoh measure Measure absorbance at 505 nm extract_naoh->measure

Spectrophotometric Analysis of Subsidiary Colours
High-Performance Liquid Chromatography (HPLC) for Purity Assay

Disclaimer: This is an example method and requires validation for its intended use.

Methodology:

  • Instrumentation: A standard HPLC system with a PDA or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Acetonitrile

    • Solvent B: Water with an ion-pairing agent or buffer (e.g., 0.02 M ammonium (B1175870) acetate, adjusted to a specific pH).

  • Gradient Program (Example):

    • 0-2 min: 10% A

    • 2-15 min: Linear gradient to 90% A

    • 15-20 min: 90% A

    • 20-22 min: Linear gradient to 10% A

    • 22-25 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm for this compound. A photodiode array detector can be used to monitor multiple wavelengths and identify impurities.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dimethylformamide or a mixture of methanol (B129727) and water) to a known concentration. Filter the solution through a 0.45 µm filter before injection.

  • Quantification: The percentage purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard for external calibration.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in appropriate solvent weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample onto HPLC system filter->inject separate Separate components on C18 column inject->separate detect Detect at 520 nm (or with PDA) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (e.g., area percent) integrate->calculate

HPLC Purity Assay Workflow

Common Impurities

The manufacturing process of this compound can result in the presence of several impurities. These include:

  • Subsidiary Colouring Matters: Isomers and other closely related azo dyes formed during the synthesis.

  • Starting Materials and Intermediates: Unreacted 2-amino-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.[4][5][6]

  • Inorganic Salts: Calcium chloride and/or calcium sulfate may be present from the manufacturing and precipitation process.[4]

  • Unsulfonated Primary Aromatic Amines: These are a class of impurities that are often monitored in azo dyes due to potential toxicological concerns.

A thorough understanding and control of these impurities are essential for applications in sensitive fields such as drug development and scientific research.

References

An In-depth Technical Guide to the Physical Characteristics of Lithol Rubine BK Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Lithol Rubine BK powder (C.I. Pigment Red 57:1). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organic pigment for formulation and analytical purposes. This document outlines key physical properties, details the experimental protocols for their determination, and illustrates relevant processes through diagrams.

General and Chemical Properties

This compound is a synthetic red azo dye, widely used as a pigment in various industries.[1][2] It is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[1][3] Its vibrant magenta hue and good fastness properties make it a common choice for printing inks, plastics, and coatings.[1][2]

PropertyValue
Common Name This compound
C.I. Name Pigment Red 57:1
CAS Number 5281-04-9
EC Number 226-109-5
Chemical Formula C₁₈H₁₂CaN₂O₆S
Molecular Weight 424.44 g/mol [2]
Appearance Red powder[1][2]

Physical and Optical Properties

The physical and optical characteristics of this compound powder are critical for its performance in various applications. These properties are summarized in the table below.

PropertyValue
Melting Point >360 °C
Density 1.42 - 1.80 g/cm³
Oil Absorption 30 - 50 g/100g
Particle Size 0.04 - 0.3 µm
Specific Surface Area 21 - 105 m²/g
pH of Aqueous Suspension 6.0 - 9.0
Solubility Profile
SolventSolubility
Cold Water Insoluble[1][2]
Hot Water Slightly soluble[1][2]
Ethanol Insoluble[1][2]
Dimethylformamide Soluble (absorption maximum at ~442 nm)[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a diazotization reaction followed by an azo coupling and subsequent laking (salt formation).[1][3]

G Synthesis Pathway of this compound cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Laking & Processing 4B_Acid 4-Aminotoluene-3-sulfonic acid (4B Acid) NaNO2_HCl Sodium Nitrite (B80452) (NaNO₂) + Hydrochloric Acid (HCl) (0-5 °C) Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Diazotization 2_3_Acid 3-Hydroxy-2-naphthoic acid (BONA) Azo_Pigment Azo Pigment Intermediate 2_3_Acid->Azo_Pigment Coupling Reaction CaCl2 Calcium Chloride (CaCl₂) Lithol_Rubine_BK This compound (Pigment Red 57:1) CaCl2->Lithol_Rubine_BK Laking (Precipitation) Processing Filtering, Washing, Drying, Milling Lithol_Rubine_BK->Processing

Caption: A simplified workflow of the synthesis of this compound.

The process begins with the diazotization of 4-aminotoluene-3-sulfonic acid (4B acid) with sodium nitrite in the presence of hydrochloric acid at a low temperature to form a diazonium salt.[3] This intermediate is then coupled with 3-hydroxy-2-naphthoic acid (BONA).[3] The resulting azo pigment is then converted to its calcium salt through the addition of calcium chloride, a process known as laking, which precipitates the insoluble pigment.[3] The final product is then filtered, washed to remove impurities, dried, and milled to the desired particle size.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound powder.

Determination of Oil Absorption (ASTM D281)

Objective: To determine the quantity of linseed oil required to form a stiff, putty-like paste with a unit weight of the pigment.

Apparatus:

  • Spatula (steel, with a blade of specified dimensions)

  • Analytical balance

  • Burette for dispensing linseed oil

  • Glass slab or other non-absorbent surface

Procedure:

  • Weigh a sample of this compound powder (typically 1-10 g) to an accuracy of 0.01 g and place it on the glass slab.

  • Add raw linseed oil dropwise from the burette to the pigment.

  • After the addition of each drop, thoroughly incorporate the oil into the pigment by rubbing with the spatula.

  • Continue adding oil until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be cleanly lifted from the slab with the spatula.

  • Record the volume of oil used.

  • The oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness Testing (ASTM D4303)

Objective: To evaluate the resistance of the pigment to color change upon exposure to light.

Apparatus:

  • Xenon-arc lightfastness apparatus

  • Spectrocolorimeter

Procedure:

  • Prepare a dispersion of this compound in a suitable binder (e.g., acrylic emulsion).

  • Apply a uniform film of the dispersion onto a substrate (e.g., paper or a sealed panel).

  • Measure the initial color of the specimen using a spectrocolorimeter according to ASTM D2244.

  • Expose the specimen in a xenon-arc apparatus, which simulates the spectral distribution of natural sunlight.[4][5] The exposure conditions (e.g., irradiance, temperature, humidity) should be controlled as specified in the standard.[4]

  • At predetermined intervals, remove the specimen and measure the color change (ΔE*) relative to an unexposed portion of the same specimen.

  • The lightfastness is rated based on the total exposure required to produce a specified amount of color change.

Particle Size Analysis (ISO 13320 - Laser Diffraction)

Objective: To determine the particle size distribution of the pigment powder.

Apparatus:

  • Laser diffraction particle size analyzer

  • Liquid dispersion unit

Procedure:

  • Select a suitable dispersant in which this compound is insoluble and does not agglomerate (e.g., deionized water with a surfactant).

  • Prepare a suspension of the pigment powder in the dispersant and sonicate if necessary to break up any agglomerates.

  • Introduce the suspension into the liquid dispersion unit of the laser diffraction instrument.

  • The instrument directs a laser beam through the suspension. The light scattered by the particles is measured by a series of detectors at different angles.

  • The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.

  • The results are typically reported as a volume-based distribution, including values such as D10, D50 (median particle size), and D90.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistency and performance of this compound powder. The following diagram illustrates a typical QC workflow.

G Quality Control Workflow for this compound cluster_tests Final Product Tests Raw_Materials Raw Material Inspection (Purity, Identity) In_Process In-Process Control (Reaction Monitoring, pH, Temperature) Raw_Materials->In_Process Intermediate Intermediate Product Testing In_Process->Intermediate Final_Product Final Product Testing Intermediate->Final_Product Release Batch Release Final_Product->Release Color Color Strength & Shade Final_Product->Color Physical Particle Size, Density, Oil Absorption Final_Product->Physical Fastness Lightfastness, Heat Stability, Solvent Resistance Final_Product->Fastness Purity Impurity Profile (HPLC) Final_Product->Purity Documentation Certificate of Analysis (CoA) Generation Release->Documentation

Caption: A typical quality control workflow for organic pigments like this compound.

The QC process begins with the inspection of raw materials to ensure they meet purity and identity specifications.[6][7] During production, key parameters such as temperature, pressure, and pH are monitored.[6] The intermediate and final products undergo a series of tests to evaluate their physical and chemical properties, including color strength, particle size, fastness properties, and purity.[6][7] Only batches that meet all specifications are released and accompanied by a Certificate of Analysis.

References

Methodological & Application

Lithol Rubine BK protocol for staining microscopic specimens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise visualization of cellular and tissue components is paramount. While a vast array of staining protocols exists, inquiries regarding a "Lithol Rubine BK protocol for staining microscopic specimens" have revealed that this substance is not utilized in this application. Extensive searches of scientific literature and technical documentation indicate that this compound is a synthetic azo dye primarily employed as a pigment in manufacturing plastics, paints, and printing inks, as well as a food additive (E180) for coloring cheese rinds.[1][2][3][4] There is no established or validated protocol for its use as a biological stain for microscopic analysis.

In the spirit of scientific advancement and to address the likely interest in visualizing calcified structures, this document provides comprehensive application notes and a detailed protocol for a widely accepted and scientifically validated alternative: the von Kossa stain for the detection of calcium mineralization .

Application Notes: The von Kossa Staining Method

The von Kossa stain is a cornerstone technique in histology for the demonstration of mineralized tissue and pathological calcification.[1][5] It is not a direct stain for calcium ions but rather identifies the phosphate (B84403) and carbonate anions that are integral to calcium deposits.[5][6]

Principle of the Method: The von Kossa technique is a two-step silver reduction method.[2][7] Tissue sections are treated with a silver nitrate (B79036) solution. The silver ions in the solution are exchanged for the calcium ions present in the calcium phosphate and carbonate deposits.[5] Subsequently, the specimen is exposed to a strong light source (such as UV light or a high-wattage lamp), which reduces the silver phosphate and silver carbonate to black, metallic silver deposits.[3][8] This results in a distinct black or brownish-black staining of the mineralized areas. A counterstain, typically Nuclear Fast Red, is then applied to visualize cell nuclei in red and cytoplasm in pink, providing morphological context.[5][8]

Applications:

  • Bone Histomorphometry: Widely used to distinguish between mineralized and unmineralized bone (osteoid).[2]

  • Pathology: Detection of ectopic calcification in various tissues, such as blood vessels (arteriosclerosis), kidneys (nephrocalcinosis), and tumors.[5]

  • In Vitro Mineralization Assays: To assess the osteogenic differentiation of cell cultures by visualizing the formation of mineralized nodules.[2]

Limitations: The von Kossa method is not strictly specific for calcium, as it detects the associated anions. Therefore, other mineral deposits, such as urates, can also produce a positive result.[6] For definitive confirmation of calcium, it is often recommended to use a direct calcium stain, such as Alizarin Red S, in parallel.[1]

Experimental Protocol: von Kossa Staining for Paraffin-Embedded Sections

This protocol is a standard method for the von Kossa staining of formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions:

ReagentPreparationStorage
1% Silver Nitrate SolutionDissolve 1 g of silver nitrate in 100 mL of distilled water.Store in a dark, acid-cleaned glass bottle at 2-8°C. Stable for several months.[3]
5% Sodium Thiosulfate (B1220275) (Hypo)Dissolve 5 g of sodium thiosulfate in 100 mL of distilled water.Store at room temperature.
Nuclear Fast Red Solution (Kernechtrot)Dissolve 0.1 g of Nuclear Fast Red and 5 g of aluminum sulfate (B86663) in 100 mL of distilled water. Heat to dissolve, then cool and filter. Add a crystal of thymol (B1683141) as a preservative.[8]Store at room temperature.

Procedure:

  • Deparaffinization and Hydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.[9]

  • Silver Impregnation:

    • Incubate sections in 1% silver nitrate solution in a glass Coplin jar.[8]

    • Expose to a strong light source (UV lamp or a 60-100 watt bulb) for 20-60 minutes.[3][8] Mineral deposits will appear black.

  • Rinsing:

    • Thoroughly rinse the slides in several changes of distilled water to remove excess silver nitrate.[6]

  • Removal of Unreacted Silver:

    • Immerse slides in 5% sodium thiosulfate solution for 5 minutes.[8]

  • Washing:

    • Wash slides in running tap water, followed by a rinse in distilled water.[3]

  • Counterstaining:

    • Immerse slides in Nuclear Fast Red solution for 5 minutes.[8]

  • Washing:

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol).

    • Clear in xylene.

    • Coverslip using a permanent mounting medium.[8]

Expected Results:

Tissue ComponentStaining Color
Calcium Deposits (Mineralization)Black to brownish-black[8]
Cell NucleiRed[5]
CytoplasmPink[5]

Quantitative Data and Optimization

The following table summarizes key quantitative parameters and optimization considerations for the von Kossa staining protocol.

ParameterRange/ValueNotes
Fixation 10% Neutral Buffered FormalinPreferred fixative for optimal preservation of tissue structure.[4]
Section Thickness 4-5 micronsStandard thickness for paraffin-embedded sections.[4]
Silver Nitrate Concentration 1-5%1% is often sufficient and can reduce background staining.[7]
Light Exposure Time 20-60 minutesTime may be adjusted based on the intensity of the light source and the amount of mineralization.[8]
Light Source UV lamp, 60-100W bulb, or direct sunlightA 100W, 5000K–6500K daylight LED bulb is a modern and effective alternative to sunlight.[7]
Counterstain Incubation 5 minutesStandard time for Nuclear Fast Red.

Experimental Workflow Diagram

vonKossa_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize & Hydrate Wash_H2O_1 Rinse in Distilled H2O Deparaffinize->Wash_H2O_1 Silver Incubate in 1% Silver Nitrate + Strong Light (20-60 min) Wash_H2O_1->Silver Wash_H2O_2 Rinse in Distilled H2O Silver->Wash_H2O_2 Thiosulfate 5% Sodium Thiosulfate (5 min) Wash_H2O_2->Thiosulfate Wash_Tap_H2O Wash in Tap & Distilled H2O Thiosulfate->Wash_Tap_H2O Counterstain Counterstain with Nuclear Fast Red (5 min) Wash_Tap_H2O->Counterstain Wash_H2O_3 Rinse in Distilled H2O Counterstain->Wash_H2O_3 Dehydrate Dehydrate in Alcohols Wash_H2O_3->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Coverslip Clear->Mount

Caption: Workflow for the von Kossa staining of paraffin-embedded tissue sections.

References

Application Note: Quantification of Lithol Rubine BK (D&C Red No. 7) in Cosmetic Products Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-0571

Introduction

Principle

This method employs reverse-phase HPLC with photodiode array (PDA) detection to separate Lithol Rubine BK from other components in a cosmetic product matrix. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified analytical standard.

Experimental Protocols

1. Materials and Reagents

  • Analytical Standard: this compound, certified reference material (CRM), ≥95% purity (HPLC).[6][7]

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Dimethylformamide (DMF, HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (analytical grade).

  • Sample Matrix: Lipstick or lip balm product for analysis.

  • Equipment: Analytical balance, volumetric flasks, syringes with 0.45 µm PTFE filters, ultrasonic bath, HPLC system with PDA detector.

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in a minimal amount of DMF (approx. 2-3 mL) and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored protected from light at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by serial dilution of the stock solution with methanol in volumetric flasks. These solutions are used to generate the calibration curve.

3. Sample Preparation (Lipstick)

  • Accurately weigh approximately 100 mg of the homogenized lipstick sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Heat the mixture in a water bath at 60°C for 15 minutes, vortexing occasionally to melt the base and disperse the pigment.

  • Sonicate the mixture for 20 minutes to ensure complete extraction of the dye.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

4. HPLC Method and Parameters

The following parameters have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection PDA Detector, Wavelength: 520 nm[8]
Run Time 25 minutes

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration (µg/mL). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered acceptable.

  • Sample Analysis: Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard.

  • Calculation: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration in the sample solution. The final concentration in the original product (% w/w) is calculated using the following formula:

    % w/w = (C × V × DF) / (W × 10000)

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Initial extraction volume (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the sample (mg)

Visualizations

Below are diagrams illustrating the analytical workflow and the process for qualifying the analytical standard used in this method.

G Analytical Workflow for this compound Quantification A Standard Preparation D HPLC Analysis A->D Inject Standards B Sample Weighing & Extraction C Centrifugation & Filtration B->C C->D Inject Sample E Data Acquisition (Chromatogram) D->E F Peak Integration & Calibration E->F G Concentration Calculation F->G H Final Report G->H

Caption: Experimental workflow for HPLC analysis.

G Qualification of this compound as a Reference Standard cluster_0 Characterization B Identity Confirmation (FTIR, MS) E Stability & Homogeneity Studies B->E C Purity Assessment (HPLC, qNMR) C->E D Impurity Profiling (LC-MS/MS) D->E A Candidate Material (this compound) A->B A->C A->D F Certified Reference Material (CRM) E->F

Caption: Logical process for CRM qualification.

References

Preparation of Lithol Rubine BK Stock Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithol Rubine BK, a synthetic azo dye, is utilized across various scientific and industrial fields due to its distinct red hue. In a research setting, it finds application as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC), as a non-fluorescent coloring agent in various assays, and potentially as a counterstain in histological preparations.[1][2] Proper preparation of stock solutions is critical to ensure accuracy and reproducibility in experimental outcomes. This document provides detailed protocols for the preparation of this compound stock solutions for general laboratory use, spectrophotometry, and as a reference standard for chromatography.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueReference
CAS Number 5281-04-9[1][2]
Molecular Formula C₁₈H₁₂CaN₂O₆S[1][2]
Molecular Weight 424.44 g/mol [1]
Appearance Red powder[2]
Solubility - Slightly soluble in hot water- Insoluble in cold water and ethanol- Soluble in Dimethylformamide (DMF)[2]
Maximum Absorption (λmax) ~442 nm (in DMF)[2]

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All preparation steps should be performed in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Stock Solution in DMF

This protocol is suitable for applications requiring a concentrated, non-aqueous stock solution of this compound, such as for use as a coloring agent in non-biological assays or for further dilutions.

Materials:

  • This compound powder (analytical grade)

  • Dimethylformamide (DMF), anhydrous

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Spatula

  • Pipettes

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, weigh 4.24 mg for a final volume of 1 mL.

  • Dissolution: Transfer the weighed powder into a volumetric flask of the appropriate size.

  • Add a small volume of DMF to the flask, approximately half of the final desired volume.

  • Gently swirl the flask to dissolve the powder. Sonication may be used to aid dissolution if necessary.

  • Volume Adjustment: Once the powder is completely dissolved, add DMF to the flask until the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the stock solution to a labeled amber glass vial and store at 2-8°C, protected from light.

Protocol 2: Preparation of an Aqueous Stock Solution for Spectrophotometry

Given its slight solubility in hot water, a heated aqueous solution can be prepared for applications such as spectrophotometric analysis.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Beaker

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Volumetric flask

  • Thermometer

Procedure:

  • Weighing: Weigh the desired amount of this compound powder.

  • Heating Water: In a beaker, heat the required volume of deionized water to approximately 60-70°C while stirring with a magnetic stir bar.

  • Dissolution: Slowly add the weighed this compound powder to the heated water while continuously stirring.

  • Continue to stir until the powder is fully dissolved. Avoid boiling the solution.

  • Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Transfer the cooled solution to a volumetric flask and bring it to the final volume with room temperature deionized water.

  • Storage: Store the solution in a tightly sealed container at room temperature, protected from light. Due to lower stability in aqueous solutions, it is recommended to prepare this solution fresh.

Protocol 3: Preparation of a Standard Solution for HPLC

This protocol outlines the preparation of a standard solution for use in HPLC analysis, where accurate concentration is paramount.

Materials:

  • This compound (USP reference standard grade)

  • Dimethylformamide (DMF), HPLC grade

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with HPLC-grade DMF. This will be your primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with DMF in volumetric flasks to achieve the desired concentrations for the calibration curve.

  • Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the primary stock and working standard solutions at 2-8°C in amber vials. It is advisable to prepare fresh working standards daily for optimal accuracy.

Application Notes

  • Spectrophotometry: When using a this compound solution for spectrophotometric analysis, a blank solution containing the same solvent (e.g., DMF or water) should be used to zero the instrument. The absorbance maximum is approximately 442 nm in DMF.[2]

  • In Vitro Assays: While specific protocols for using this compound in cell viability assays are not widely documented, its non-fluorescent nature could make it a candidate for a counterstain in imaging-based assays where fluorescence is undesirable. However, its potential cytotoxicity would need to be evaluated for the specific cell line and experimental conditions.

  • Histology: The utility of this compound as a histological stain is not well-established in the literature. Researchers wishing to explore its potential as a counterstain would need to perform optimization experiments to determine appropriate concentrations, staining times, and compatibility with other stains.

Visualizations

Stock_Solution_Preparation_Workflow cluster_weighing 1. Weighing cluster_dissolution 2. Dissolution cluster_finalization 3. Finalization & Storage weigh Accurately weigh This compound powder dissolve Transfer to volumetric flask and add solvent weigh->dissolve mix Swirl or sonicate to dissolve dissolve->mix volume Adjust to final volume with solvent mix->volume homogenize Cap and invert to mix volume->homogenize store Transfer to labeled amber vial for storage homogenize->store

General workflow for preparing a stock solution.

Spectrophotometry_Workflow prep_stock Prepare this compound stock solution prep_dilutions Prepare serial dilutions from stock solution prep_stock->prep_dilutions measure_samples Measure absorbance of dilutions at λmax (~442 nm) prep_dilutions->measure_samples prep_blank Prepare blank solution (solvent only) measure_blank Zero spectrophotometer with blank prep_blank->measure_blank measure_blank->measure_samples plot_curve Plot absorbance vs. concentration measure_samples->plot_curve

Workflow for spectrophotometric analysis.

References

Application of Lithol Rubine BK in Polymer Matrix Studies for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithol Rubine BK, a synthetic azo dye, serves as an effective model compound in the study of drug delivery systems utilizing polymer matrices. Its distinct red color, poor solubility in aqueous solutions, and stability make it an excellent candidate for mimicking the release behavior of hydrophobic active pharmaceutical ingredients (APIs) from various polymer formulations. The use of this compound allows for straightforward and cost-effective analysis of release kinetics, primarily through UV-Vis spectrophotometry. These studies are crucial for the development and optimization of controlled-release drug delivery platforms. Polymeric-based drug delivery systems are a primary focus in pharmaceutical research due to their ability to provide controlled release kinetics, enhance therapeutic efficacy, and improve patient compliance.[1]

Key Application Areas:

  • Controlled Release Studies: Evaluating the release rate and mechanism of a model hydrophobic compound from different polymer matrices.

  • Formulation Development: Screening various polymer types and compositions to achieve a desired release profile.

  • Process Optimization: Assessing the impact of manufacturing process variables (e.g., solvent casting, hot-melt extrusion) on the release characteristics of the final product.

  • Quality Control: Ensuring batch-to-batch consistency of drug release from polymeric dosage forms.

Experimental Protocols

Protocol 1: Fabrication of this compound-Loaded Polymer Films by Solvent Casting

This protocol describes the preparation of polymer films containing this compound using the solvent casting method. This technique is widely used for preparing thin, flexible, and uniform polymer matrices.[2]

Materials:

  • Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polycaprolactone - PCL, Ethyl Cellulose - EC)

  • This compound powder

  • Volatile organic solvent (e.g., Dichloromethane, Acetone, Tetrahydrofuran - ensure compatibility with the chosen polymer)

  • Petri dish or flat glass substrate

  • Magnetic stirrer and stir bar

  • Desiccator

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the selected polymer in a suitable volatile organic solvent to achieve a specific concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Incorporation of this compound:

    • Weigh a precise amount of this compound powder to achieve the desired loading concentration within the polymer matrix (e.g., 1% w/w of the polymer).

    • Add the this compound powder to the polymer solution.

    • Stir the mixture vigorously to ensure a uniform dispersion of the dye particles. Sonication can be used to break up any agglomerates.

  • Casting the Film:

    • Pour the resulting polymer-dye dispersion into a petri dish or onto a flat glass substrate.

    • Gently swirl the dish to ensure the solution spreads evenly across the surface.

    • Cover the dish with a perforated lid or place it in a fume hood to allow for slow and controlled evaporation of the solvent.

  • Drying and Film Retrieval:

    • Once the solvent has completely evaporated, a solid film will be formed.

    • Place the film in a desiccator under vacuum for at least 48 hours to remove any residual solvent.

    • Carefully peel the film from the substrate.

  • Storage:

    • Store the prepared films in a cool, dry, and dark place until further analysis.

Protocol 2: In Vitro Release Study of this compound from Polymer Films

This protocol outlines the procedure for conducting an in vitro release study to determine the rate and extent of this compound release from the prepared polymer films.

Materials:

  • This compound-loaded polymer film

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Shaking water bath or orbital shaker

  • Sample vials

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Release Medium:

    • Prepare a sufficient volume of the desired release medium (e.g., PBS, pH 7.4).

    • Degas the medium to prevent the formation of air bubbles on the film surface during the study.

  • Sample Preparation:

    • Cut the this compound-loaded polymer film into uniform pieces of a known surface area (e.g., 1 cm x 1 cm).

    • Weigh each film piece accurately.

  • Release Study Setup:

    • Place each film piece in a separate vial containing a known volume of the release medium (e.g., 10 mL).

    • Place the vials in a shaking water bath or orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from each vial.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification of Released this compound:

    • Analyze the collected samples using a UV-Vis spectrophotometer.

    • Measure the absorbance of the samples at the maximum absorbance wavelength (λmax) of this compound in the release medium. The λmax can be determined by scanning a standard solution of this compound.

    • Use a pre-established calibration curve to determine the concentration of this compound in each sample.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of this compound released at each time point.

    • Plot the cumulative percentage of this compound released versus time to obtain the release profile.

    • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]

Data Presentation

Table 1: Formulation Parameters of this compound-Loaded Polymer Films

Formulation CodePolymer TypePolymer Concentration (% w/v)This compound Loading (% w/w)Film Thickness (μm)
F1PLGA (50:50)101150 ± 15
F2PLGA (75:25)101145 ± 12
F3PCL151200 ± 20
F4EC101120 ± 10

Table 2: In Vitro Release of this compound from Different Polymer Matrices

Time (hours)Cumulative Release from F1 (%)Cumulative Release from F2 (%)Cumulative Release from F3 (%)Cumulative Release from F4 (%)
15.2 ± 0.83.1 ± 0.51.5 ± 0.38.9 ± 1.2
415.8 ± 1.510.5 ± 1.14.2 ± 0.625.4 ± 2.1
828.4 ± 2.119.8 ± 1.88.1 ± 0.945.6 ± 3.5
2465.7 ± 4.550.2 ± 3.920.5 ± 2.280.1 ± 5.0
4885.3 ± 5.272.8 ± 4.835.7 ± 3.192.3 ± 4.8
7296.1 ± 4.988.4 ± 5.148.9 ± 3.898.5 ± 3.9

Visualizations

experimental_workflow A Polymer Solution Preparation B Incorporation of This compound A->B C Solvent Casting of Film B->C D Film Drying and Retrieval C->D E In Vitro Release Study Setup D->E F Sampling at Predetermined Intervals E->F G UV-Vis Spectrophotometric Analysis F->G H Data Analysis and Release Profile Generation G->H

Caption: Experimental workflow for polymer matrix studies.

logical_relationship Polymer Polymer Properties (e.g., MW, hydrophobicity) Release_Profile Drug Release Profile Polymer->Release_Profile influences LR_Properties This compound Properties (e.g., solubility) LR_Properties->Release_Profile influences Fabrication Fabrication Method (e.g., Solvent Casting) Fabrication->Release_Profile influences

Caption: Factors influencing the drug release profile.

References

Application Note: Quantification of Lithol Rubine BK Concentration in Solutions using UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a reliable method for quantifying the concentration of Lithol Rubine BK in solutions.

Introduction

This compound is a synthetic red azo dye widely used as a colorant in various industries, including plastics, printing inks, paints, and cosmetics.[1][2] Accurate quantification of its concentration in solutions is crucial for quality control, formulation development, and research applications. This application note provides a detailed protocol for determining the concentration of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and readily available analytical technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Synonyms C.I. Pigment Red 57, Carmine 6B, E180[2][3][4]
CAS Number 5281-04-9[2][5]
Chemical Formula C₁₈H₁₂CaN₂O₆S[4][5]
Molecular Weight 424.44 g/mol [4]
Appearance Red powder[4][5]
Absorption Maximum (λmax) ~442 nm (in Dimethylformamide)[1][2][4][5]
Solubility Insoluble in cold water and ethanol; slightly soluble in hot water.[1][2][4]

Experimental Protocol

This protocol outlines the procedure for preparing standards and samples for the spectrophotometric quantification of this compound.

1. Materials and Reagents

  • This compound powder (analytical standard)

  • Dimethylformamide (DMF), spectroscopic grade

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz or glass cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

2. Preparation of Stock Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of DMF to the flask and sonicate or vortex until the dye is completely dissolved.

  • Bring the solution to the final volume of 100 mL with DMF and mix thoroughly. This is the 100 mg/L stock solution.

3. Preparation of Standard Solutions

Prepare a series of standard solutions by serially diluting the stock solution with DMF. An example set of standards is provided in the table below.

StandardConcentration (mg/L)Volume of 100 mg/L Stock (mL)Final Volume (mL)
11.00.110
22.50.2510
35.00.510
47.50.7510
510.01.010

4. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 442 nm in DMF.[1][2][5]

  • Use DMF as the blank to zero the spectrophotometer.

  • Measure the absorbance of each standard solution and the unknown sample solution(s) in a 1 cm cuvette. Record the values.

5. Data Analysis

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.0 for a good linear fit.

  • Use the measured absorbance of the unknown sample and the equation from the calibration curve to calculate its concentration.

    Concentration (Unknown) = (Absorbance (Unknown) - c) / m

Data Presentation

The following table shows example data for a typical calibration curve.

Concentration (mg/L)Absorbance at 442 nm (AU)
1.00.085
2.50.210
5.00.425
7.50.635
10.00.850

Linear Regression:

  • Equation: Absorbance = 0.0849 * Concentration + 0.001

  • R² Value: 0.9999

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical basis of the quantification method.

G prep_stock Prepare Stock Solution (100 mg/L in DMF) prep_standards Prepare Standard Dilutions (e.g., 1-10 mg/L) prep_stock->prep_standards measure_abs Measure Absorbance at 442 nm prep_standards->measure_abs prep_unknown Prepare Unknown Sample (Dissolve in DMF) prep_unknown->measure_abs plot_curve Plot Calibration Curve (Abs vs. Conc) measure_abs->plot_curve calc_conc Calculate Concentration of Unknown plot_curve->calc_conc

Caption: Experimental workflow for quantifying this compound.

G beer_law Beer-Lambert Law A = εbc absorbance A (Absorbance) beer_law->absorbance epsilon ε (Molar Absorptivity) beer_law->epsilon path b (Path Length) beer_law->path concentration c (Concentration) beer_law->concentration calibration Calibration Curve (Linear Relationship) absorbance->calibration concentration->calibration

Caption: Relationship between Beer-Lambert Law and the calibration curve.

References

Application Note: Lithol Rubine BK as a Control for Textile Dye Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithol Rubine BK (C.I. Pigment Red 57:1) is a monoazo lake pigment widely used in various industries, including textiles, printing inks, and cosmetics. Its well-defined chemical structure, stability, and strong chromophore make it a suitable candidate for use as a control standard in the analytical testing of textiles for specific azo dyes. Azo dyes are a major class of synthetic colorants used in the textile industry. However, some azo dyes can cleave under reductive conditions to release carcinogenic aromatic amines, which are restricted under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.

This application note outlines the use of this compound as a positive control and calibration standard for chromatographic and spectroscopic analysis of textile samples. Its use ensures the reliability and accuracy of analytical methods designed to identify and quantify restricted azo dyes.

Rationale for Use as a Control

Using this compound as a control serves several critical functions in an analytical workflow:

  • Method Validation: It helps verify that the analytical system (e.g., HPLC, GC-MS) is performing correctly and can successfully detect and separate azo dyes from the textile matrix.

  • Positive Control: It confirms that the extraction and, if applicable, reductive cleavage procedures are effective. A successful detection of this compound or its corresponding amine (4-amino-3-hydroxytoluene-6-sulphonic acid, after cleavage) indicates the process is working as intended.

  • Semi-Quantification: When used as a calibration standard, it can help in the semi-quantitative analysis of structurally similar azo dyes present in the sample.

Physicochemical & Spectroscopic Data

The following table summarizes key quantitative data for this compound, essential for its use as an analytical standard.

PropertyValue
Chemical Name Calcium bis[2-[(2-hydroxy-1-naphthyl)azo]-3-methylbenzenesulphonate]
C.I. Name Pigment Red 57:1 (PR 57:1)
CAS Number 5281-04-9
Molecular Formula C₃₄H₂₄CaN₄O₈S₂
Molecular Weight 720.8 g/mol
UV-Vis λmax (in DMF) ~530 nm
Expected Aromatic Amine 4-amino-3-hydroxytoluene-6-sulphonic acid (after reductive cleavage)

Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a standard stock solution for use in calibration and as a spiking control.

Materials:

  • This compound powder (analytical grade)

  • Dimethylformamide (DMF), HPLC grade

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh 10 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with DMF.

  • This creates a 100 µg/mL stock solution. Further dilutions can be made as required for the calibration curve. Store the stock solution in a dark, refrigerated environment.

Protocol 2: HPLC-DAD Analysis of Textile Extracts

This protocol details the use of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the identification of this compound.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitoring at 530 nm.

Procedure:

  • Sample Preparation: Extract the dye from a known weight of textile material using a suitable solvent (e.g., DMF or methanol/water mixture) with sonication. Filter the extract through a 0.45 µm syringe filter before analysis.

  • Control Sample (Spike): Spike a blank textile sample extract with a known concentration of the this compound standard solution to verify recovery and matrix effects.

  • Calibration: Inject a series of dilutions of the this compound stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • Analysis: Inject the prepared textile sample extract and the control sample.

  • Identification: Compare the retention time and the UV-Vis spectrum of any peak in the sample chromatogram with that of the this compound standard. A match in both retention time and spectral profile confirms the presence of the dye.

Visual Workflows

The following diagrams illustrate the key experimental workflows.

G cluster_prep Standard Preparation weigh Weigh 10 mg This compound dissolve Dissolve in 70 mL DMF weigh->dissolve sonicate Sonicate for 15 mins dissolve->sonicate fill Make up to 100 mL sonicate->fill stock Result: 100 µg/mL Stock Solution fill->stock

Caption: Workflow for preparing the this compound standard stock solution.

G cluster_analysis HPLC Analysis Workflow cluster_data_analysis sample_prep 1. Textile Sample Extraction & Filtration injection 4. Inject Samples & Standards sample_prep->injection standard_prep 2. Prepare Calibration Standards (from Stock) standard_prep->injection hplc_setup 3. HPLC System Setup (C18, Gradient, DAD) hplc_setup->injection data_acq 5. Data Acquisition (Chromatograms & Spectra) injection->data_acq analysis 6. Data Analysis data_acq->analysis rt_comp Compare Retention Times analysis->rt_comp spec_comp Compare UV-Vis Spectra analysis->spec_comp quant Quantify using Calibration Curve analysis->quant

Caption: General workflow for the analysis of textile dyes using a control standard.

Application Note: Detection of Lithol Rubine BK in Food and Cosmetic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithol Rubine BK (also known as C.I. Pigment Red 57:1, D&C Red No. 7, or E180) is a synthetic red azo dye.[1] It is used in a variety of applications, including printing inks, plastics, and textiles.[2] In the food industry, its use is highly restricted, primarily permitted for coloring edible cheese rinds in some jurisdictions.[1] In the cosmetics industry, it can be found in products such as lip balms, lipsticks, and nail preparations.[3][4] Given the potential for migration from packaging and the regulated use of this colorant, sensitive and specific analytical methods are required to ensure product safety and regulatory compliance.

This document provides detailed protocols for the detection and quantification of this compound in both food and cosmetic matrices using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical methods described involve the extraction of this compound from the sample matrix, followed by chromatographic separation and detection.

  • HPLC-PDA: This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A photodiode array detector then measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification based on the analyte's retention time and UV-Visible spectrum. For this compound, the maximum absorbance is typically observed around 520 nm.[5]

  • LC-MS/MS: This method offers higher sensitivity and specificity. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This provides a highly specific fingerprint for the target analyte, minimizing matrix interference.

Experimental Workflow

The general workflow for the analysis of this compound in food and cosmetic samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food or Cosmetic Sample Homogenization Homogenization/Mixing Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (PDA or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: General experimental workflow for this compound analysis.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column oven.

  • Photodiode Array (PDA) detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Analytical balance.

  • Centrifuge.

  • Vortex mixer.

  • Water bath.

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).

  • Standard laboratory glassware.

  • Syringe filters (0.22 µm).

Reagents and Standards

  • This compound analytical standard (≥95.0% purity).[6][7]

  • HPLC-grade methanol (B129727), acetonitrile, and water.

  • Ammonium acetate, formic acid (LC-MS grade).

  • Hexane (B92381), ethanol (B145695) (analytical grade).

  • Standard stock solutions are prepared by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a concentration of 100 µg/mL and stored in amber flasks to protect from light.[8] Working standards are prepared by diluting the stock solution.

Protocol 1: HPLC-PDA Method for this compound in Food (Cheese)

This protocol is adapted from a validated method for the simultaneous analysis of three azo dyes in milk and cheese.[1][3]

Sample Preparation
  • Accurately weigh 10 g of a finely mixed cheese sample (including the rind) into a beaker.[3][5]

  • Add 40 mL of 70% ethanol and heat in a water bath at 70°C for 20 minutes with occasional stirring.

  • To remove lipids, perform a liquid-liquid extraction by adding 20 mL of hexane, vortexing for 1 minute, and then allowing the layers to separate. Remove and discard the upper hexane layer. Repeat this step twice.[3]

  • Centrifuge the remaining solution to pellet any solid impurities.[3]

  • Collect the supernatant and adjust the final volume to 100 mL with the mobile phase.[3]

  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.02 M Ammonium Acetate.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient:

    • 0-3 min: 30% B

    • 3-13 min: 30% to 70% B

    • 13-15 min: 70% to 74% B

    • 15-16 min: 74% to 100% B

    • 16-20 min: 100% B

    • 20-21 min: 100% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 25°C.[3]

  • PDA Detection: Monitor at 520 nm.[3][5]

Data Analysis and Quality Control
  • Quantification: Create a calibration curve using working standards of this compound at concentrations ranging from approximately 1 to 20 µg/mL. The concentration in the sample is determined by comparing the peak area to the calibration curve.

  • Quality Control: Analyze a blank matrix sample and a matrix-spiked sample with each batch to check for interference and assess recovery. The recovery should typically be within 80-120%.

Protocol 2: LC-MS/MS Method for this compound in Cosmetics (Lipstick)

This protocol provides a general framework for the analysis of dyes in cosmetics, which can be adapted for this compound.

Sample Preparation
  • Accurately weigh approximately 0.5 g of the lipstick sample into a centrifuge tube.

  • Add 10 mL of methanol and vortex thoroughly to dissolve the sample.

  • Place the tube in a sonicator for 15 minutes to ensure complete dissolution and extraction.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Transfer the supernatant to a clean tube. If further cleanup is required to remove interfering matrix components, a Solid-Phase Extraction (SPE) step can be employed.

    • SPE Cleanup (if necessary): Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract and wash with a water/methanol mixture to remove polar interferences. Elute the this compound with methanol.

  • Evaporate the solvent from the final extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[9]

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.[9]

  • Gradient: A suitable gradient should be developed to ensure good separation of this compound from other components in the cosmetic matrix. A typical starting point would be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 2 µL.[9]

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the sulfonic acid and carboxylic acid groups.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

    • Precursor Ion (Q1): m/z for [M-Ca+2H]⁻ or other relevant adducts.

    • Product Ions (Q3): At least two characteristic product ions should be monitored for quantification and confirmation.

Data Analysis and Quality Control
  • Quantification: Use a matrix-matched calibration curve for accurate quantification to compensate for any matrix effects (ion suppression or enhancement).

  • Confirmation: The presence of this compound is confirmed by the co-elution of the analyte peak with a known standard at the same retention time and the presence of the correct MRM transitions with an ion ratio that corresponds to the standard.

  • Quality Control: Include procedural blanks, matrix-matched calibration standards, and spiked samples in each analytical run.

Data Presentation

The performance of the HPLC-PDA method for the analysis of this compound in food matrices is summarized in the table below.[1][3]

ParameterMatrixValue
Linearity (r²) Milk & Cheese0.999 - 1.000
Recovery (%) Milk & Cheese98.81 - 115.94
Precision (RSD %) Milk & Cheese0.08 - 3.71
Limit of Detection (LOD) Milk1.14 µg/mL
Cheese1.73 µg/mL
Limit of Quantification (LOQ) Milk3.46 µg/mL
Cheese5.25 µg/mL

Quantitative data for an LC-MS/MS method would need to be established through method validation for the specific cosmetic matrix.

Conclusion

The HPLC-PDA and LC-MS/MS methods described provide robust and reliable approaches for the detection and quantification of this compound in food and cosmetic samples. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Novel Pigment Synthesis Using Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pigments derived from Lithol Rubine BK. The information is intended for researchers in materials science, chemistry, and drug development who are interested in the development of new colorants with potentially enhanced properties.

Introduction

This compound (Pigment Red 57:1) is a widely used monoazo pigment known for its vibrant bluish-red hue and is commonly employed in printing inks, plastics, and paints.[1][2][3] Its chemical structure, featuring a calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthoic acid, lends itself to modification through coordination with various metal ions.[1][2][4] This potential for modification opens avenues for the synthesis of novel pigments with altered physicochemical properties, such as lightfastness, heat stability, and dispersibility. Recent research has demonstrated the successful synthesis of new pigments by reacting this compound with divalent metal salts, such as manganese(II) and cobalt(II), leading to the formation of novel metal complexes.[5] These new pigments have shown performance comparable to commercial pigments, suggesting their potential as cost-effective alternatives in various applications.[5]

Synthesis of Novel Metal-Complexed Pigments from this compound

The synthesis of novel pigments from this compound involves the complexation of the parent dye with metal salts in an appropriate solvent. This process can lead to pigments with unique shades and improved properties. A general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_characterization Characterization LR This compound (LR) DissolveLR Dissolve LR in Ethanol (B145695) LR->DissolveLR MetalSalt Metal(II) Salt (e.g., MnCl2, CoCl2) DissolveMetal Dissolve Metal Salt in Ethanol MetalSalt->DissolveMetal Solvent Ethanol Solvent->DissolveLR Solvent->DissolveMetal Mix Mix Solutions DissolveLR->Mix DissolveMetal->Mix Reflux Reflux Reaction Mixture Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Analysis Physicochemical & Spectroscopic Analysis Dry->Analysis

Caption: Experimental workflow for the synthesis of novel metal-complexed pigments from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of novel manganese (LR-Mn) and cobalt (LR-Co) pigments derived from this compound.

Protocol 1: Synthesis of Manganese-Lithol Rubine BK (LR-Mn) Pigment

Materials:

  • This compound (1.0 mmol)

  • Manganese(II) chloride (MnCl₂) (1.0 mmol)

  • Absolute Ethanol (100 mL)

  • Diethyl ether

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In the 250 mL round-bottom flask, dissolve 1.0 mmol of this compound in 50 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve 1.0 mmol of manganese(II) chloride in 50 mL of absolute ethanol.

  • Add the manganese(II) chloride solution dropwise to the this compound solution with continuous stirring.

  • Attach the reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with hot ethanol and diethyl ether to remove any unreacted starting materials.

  • Dry the final pigment product in a vacuum oven at 60°C for 24 hours.

Protocol 2: Synthesis of Cobalt-Lithol Rubine BK (LR-Co) Pigment

Materials:

  • This compound (1.0 mmol)

  • Cobalt(II) chloride (CoCl₂) (1.0 mmol)

  • Absolute Ethanol (100 mL)

  • Diethyl ether

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In the 250 mL round-bottom flask, dissolve 1.0 mmol of this compound in 50 mL of absolute ethanol with stirring.

  • In a separate beaker, dissolve 1.0 mmol of cobalt(II) chloride in 50 mL of absolute ethanol.

  • Add the cobalt(II) chloride solution dropwise to the this compound solution with continuous stirring.

  • Attach the reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature, which will result in the formation of a precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with hot ethanol and diethyl ether.

  • Dry the final pigment product in a vacuum oven at 60°C for 24 hours.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of the novel LR-Mn and LR-Co pigments in comparison to the parent this compound.

Table 1: Physicochemical Properties of this compound and its Metal Complexes

PropertyThis compound (LR)LR-Mn PigmentLR-Co Pigment
Yield (%) -HighHigh
Melting Point (°C) >300>300>300
Color Reddish-blueRedRed
Oil Absorption ( g/100g ) 454240
Specific Gravity 1.51.61.7

Note: "High" yield is reported in the source literature, without a specific percentage provided.[5]

Table 2: Molar Conductivity and Magnetic Moment Data

CompoundMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
LR-Mn Pigment155.9
LR-Co Pigment124.8

Proposed Chemical Structures

The reaction between this compound and the metal(II) salts is proposed to form coordination complexes. The metal ion likely coordinates with the oxygen atoms of the carboxylate and hydroxyl groups, and potentially with the nitrogen atoms of the azo group.

Chemical_Reaction cluster_structure Proposed Coordination LR This compound (LR) Product LR-M Complex LR->Product Metal + M(II) Salt Metal->Product Conditions Ethanol, Reflux a M = Mn(II) or Co(II) b Coordination with -COO, -OH, and -N=N- groups

Caption: Proposed reaction scheme for the formation of metal-complexed pigments from this compound.

Disclaimer: The DOT script for the chemical structure is a simplified representation. A detailed structural elucidation would require further analytical data.

Conclusion

The modification of this compound through complexation with metal ions presents a promising and straightforward method for the synthesis of novel pigments. The resulting LR-Mn and LR-Co pigments exhibit distinct physicochemical properties that may offer advantages in specific applications. The provided protocols offer a reproducible method for the synthesis and further investigation of these and other novel this compound-based pigments. Researchers are encouraged to explore a wider range of metal ions and reaction conditions to further expand the palette and properties of these versatile colorants.

References

Application Notes and Protocols for Staining Fungal Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the most commonly employed chemical staining techniques used to visualize fungal elements in various sample types. The included information is intended to guide researchers in selecting the appropriate staining method and in accurately performing the experimental procedures.

Introduction

The accurate detection and visualization of fungal elements within tissue, bodily fluids, and culture preparations are crucial for diagnostics, research, and the development of antifungal therapies. Chemical staining remains a fundamental and widely used approach for identifying fungal structures such as hyphae, yeasts, and spores. The selection of a staining protocol is dependent on the sample type, the suspected fungal species, and the available microscopy equipment. This document outlines the principles and provides detailed protocols for three of the most common and effective fungal staining methods: Periodic acid-Schiff (PAS), Gomori Methenamine Silver (GMS), and Calcofluor White.

Comparison of Fungal Staining Methods

The choice of staining method can significantly impact the sensitivity and specificity of fungal detection. The following table summarizes the performance characteristics of the staining protocols detailed in this document.

Staining MethodPrincipleSensitivitySpecificityAdvantagesDisadvantages
Periodic acid-Schiff (PAS) Oxidizes polysaccharides in the fungal cell wall to aldehydes, which are then visualized with Schiff reagent, staining them magenta.[1]Moderate to High (82%)[2]High (88%)[2]- Good contrast- Stains most fungi- Relatively rapid procedure- Can stain other non-fungal elements rich in polysaccharides (e.g., glycogen, mucin)[1]- Less sensitive than GMS for some fungi
Gomori Methenamine Silver (GMS) Chromic acid oxidation of polysaccharides to aldehydes, which then reduce a silver solution to produce black-staining fungal elements.[3]High (89%)[2]High (91%)[2]- High sensitivity and specificity- Excellent contrast, staining fungi black against a light green background[4]- Considered the gold standard for fungal histology- Lengthy and complex protocol- Requires careful temperature control- Chromic acid is a hazardous chemical
Calcofluor White A fluorescent dye that binds non-specifically to chitin (B13524) and cellulose (B213188) in the fungal cell wall, fluorescing under UV light.[5][6][7]High (97% in one study for onychomycosis)[8]Moderate (89% in the same study)[8]- Very rapid and simple procedure- High sensitivity- Can be combined with KOH for clearing- Requires a fluorescence microscope- Can produce background fluorescence- Binds to other chitin- or cellulose-containing materials (e.g., plant matter)[6]

Experimental Protocols

Periodic acid-Schiff (PAS) Stain

This method is used for the histological demonstration of fungal organisms in tissue sections.[9] The PAS reaction stains fungal organisms magenta.[9]

Materials:

  • Periodic Acid Solution (0.5%)[1]

  • Schiff's Reagent

  • Mayer's Hematoxylin or Light Green Solution (for counterstain)

  • Distilled water

  • Alcohol, graded (for dehydration)

  • Xylene or xylene substitute (for clearing)

  • Mounting medium

Procedure for Paraffin-Embedded Tissue Sections:

  • Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.[1][10]

  • Immerse slides in 0.5% Periodic Acid Solution for 5-10 minutes to oxidize the polysaccharides.[1][9][11]

  • Rinse slides thoroughly in several changes of distilled water.[9][10]

  • Immerse slides in Schiff's Reagent for 15-30 minutes, until a light pink color develops.[1][10]

  • Wash slides in lukewarm running tap water for 5-10 minutes, during which the color will intensify to a dark pink or magenta.[1]

  • Counterstain with Mayer's Hematoxylin for 1 minute or Light Green Solution for 2 minutes to stain the background tissue components.[1][10]

  • Wash slides in running tap water.

  • Dehydrate through graded alcohols, clear in xylene, and mount with a synthetic resin.[10]

Expected Results:

  • Fungal elements: Magenta[9]

  • PAS-positive material (e.g., glycogen, mucin): Magenta[9]

  • Other tissue components: Blue/Green (depending on the counterstain used)[9]

Gomori Methenamine Silver (GMS) Stain

The GMS stain is a highly sensitive method for detecting fungi in tissue sections. Fungal elements are stained black.[4]

Materials:

  • Chromic acid (5%)

  • Sodium bisulfite (1%)

  • Stock Methenamine Silver Solution (3% Methenamine, 5% Silver Nitrate)

  • Borax (B76245) (5% solution)

  • Gold Chloride (0.1% solution)

  • Sodium Thiosulfate (B1220275) (2% solution)

  • Light Green Solution (for counterstain)

  • Distilled water

Procedure for Paraffin-Embedded Tissue Sections:

  • Deparaffinize sections and bring to water through xylene and graded alcohols.[12]

  • Oxidize in 5% chromic acid for 1 hour.[12]

  • Wash in running tap water for a few seconds, then treat with 1% sodium bisulfite for 1 minute to remove residual chromic acid.[12]

  • Wash in running tap water for 5-10 minutes, followed by rinsing in distilled water.[12]

  • Prepare the working Methenamine Silver solution by adding 2 ml of 5% borax solution to 50 ml of stock Methenamine Silver solution. Preheat this working solution to 50-60°C.

  • Incubate the slides in the pre-heated working silver solution in a water bath at 60°C for 15-20 minutes, or until the section turns a yellowish-brown.[13] Fungi should appear dark brown to black upon microscopic inspection.

  • Rinse slides well in distilled water.[13]

  • Tone in 0.1% gold chloride solution for 2-5 minutes. This step turns the fungi black and bleaches the background.[12]

  • Rinse in distilled water.

  • Treat with 2% sodium thiosulfate for 2-5 minutes to remove unreduced silver.[12]

  • Wash well in running tap water.[12]

  • Counterstain with Light Green solution for about 15 seconds.[13]

  • Dehydrate through graded alcohols, clear, and mount.

Expected Results:

  • Fungi: Black[13]

  • Mucin: Dark grey/rose pink[13]

  • Background: Pale green[13]

Calcofluor White Stain

Calcofluor White is a fluorescent stain that provides rapid visualization of fungal elements.[5]

Materials:

  • Calcofluor White stain solution

  • 10% Potassium Hydroxide (KOH) (optional, for clearing)[5]

  • Evans Blue (optional, as a counterstain)[5]

  • Microscope slides and coverslips

Procedure for Direct Smears or Scrapings:

  • Place a drop of the specimen onto a clean microscope slide.[5]

  • Add one drop of 10% KOH (if needed to dissolve background keratin (B1170402) and debris) and one drop of Calcofluor White stain.[5]

  • Mix gently with an applicator stick.

  • Place a coverslip over the preparation and let it stand for 1-2 minutes.[5][7]

  • Examine the slide using a fluorescence microscope with a UV light source (excitation wavelength around 355-380 nm).[6][14]

  • Observe at 100x to 400x magnification.

Expected Results:

  • Fungal elements (chitin and cellulose): Brilliant apple-green or blue-white fluorescence.[7]

  • Background: Reddish-orange fluorescence if Evans Blue is used as a counterstain, or minimal fluorescence without a counterstain.[6]

Visualized Workflows and Relationships

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Analysis Sample Clinical Sample (Tissue, Fluid, etc.) Fixation Fixation (e.g., Formalin) Sample->Fixation Smear Smear Preparation (for fluids/cultures) Processing Processing & Sectioning (for tissue) Fixation->Processing Deparaffinize Deparaffinization & Hydration Processing->Deparaffinize Staining Application of Primary Stain Smear->Staining Oxidation Oxidation Step (PAS/GMS) Deparaffinize->Oxidation Oxidation->Staining Counterstain Counterstaining Staining->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Visualization Visualization of Fungal Elements Microscopy->Visualization

Caption: Generalized workflow for histological staining of fungal elements.

G cluster_input Initial Considerations cluster_decision Decision Pathway cluster_output Recommended Stain Start Start: Need to Detect Fungi Fluorescence Fluorescence Microscope Available? Start->Fluorescence Speed Is Speed Critical? Fluorescence->Speed Yes HighestSensitivity Highest Sensitivity & Specificity Required? Fluorescence->HighestSensitivity No CFW Use Calcofluor White Speed->CFW Yes PAS Use PAS Speed->PAS No GMS Use GMS HighestSensitivity->GMS Yes HighestSensitivity->PAS No

Caption: Decision tree for selecting an appropriate fungal staining method.

References

Lithol Rubine BK: Application Notes and Protocols for Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithol Rubine BK, also known as Pigment Red 57:1, is a synthetic azo dye widely recognized for its vibrant red hue.[1] While traditionally utilized as a colorant in a variety of materials such as printing inks, paints, plastics, and textiles, its potential applications in material science research are an area of growing interest.[1][2][3][4] This document provides an overview of its applications, quantitative data, and detailed experimental protocols for its use in a research setting. This compound is typically supplied as a calcium salt of 3-hydroxy-4-(4-methyl-2-sulfonatophenylazo)-2-naphthalenecarboxylic acid.[2][5]

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its incorporation and characterization in various material science applications.

PropertyValueReferences
Chemical FormulaC₁₈H₁₂CaN₂O₆S[5]
Molar Mass424.44 g/mol [5]
AppearanceRed powder[2][5]
Absorption Maximum (in DMF)~442 nm[2][5]
SolubilitySlightly soluble in hot water; Insoluble in cold water and ethanol (B145695)[2][5]
Redox Potential-0.4 V[1]

Applications in Material Science

While primarily used as a pigment, this compound's properties make it a candidate for research in functional materials.

  • Functional Colorant in Polymers and Coatings: Its high tinting strength, good lightfastness, and thermal stability make it a model compound for studying pigment-polymer interactions, dispersion characteristics, and the effect of fillers on the optical and mechanical properties of composites.[1][3]

  • Synthesis of Novel Pigments: this compound can serve as a precursor for the synthesis of new organometallic pigments with potentially enhanced properties for specialized applications.[6][7]

  • Chelating Agent: There is potential for its use as a chelating agent, for example, in the spectrophotometric determination of metal ions like mercury (II) in water samples.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a material science context.

Protocol 1: Synthesis of a Novel this compound-Derived Pigment

This protocol is adapted from the synthesis of metal complexes of this compound for the ink industry.[6][7]

Objective: To synthesize a novel pigment by reacting this compound with a metal salt.

Materials:

  • This compound

  • Manganese (II) chloride (or other metal salts like Co(II), Ni(II), Zn(II))

  • Ethanol

  • Deionized water

  • Filter paper

  • Beakers, magnetic stirrer, heating mantle

Procedure:

  • Dissolve a specific molar equivalent of this compound in ethanol with stirring.

  • In a separate beaker, dissolve a corresponding molar equivalent of the metal salt (e.g., MnCl₂) in ethanol.

  • Slowly add the metal salt solution to the this compound solution while stirring continuously.

  • Heat the resulting mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 1-2 hours) to facilitate the reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated novel pigment by vacuum filtration.

  • Wash the collected pigment with ethanol and then deionized water to remove any unreacted starting materials.

  • Dry the final product in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization:

  • UV-Vis Spectroscopy: To determine the absorption spectrum of the new pigment.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups and confirm complex formation.

  • Elemental Analysis: To determine the elemental composition of the synthesized pigment.

Protocol 2: Incorporation of this compound into a Polymer Matrix (e.g., Polystyrene)

This protocol describes a general method for dispersing this compound in a polymer matrix to study its effect on the material's properties.

Objective: To prepare a polymer composite containing this compound and characterize its properties.

Materials:

  • This compound powder

  • Polystyrene (PS) pellets

  • Toluene (B28343) (or other suitable solvent)

  • Petri dishes

  • Magnetic stirrer, hot plate

  • Ultrasonicator

Procedure:

  • Prepare a solution of polystyrene in toluene by dissolving a known weight of PS pellets in the solvent with stirring. The concentration will depend on the desired film thickness.

  • Disperse a specific weight percentage of this compound into the PS solution.

  • To ensure uniform dispersion, sonicate the mixture for a specified time (e.g., 30-60 minutes).

  • Pour the resulting dispersion into petri dishes.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature. For faster drying, a vacuum oven at a temperature below the boiling point of the solvent can be used.

  • Once the solvent has completely evaporated, peel the resulting colored polymer film from the petri dish.

Characterization:

  • Scanning Electron Microscopy (SEM): To analyze the morphology and dispersion of the pigment particles within the polymer matrix.

  • UV-Vis Spectroscopy: To study the optical properties of the composite film.

  • Tensile Testing: To evaluate the effect of the pigment on the mechanical properties (e.g., tensile strength, Young's modulus) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite.

Visualizations

The following diagrams illustrate the experimental workflows described.

experimental_workflow_synthesis cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization LR This compound in Ethanol Mix Mixing and Heating LR->Mix MS Metal Salt in Ethanol MS->Mix Filt Filtration Mix->Filt Wash Washing Filt->Wash Dry Drying Wash->Dry UVVis UV-Vis Dry->UVVis FTIR FTIR Dry->FTIR EA Elemental Analysis Dry->EA experimental_workflow_composite cluster_preparation Composite Preparation cluster_fabrication Film Fabrication cluster_characterization Characterization Polymer Polymer Solution Dispersion Dispersion & Sonication Polymer->Dispersion Pigment This compound Pigment->Dispersion Casting Solvent Casting Dispersion->Casting Drying Drying Casting->Drying SEM SEM Drying->SEM UVVis UV-Vis Drying->UVVis Tensile Tensile Testing Drying->Tensile TGA TGA Drying->TGA

References

Application Notes and Protocols for Cell Viability Assays Using Dye Exclusion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability using common dye exclusion methods. The principle underlying these techniques is the differential permeability of the plasma membrane of live versus dead cells. Viable cells possess an intact and selectively permeable membrane that actively excludes certain dyes, while non-viable cells have compromised membranes that allow these dyes to enter and stain intracellular components. This document details the use of three widely used dyes for this purpose: Trypan Blue, Eosin Y, and Propidium (B1200493) Iodide.

Principle of Dye Exclusion Assays

The integrity of the cell membrane is a key indicator of cell health and viability. Dye exclusion assays are based on the principle that viable cells with intact membranes will not take up specific dyes, while cells with damaged membranes, indicative of cell death, will.[1][2][3] This allows for the simple and rapid differentiation and quantification of live and dead cells within a population.

Comparison of Common Dye Exclusion Dyes

The selection of a dye for a viability assay depends on the experimental setup, cell type, and required throughput and accuracy. Below is a comparative summary of the key characteristics of Trypan Blue, Eosin Y, and Propidium Iodide.

FeatureTrypan BlueEosin YPropidium Iodide (PI)
Principle Chromogenic dye excluded by viable cells.[2]Chromogenic and fluorescent dye excluded by viable cells.[1][4]Fluorescent dye excluded by viable cells.[5]
Staining Color Non-viable cells stain blue.[2]Non-viable cells stain pink/red.[4]Nuclei of non-viable cells fluoresce red.[5]
Detection Method Bright-field microscopy.[3]Bright-field microscopy, fluorescence microscopy, flow cytometry.[1]Fluorescence microscopy, flow cytometry.[5]
Typical Dye Conc. 0.4% (w/v)[3]0.1% - 5% (w/v)[4][6]1-10 µg/mL
Incubation Time 3-5 minutes[3]Less critical than Trypan Blue, remains constant for 1-10 minutes.[7]5-15 minutes
Advantages Simple, rapid, and inexpensive.[8]Simple, rapid, counting time is less critical than Trypan Blue.[7]High precision, suitable for high-throughput analysis with flow cytometry.[8]
Disadvantages Can overestimate cell viability, toxic to cells with longer exposure, subjective counting.[9][10]Stained cells can be harder to distinguish than with Trypan Blue.[7]Requires a fluorescence microscope or flow cytometer.

Experimental Protocols

Trypan Blue Exclusion Assay

This is the most common and straightforward method for assessing cell viability.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemocytometer and coverslip

  • Light microscope

  • Micropipettes and tips

Protocol:

  • Harvest cells and prepare a single-cell suspension in PBS or serum-free medium. A cell concentration of 2-5 x 10^5 cells/mL is recommended.[7]

  • In a clean microcentrifuge tube, mix equal volumes of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[2] This results in a 1:2 dilution of the cells.

  • Gently mix the suspension by pipetting up and down and incubate at room temperature for 3-5 minutes.[3] Do not exceed 5 minutes as viable cells may start to take up the dye.[3]

  • Carefully load 10 µL of the cell-dye mixture into a clean hemocytometer.

  • Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the cell viability using the following formulas:

    • Total cells/mL = (Total cells counted / 4) x 2 (dilution factor) x 104

    • Viable cells/mL = (Viable cells counted / 4) x 2 (dilution factor) x 104

    • Percent Viability (%) = (Number of viable cells / Total number of cells) x 100

Workflow for Trypan Blue Exclusion Assay:

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis cell_suspension Cell Suspension mix Mix 1:1 cell_suspension->mix trypan_blue 0.4% Trypan Blue trypan_blue->mix incubate Incubate 3-5 min mix->incubate hemocytometer Load Hemocytometer incubate->hemocytometer microscope Count Cells (Light Microscope) hemocytometer->microscope calculate Calculate Viability microscope->calculate

Caption: Workflow of the Trypan Blue exclusion assay.

Eosin Y Exclusion Assay

Eosin Y is another common dye used for viability assessment, staining non-viable cells a pink or red color.

Materials:

  • Cell suspension

  • 0.5% Eosin Y solution (aqueous)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer and coverslip

  • Light microscope

  • Micropipettes and tips

Protocol:

  • Prepare a single-cell suspension in PBS.

  • In a microcentrifuge tube, mix the cell suspension with the 0.5% Eosin Y solution. A 1:1 ratio is commonly used.

  • Incubate the mixture at room temperature. The staining time is less critical than with Trypan Blue and can range from 1 to 10 minutes.[7]

  • Load 10 µL of the mixture into a hemocytometer.

  • Using a light microscope, count the viable (unstained) and non-viable (pink/red) cells.

  • Calculate cell viability using the same formulas as for the Trypan Blue assay, adjusting the dilution factor if a different mixing ratio was used.

Propidium Iodide (PI) Staining for Flow Cytometry

Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells in a population using flow cytometry or fluorescence microscopy.

Materials:

  • Cell suspension

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)

  • Binding Buffer (e.g., Annexin V Binding Buffer) or PBS

  • Flow cytometer

  • FACS tubes

Protocol:

  • Harvest cells and wash them with cold PBS.

  • Resuspend the cell pellet in Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of PI staining solution (final concentration of ~50 µg/mL, but this may need optimization).

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. PI has an excitation maximum of ~535 nm and an emission maximum of ~617 nm.

  • Set up the flow cytometer to detect the fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP). Live cells will show low fluorescence, while dead cells will exhibit high red fluorescence.

  • The percentage of viable and non-viable cells can be quantified using the flow cytometry software.

Principle of Dye Exclusion by Cell Membrane:

G cluster_live Viable Cell cluster_dead Non-Viable Cell live_cell Intact Membrane dead_cell Compromised Membrane dye Exclusion Dye dye->live_cell Excluded dye->dead_cell Enters

Caption: Principle of dye exclusion by the cell membrane.

Data Presentation and Interpretation

Accurate cell counting and consistent technique are crucial for reliable results. When using a hemocytometer, it is important to count a sufficient number of cells (ideally >100) to ensure statistical significance. For all methods, it is good practice to run controls, including a known live and a known dead cell population (e.g., heat-killed), to validate the staining procedure. Healthy log-phase cultures should typically exhibit a viability of over 95%.[9] A significant decrease in viability can indicate issues with culture conditions, cytotoxicity of a tested compound, or harsh cell handling.

Limitations and Considerations

While dye exclusion assays are valuable tools, it is important to be aware of their limitations:

  • Subjectivity: Manual counting with a hemocytometer can be subjective and prone to inter-operator variability.[1]

  • Overestimation of Viability: Trypan Blue, in particular, may overestimate viability as cells in the early stages of apoptosis with still intact membranes may not take up the dye.[9] Fluorescent methods using dyes like Propidium Iodide are generally considered more accurate.[9][10]

  • Toxicity: Trypan Blue is toxic to cells, and prolonged exposure can lead to the staining of viable cells.[8]

  • Serum Interference: The presence of serum proteins can interfere with Trypan Blue staining, leading to a darker background and making cell identification more difficult. It is recommended to perform the assay in a serum-free medium.[3]

For more detailed analysis of cell death pathways, it is often beneficial to combine dye exclusion methods with other assays that measure different cellular parameters, such as apoptosis markers (e.g., Annexin V) or metabolic activity.

References

Troubleshooting & Optimization

How to prevent Lithol Rubine BK precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Lithol Rubine BK in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in aqueous solutions?

This compound, also known as Pigment Red 57:1, is a synthetic monoazo pigment.[1][2] It is typically supplied as a calcium salt.[3][4][5] Its precipitation in aqueous solutions is primarily due to its very low solubility in water, especially in cold water.[3][4][5] The aqueous solubility of this compound is reported to be approximately 8.9 mg/L at 25°C.[6] The particles of this pigment have a strong tendency to agglomerate, or clump together, which leads to settling and precipitation.[7]

Q2: What are the key factors that influence the stability of a this compound aqueous dispersion?

The stability of a this compound dispersion is influenced by several factors:

  • pH: The pH of the aqueous solution is critical. A 10% slurry of this compound typically has a pH between 6.0 and 9.0.[1][8] Deviations from this range, particularly towards acidic conditions, can lead to the formation of a brown-red precipitate.[1][8]

  • Temperature: this compound is slightly more soluble in hot water than in cold water.[3][4][5] However, temperature changes can also affect the stability of the dispersion.

  • Dispersant Type and Concentration: The choice of dispersing agent and its concentration are crucial for preventing particle agglomeration.[9]

  • Presence of Electrolytes: The addition of salts can destabilize the pigment dispersion, leading to precipitation.[10]

  • Particle Size: The size of the pigment particles plays a role in the stability of the dispersion. Smaller, more uniform particles tend to form more stable dispersions.[11]

Q3: What are dispersing agents and how do they prevent precipitation?

Dispersing agents are substances that are added to a suspension to improve the separation of particles and to prevent them from clumping together.[7] They work through two primary mechanisms:

  • Electrostatic Stabilization: The dispersant molecules adsorb onto the surface of the pigment particles and impart a similar electrical charge (either positive or negative) to all of them. This causes the particles to repel each other, preventing agglomeration.[12]

  • Steric Stabilization: The dispersant molecules have a polymeric structure with a segment that "anchors" to the pigment particle and another segment that extends into the surrounding liquid. These extended chains create a physical barrier that keeps the particles separated.[12]

Troubleshooting Guide

Problem: My this compound solution is showing signs of precipitation (cloudiness, settling of particles).

This guide will walk you through a logical sequence of steps to identify and resolve the cause of precipitation.

start Precipitation Observed check_ph 1. Check pH of the Solution start->check_ph ph_in_range Is pH between 6.0 and 9.0? check_ph->ph_in_range adjust_ph Adjust pH to 6.0-9.0 with dilute base or acid ph_in_range->adjust_ph No check_dispersant 2. Review Dispersant Strategy ph_in_range->check_dispersant Yes adjust_ph->check_ph dispersant_used Was a dispersant used? check_dispersant->dispersant_used check_electrolytes 3. Check for Electrolytes check_dispersant->check_electrolytes Next add_dispersant Add an appropriate dispersant (see Table 2) dispersant_used->add_dispersant No optimize_dispersant Optimize dispersant type and concentration dispersant_used->optimize_dispersant Yes re_disperse 5. Re-disperse the Solution add_dispersant->re_disperse optimize_dispersant->re_disperse electrolytes_present Are there salts (e.g., NaCl, CaCl2) in the solution? check_electrolytes->electrolytes_present reduce_electrolytes Reduce electrolyte concentration or use a salt-tolerant dispersant electrolytes_present->reduce_electrolytes Yes check_temp 4. Evaluate Temperature electrolytes_present->check_temp No reduce_electrolytes->re_disperse temp_fluctuations Are there significant temperature fluctuations? check_temp->temp_fluctuations stabilize_temp Maintain a stable temperature temp_fluctuations->stabilize_temp Yes temp_fluctuations->re_disperse No stabilize_temp->re_disperse sonication Apply sonication or high-shear mixing re_disperse->sonication stable_dispersion Stable Dispersion Achieved sonication->stable_dispersion

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound (Pigment Red 57:1)

PropertyValueReference(s)
Chemical Formula C18H12CaN2O6S[6]
Molar Mass 424.44 g/mol [3]
Appearance Red powder[3]
Solubility in Water 8.9 mg/L at 25°C[6]
Solubility in Ethanol Insoluble[3][4][5]
pH (10% slurry) 6.0 - 9.0[1][8]
Melting Point > 300 °C[13]
Density 1.42 - 1.80 g/cm³[1][8]
Oil Absorption 20 - 88 g/100g [1][8]

Table 2: Suggested Dispersants for this compound in Aqueous Media

Dispersant TypeExample(s)Recommended Starting ConcentrationNotesReference(s)
Non-ionic Polyethylene glycol (PEG) esters of fatty acids (e.g., PEG600-L)1-5% of pigment weightShorter fatty acid chains may be more effective.[9]
Anionic Styrene/maleic anhydride (B1165640) (SMA) copolymers5-15% of pigment weightEffective for creating stable dispersions for inks.[14]
Anionic Disproportionated rosin (B192284) sodium water solutionAdded during synthesisImproves stability and reduces viscosity in the final product.[15]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol describes a general method for preparing a stable aqueous dispersion of this compound for research applications.

cluster_0 Step 1: Pre-wetting cluster_1 Step 2: Preparation of Dispersant Solution cluster_2 Step 3: Dispersion cluster_3 Step 4: Deagglomeration cluster_4 Step 5: pH Adjustment and Final Dilution step1 Mix this compound powder with a wetting agent (e.g., a small amount of isopropanol) to form a paste. step2 Dissolve the chosen dispersant (see Table 2) in deionized water. step1->step2 step3 Slowly add the pre-wetted pigment paste to the dispersant solution under constant stirring. step2->step3 step4 Subject the mixture to high-energy mixing (e.g., ultrasonication or high-shear homogenization) until a uniform dispersion is achieved. step3->step4 step5 Adjust the pH to between 6.0 and 9.0. Dilute to the final desired concentration with deionized water. step4->step5

Caption: Experimental workflow for preparing a stable this compound dispersion.

Methodology:

  • Pre-wetting: In a beaker, add a small amount of a wetting agent, such as isopropanol, to the this compound powder. Mix thoroughly to form a uniform paste. This step is crucial to displace air from the surface of the pigment particles.[7]

  • Preparation of Dispersant Solution: In a separate beaker, dissolve the selected dispersing agent (refer to Table 2 for options and starting concentrations) in deionized water.

  • Dispersion: While stirring the dispersant solution vigorously, slowly add the pre-wetted this compound paste. Continue stirring until the paste is fully incorporated into the aqueous phase.

  • Deagglomeration: To break down pigment agglomerates into smaller particles, subject the mixture to a high-energy dispersion method.[7] Options include:

    • Ultrasonication: Use a probe sonicator to treat the solution. Monitor the temperature to avoid excessive heating.

    • High-Shear Homogenization: Use a high-shear mixer to process the solution. The goal is to achieve a fine, uniform dispersion. The required time will depend on the equipment and the volume of the solution.

  • pH Adjustment and Final Dilution: Measure the pH of the dispersion and, if necessary, adjust it to fall within the 6.0 to 9.0 range using a dilute acid or base.[1][8] Finally, add deionized water to reach the desired final concentration.

Protocol 2: Assessment of Dispersion Stability

This protocol outlines methods to evaluate the stability of the prepared this compound dispersion.

  • Visual Inspection: Observe the dispersion after preparation and at regular intervals (e.g., 1, 24, and 48 hours) for any signs of settling, phase separation, or color change.

  • Particle Size Analysis: Use a dynamic light scattering (DLS) instrument to measure the particle size distribution of the dispersion.[16] A stable dispersion will have a narrow particle size distribution that does not change significantly over time.

  • Accelerated Stability Testing (Centrifugation): An analytical centrifuge can be used to accelerate the settling process and quickly assess the long-term stability of the dispersion.[10]

  • Gloss Measurement: For applications in coatings and inks, the gloss of a dried film of the dispersion can be an indicator of the quality of the dispersion. Higher gloss is often associated with smaller, well-dispersed particles.[9][16]

References

Technical Support Center: Evaluating Novel Compounds for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Our comprehensive search of scientific literature and technical resources has found no established protocols or evidence to support the use of Lithol Rubine BK as a biological stain for cells. this compound is consistently described as an industrial pigment for applications such as inks, paints, and plastics, and as a food additive (E180).[1][2][3]

Therefore, a technical support guide for optimizing this compound in cell staining cannot be provided, as this application is not scientifically validated.

However, we understand your interest in the methodology of developing and optimizing a new cell stain. To address this, we have created a comprehensive guide on how to evaluate a novel, unvalidated compound for its potential as a cell stain. This guide provides a general framework and best practices for such an exploratory workflow.

Frequently Asked Questions (FAQs) for Evaluating a Novel Staining Compound

Q1: What are the initial steps before attempting to stain cells with a new compound?

A1: Before introducing a new compound to cells, you must characterize its basic physicochemical properties. This includes determining its solubility in biologically compatible solvents (e.g., water, DMSO, ethanol) and assessing its stability under typical cell culture and experimental conditions (e.g., temperature, pH, light exposure).

Q2: How do I determine a safe concentration of the new compound for my cells?

A2: A critical step is to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your cells. This can be done using various methods, such as MTT, MTS, or live/dead cell assays. You should test a wide range of concentrations to identify the highest concentration that does not significantly impact cell viability.

Q3: What is a good starting point for a staining protocol with an unvalidated compound?

A3: A general starting protocol would involve incubating the cells with a range of non-toxic concentrations of the compound for different durations. It is also important to test different cell fixation and permeabilization methods, as these can significantly impact staining.

Q4: How can I determine if the staining is specific?

A4: Specificity is key. You need to determine if the compound is staining a particular cellular structure or is just non-specifically accumulating. This can be assessed by co-staining with known organelle-specific dyes and observing the localization patterns. Additionally, testing the compound on different cell types can provide insights into its staining characteristics.

Troubleshooting Guide: Developing a Novel Cell Staining Protocol

This table addresses common issues encountered when developing a new staining protocol.

Problem Possible Cause Suggested Solution
No Staining or Weak Signal - Compound concentration is too low.- Incubation time is too short.- The compound is not permeable to the cell or organelle membrane.- The compound is being washed out during wash steps.- Increase the concentration of the compound within the non-toxic range.- Increase the incubation time.- Try different permeabilization methods (e.g., Triton X-100, saponin, methanol).- Reduce the number or duration of wash steps.
High Background Staining - Compound concentration is too high.- Non-specific binding of the compound.- Inadequate washing.- Decrease the concentration of the compound.- Increase the number and/or duration of wash steps.- Include a blocking step (e.g., with BSA or serum) before adding the compound, although this is more common for antibody-based staining.
Cell Death or Altered Morphology - The compound is cytotoxic at the concentration used.- The solvent used to dissolve the compound is toxic.- The incubation time is too long.- Perform a thorough cytotoxicity analysis to determine the appropriate concentration range.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).- Reduce the incubation time.
Inconsistent Staining - Uneven cell density.- Inconsistent incubation times or temperatures.- Compound instability.- Ensure a homogenous cell monolayer.- Standardize all incubation steps.- Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Make a serial dilution of the compound in cell culture medium to achieve a range of final concentrations.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent only). Incubate for a period relevant to your intended staining protocol (e.g., 1-24 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or MTS) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration compared to the vehicle control. The highest concentration that shows no significant decrease in cell viability is your maximum working concentration.

Protocol 2: General Staining Protocol for a Novel Compound
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Fixation (Optional, for fixed-cell staining):

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (Optional, for intracellular targets in fixed cells):

    • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Dilute the novel compound to the desired concentration (below the cytotoxic level) in an appropriate buffer (e.g., PBS or culture medium).

    • Incubate the cells (live or fixed) with the staining solution for a predetermined time (e.g., 15-60 minutes).

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Counterstaining and Mounting (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) if desired.

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Visualizing the Workflow

The following diagram illustrates the general workflow for evaluating a novel compound for cell staining.

G Workflow for Evaluating a Novel Staining Compound cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Protocol Development A Characterize Compound (Solubility, Stability) B Determine Cytotoxicity (e.g., MTT Assay) A->B C Select Non-Toxic Concentration Range B->C D Optimize Staining Protocol (Time, Temperature, Fixation) C->D E Assess Staining Specificity (Co-localization with known stains) D->E F Validate and Finalize Protocol E->F

Caption: A flowchart outlining the key phases and steps for the systematic evaluation of a new chemical compound as a potential cell stain.

References

Troubleshooting uneven staining with Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lithol Rubine BK Staining

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven staining using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic red azo dye.[1][2] While it is widely used as a standard magenta pigment in printing inks, paints, and plastics, its properties make it relevant for specific biological staining applications.[1][3] In a research context, it can be used for textile printing and potentially as a histological stain, although it is less common than traditional dyes like Hematoxylin and Eosin (H&E).[1] It is typically supplied as a calcium salt and is slightly soluble in hot water but insoluble in cold water and ethanol (B145695).[2][3]

Q2: I am experiencing uneven, patchy, or splotchy staining. What are the most common causes?

Uneven staining is a frequent issue in histology and can originate from multiple stages of the tissue preparation and staining workflow. The most probable causes include:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will block the aqueous dye solution from penetrating the tissue, resulting in unstained or weakly stained patches.[4][5]

  • Inadequate Fixation: If the fixative does not fully penetrate the tissue, especially in the center of larger samples, it can lead to poor and uneven dye binding.[5][6][7]

  • Variable Tissue Thickness: Sections that are too thick or have inconsistent thickness will stain unevenly due to differences in dye penetration and retention.[4][5]

  • Air Bubbles: Air bubbles trapped on the slide surface prevent the stain from making contact with the tissue underneath.[5]

  • Contaminated Reagents or Slides: Debris in staining solutions or on slides can interfere with the staining process.[5]

  • Residual Freezing Media: For frozen sections, any remaining water-soluble embedding media must be thoroughly rinsed off before staining, as it can impede even dye infiltration, similar to paraffin wax.[4]

Q3: My staining appears weak or is absent altogether. What should I investigate?

Weak or no staining can usually be traced back to the staining solution or procedural steps:

  • Exhausted Staining Solution: Over time and with repeated use, the dye concentration in the staining solution can become depleted, leading to weaker results.[5]

  • Incorrect pH: The pH of the staining solution can be critical for dye binding. While specific optimal pH for this compound in histology is not extensively documented, many acid dyes require an acidic environment to bind effectively to proteins.[5]

  • Insufficient Staining Time: The incubation period may be too short for the dye to fully penetrate the tissue and bind to its target structures.[5]

  • Over-differentiation: If your protocol includes a differentiation step, excessive time in this solution can strip too much stain from the tissue.[8]

Q4: The staining is darker at the edges of the tissue section. What causes this "edge effect"?

This is a common artifact caused by the edges of the section drying out faster than the center during the staining process. This can be prevented by ensuring the slides remain moist throughout the entire procedure and are not allowed to dry out between steps.[5]

Troubleshooting Guide: Resolving Uneven Staining

Use the following table to diagnose and resolve specific uneven staining issues.

Observed Problem Potential Cause Recommended Solution
Patchy or Splotchy Staining Incomplete deparaffinization.[5]Extend the time in fresh xylene or a xylene substitute during the deparaffinization steps.[7]
Inadequate or incomplete fixation.[6][7]Ensure tissue samples are appropriately sized for the fixative volume and allow for sufficient fixation time.
Residual water-soluble media (frozen sections).[4]Thoroughly rinse slides with the appropriate buffer or water before starting the staining protocol to remove all embedding media.[4]
Weak Staining in Tissue Center Tissue section is too thick.[4]Cut thinner sections, typically in the 4-6 µm range for paraffin-embedded tissues.[5]
Incomplete fixative penetration.[6]Use smaller tissue blocks to ensure the fixative can penetrate to the center.
Streaky Staining Pattern Contaminated or old staining solutions.Filter the staining solution immediately before use or prepare a fresh batch.
Uneven application of reagents.Ensure the entire tissue section is completely covered by each reagent during all steps of the protocol.[5]
Crystalline Precipitate on Section Oxidized dye or contaminated solution.Filter the staining solution before use to remove any metallic sheen or precipitate that may have formed.

Experimental Protocols

Standard Staining Protocol (General Workflow)

This protocol outlines the key steps for staining paraffin-embedded tissue sections. Optimization of incubation times and concentrations is recommended for specific applications.

  • Deparaffinization: Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each.

  • Rehydration: Immerse slides through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each, followed by a final rinse in distilled water.

  • Staining: Immerse slides in the this compound staining solution for the desired time (to be optimized, e.g., 5-15 minutes).

  • Rinsing: Briefly rinse the slides in distilled water or an appropriate buffer to remove excess stain.

  • Differentiation (Optional): If staining is too intense, briefly dip the slides in a weak acid solution (e.g., 0.5% acetic acid) to remove non-specific staining. Monitor this step microscopically.

  • Dehydration: Immerse slides through a graded series of ethanol (70%, 95%, 100%) for 3-5 minutes each.

  • Clearing: Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.

  • Coverslipping: Apply mounting medium and a coverslip.

Visual Guides

Workflow for Histological Staining

G cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation 1. Fixation Processing 2. Processing Fixation->Processing Embedding 3. Embedding Processing->Embedding Sectioning 4. Sectioning Embedding->Sectioning Deparaffinization 5. Deparaffinization Sectioning->Deparaffinization Rehydration 6. Rehydration Deparaffinization->Rehydration This compound Staining 7. Staining Rehydration->Staining This compound Rinsing 8. Rinsing Staining->Rinsing Dehydration 9. Dehydration Rinsing->Dehydration Clearing 10. Clearing Dehydration->Clearing Coverslipping 11. Coverslipping Clearing->Coverslipping Microscopy 12. Microscopic Analysis Coverslipping->Microscopy

Caption: A typical workflow for preparing and staining tissue sections.

Troubleshooting Logic for Uneven Staining

G start Uneven Staining Observed check_deparaffin Is Deparaffinization Complete? start->check_deparaffin check_fixation Was Fixation Adequate? check_deparaffin->check_fixation Yes solution_deparaffin Solution: Extend time in fresh xylene. check_deparaffin->solution_deparaffin No check_thickness Is Section Thickness Uniform & Correct? check_fixation->check_thickness Yes solution_fixation Solution: Optimize fixation time/ sample size. check_fixation->solution_fixation No check_reagents Are Reagents Fresh & Filtered? check_thickness->check_reagents Yes solution_thickness Solution: Recut thinner sections (e.g., 4-6 µm). check_thickness->solution_thickness No solution_reagents Solution: Prepare fresh stain and filter before use. check_reagents->solution_reagents No end Staining Improved check_reagents->end Yes solution_deparaffin->end solution_fixation->end solution_thickness->end solution_reagents->end

References

Technical Support Center: Reducing Background Signal in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signal in their fluorescence microscopy experiments. High background can obscure specific signals, reduce image contrast, and complicate data interpretation. The following resources address common causes of background fluorescence and provide detailed protocols for their mitigation.

Troubleshooting Guides

This section offers a question-and-answer-style approach to resolving specific issues encountered during fluorescence microscopy experiments.

Q1: My entire field of view is bright, obscuring my sample. What is causing this diffuse background?

A1: A diffuse, high background across the entire image is often due to factors in the imaging medium or unbound fluorophores.

  • Unbound Fluorophores: Excess dye that has not been washed away will fluoresce, contributing to a high background.[1]

  • Imaging Medium: Components in your cell culture medium, such as phenol (B47542) red and riboflavin, can be fluorescent.[1] Fetal Bovine Serum (FBS) can also contribute to background fluorescence, particularly in the violet to blue spectrum.[2]

  • Immersion Oil: Using the wrong type of immersion oil or oil that has auto-fluoresced over time can be a source of background.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the fluorescent dye to ensure complete removal of unbound molecules.[1][3] Gentle agitation during washing can improve efficiency.

  • Use Appropriate Imaging Medium: For live-cell imaging, switch to a phenol red-free medium or a specialized low-fluorescence imaging buffer.[1]

  • Check Immersion Oil: Use a low-fluorescence immersion oil intended for fluorescence microscopy. Test for autofluorescence by imaging a blank slide with only the oil.

  • Titrate Dye Concentration: Using a higher than necessary concentration of your fluorescent stain can lead to increased background.[1][3][4] Perform a titration to find the optimal concentration that provides a strong signal with minimal background.

Q2: My unstained control sample is showing significant fluorescence. What is causing this and how can I fix it?

A2: Fluorescence in an unstained control is a classic sign of autofluorescence, which is the natural fluorescence of biological materials.[2]

  • Endogenous Fluorophores: Molecules like NADH, flavins, collagen, elastin, and lipofuscin are common sources of autofluorescence.[2] Autofluorescence is often most prominent in the blue-green region of the spectrum.[2]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][5]

Troubleshooting Steps:

  • Chemical Quenching: Treat samples with a quenching agent. Sodium borohydride (B1222165) can be used to reduce aldehyde-induced autofluorescence, and Sudan Black B is effective against lipofuscin.[6]

  • Photobleaching: Before staining, intentionally photobleach the autofluorescence by exposing the sample to the excitation light source.

  • Fluorophore Selection: If possible, choose a fluorophore that emits in the red or far-red spectrum, where autofluorescence is typically lower.[2]

  • Spectral Unmixing: If your imaging software allows, you can acquire images at multiple wavelengths and use spectral unmixing algorithms to separate the specific signal from the autofluorescence signature.

  • Background Subtraction: Acquire an image of an unstained control and use it to subtract the background from your stained samples during image analysis.[7]

Q3: I see bright, punctate spots or non-specific staining in my sample that are not related to my target.

A3: This can be caused by dye aggregation, non-specific antibody binding, or contaminants.

  • Dye Aggregates: Some dyes, especially at high concentrations or in certain buffers, can form aggregates that appear as bright, non-specific puncta.

  • Non-Specific Antibody Binding: If using immunofluorescence, the primary or secondary antibodies may bind to unintended targets.[8]

  • Contaminants: Dust or other fluorescent particles on the slide, coverslip, or in your reagents can be a source of background.

Troubleshooting Steps:

  • Filter Your Dye: If you suspect aggregates, centrifuge and filter your dye solution before use.[3]

  • Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to minimize non-specific antibody binding.[8]

  • Antibody Titration: A high concentration of primary or secondary antibody can lead to non-specific binding.[3][4][8] Titrate your antibodies to determine the optimal concentration.

  • Include Proper Controls: Use a secondary antibody-only control to check for non-specific binding of the secondary antibody.[6]

  • Maintain Cleanliness: Ensure your slides, coverslips, and all reagents are clean and free of dust.

FAQs

What is Lithol Rubine BK and can it be used for fluorescence microscopy?

This compound is a reddish synthetic azo dye, primarily used as a pigment in inks, paints, and plastics.[9][10][11][12] Its absorption maximum is around 442 nm when dissolved in dimethylformamide.[9][10][11][12] While some azo dyes are fluorescent, many exhibit fluorescence quenching.[13][14] There is currently no established evidence in the scientific literature for the use of this compound as a standard fluorescent probe in microscopy. Researchers experimenting with it should first characterize its excitation and emission spectra and be aware of potential issues with high background and low quantum yield.

How do I quantify the background in my images?

To quantify background, you can use image analysis software (like ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in your image that does not contain your specific signal (e.g., an area with no cells).[7] This value can then be subtracted from the intensity measurements of your specifically stained regions.[7] It is crucial to use raw, unprocessed images for quantification and to apply the same acquisition settings across all samples and controls.[7]

What is the signal-to-noise ratio and how can I improve it?

The signal-to-noise ratio (SNR), or signal-to-background ratio, is a measure of the intensity of your specific fluorescence signal relative to the background fluorescence. A higher SNR indicates a clearer, more easily interpretable image. You can improve the SNR by either increasing the signal (e.g., using a brighter fluorophore, optimizing antibody concentrations) or, more commonly, by reducing the background using the techniques described in this guide.[1]

Data Presentation

Table 1: Common Sources of Background Fluorescence and Recommended Solutions

Source of BackgroundPotential CauseRecommended Solution(s)
Autofluorescence Endogenous fluorophores (e.g., NADH, flavins, lipofuscin)Chemical quenching (e.g., Sodium Borohydride, Sudan Black B), photobleaching, use of red/far-red fluorophores, spectral unmixing, background subtraction.[2][6]
Aldehyde-based fixationUse an alternative fixative (e.g., cold methanol), reduce fixative concentration or incubation time, treat with a quenching agent.[2]
Unbound Fluorophore Insufficient washingIncrease the number and/or duration of wash steps.[1][3]
Dye concentration too highTitrate the fluorophore to the lowest effective concentration.[1][3][4]
Non-specific Binding Inadequate blocking (Immunofluorescence)Use an appropriate blocking buffer (e.g., BSA, serum).[8]
Antibody concentration too high (Immunofluorescence)Titrate primary and secondary antibodies.[3][4][8]
Dye/antibody aggregatesCentrifuge and/or filter staining solutions before use.[3]
Imaging Medium/Materials Fluorescent components in media (e.g., phenol red, riboflavin)Use phenol red-free medium or a specialized imaging buffer.[1]
Autofluorescent slides or coverslipsUse high-quality, low-fluorescence glass.
Immersion oil autofluorescenceUse low-fluorescence immersion oil.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is designed to be performed after fixation with aldehyde-based fixatives like paraformaldehyde or glutaraldehyde.

  • Fixation: Fix your cells or tissue as per your standard protocol.

  • Washing: Wash the sample three times with Phosphate-Buffered Saline (PBS) for 5 minutes each to remove the fixative.

  • Preparation of Quenching Solution: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: Prepare this solution immediately before use as its effectiveness decreases over time.

  • Quenching: Incubate the sample in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the sample three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Staining: Proceed with your standard permeabilization and staining protocol.

Protocol 2: General Immunofluorescence Staining Protocol with Background Reduction Steps

This protocol provides a general workflow for immunofluorescence staining, incorporating steps to minimize background.

  • Sample Preparation: Prepare and fix your cells or tissue on slides or coverslips. If using an aldehyde fixative, consider treating with sodium borohydride (Protocol 1).

  • Permeabilization (if required): If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes.

  • Blocking: Incubate the sample in a blocking buffer for at least 30-60 minutes at room temperature. A common blocking buffer is 1-5% BSA or 5-10% normal serum from the host species of the secondary antibody in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (previously determined by titration). Incubate the sample with the primary antibody solution, typically for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBST for 5-10 minutes each with gentle agitation.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer to its optimal concentration. Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with PBST for 5-10 minutes each with gentle agitation, protected from light.

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Perform a final wash in PBS.

  • Mounting: Mount the sample with an anti-fade mounting medium.

  • Imaging: Image the sample, ensuring to include an unstained control and a secondary-only control to assess autofluorescence and non-specific secondary antibody binding, respectively.

Visualizations

TroubleshootingWorkflow Start High Background Observed UnstainedControl Image Unstained Control Start->UnstainedControl HighSignalUnstained High Signal in Unstained Control? UnstainedControl->HighSignalUnstained Autofluorescence Primary Cause: Autofluorescence HighSignalUnstained->Autofluorescence Yes LowSignalUnstained Primary Cause: Non-specific Binding or Excess Fluorophore HighSignalUnstained->LowSignalUnstained No Quench Implement Quenching Protocol (e.g., Sodium Borohydride, Sudan Black B) Autofluorescence->Quench ChangeFluorophore Switch to Red/Far-Red Fluorophore Autofluorescence->ChangeFluorophore SpectralUnmixing Use Spectral Unmixing Autofluorescence->SpectralUnmixing OptimizeWashing Optimize Washing Steps (Increase number/duration) LowSignalUnstained->OptimizeWashing TitrateDye Titrate Fluorophore/Antibody Concentration LowSignalUnstained->TitrateDye ImproveBlocking Improve Blocking Step (Immunofluorescence) LowSignalUnstained->ImproveBlocking End Re-image and Evaluate Quench->End ChangeFluorophore->End SpectralUnmixing->End OptimizeWashing->End TitrateDye->End ImproveBlocking->End

Caption: Troubleshooting workflow for identifying and addressing the source of high background fluorescence.

StainingProtocol cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps Fixation 1. Fixation Permeabilization 2. Permeabilization (if needed) Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Counterstain 8. Counterstain (Optional) Wash2->Counterstain Wash3 9. Final Wash Counterstain->Wash3 Mount 10. Mount Wash3->Mount Image Image Mount->Image

References

Technical Support Center: Lithol Rubine BK - Photodegradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithol Rubine BK (C.I. Pigment Red 57:1). The information addresses common issues related to its photodegradation and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound, also known as C.I. Pigment Red 57:1, is a synthetic monoazo pigment. It is a calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthoic acid.[1][2][3] It is widely used in printing inks, plastics, paints, and cosmetics.[4][5] Generally, it is considered to have good stability under recommended storage conditions, which include being kept in a tightly closed container in a dry and well-ventilated place.[4] However, its stability can be affected by various factors such as light, pH, and the formulation matrix.

Q2: What are the main factors that influence the photodegradation and stability of this compound?

Several factors can impact the stability of this compound:

  • Light Exposure: As an organic pigment, this compound is susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to fading and changes in color.[6] The lightfastness of the pigment can vary depending on the formulation and the substrate it is applied to.[7]

  • pH: The pH of the surrounding medium can significantly affect the stability of azo dyes. Both acidic and alkaline conditions can lead to the degradation of the pigment's structure.[8][9]

  • Temperature: Elevated temperatures can accelerate the degradation of the pigment.[6]

  • Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents can promote the breakdown of the azo bond, leading to discoloration.

  • Solvent and Binder System: The type of solvent and binder used in a formulation can influence the pigment's stability and its susceptibility to degradation.[7] The interaction between the pigment and the surrounding matrix is crucial for its overall performance.

  • Pigment Particle Size: The particle size of the pigment can affect its lightfastness and other application properties. Generally, larger particles may exhibit better fastness properties.[10]

Q3: What are the expected degradation products of this compound?

While a definitive and complete degradation pathway for this compound is not extensively documented in readily available literature, the degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-). This can lead to the formation of smaller aromatic compounds. For similar β-naphthol red pigments, photodegradation has been observed to produce phthalic compounds. The specific degradation products of this compound under various stress conditions would require detailed analysis using techniques like HPLC-MS.

Q4: How can I assess the photostability of my this compound formulation?

The photostability of a formulation containing this compound can be assessed using standardized lightfastness testing methods, such as ISO 105-B02. This involves exposing the sample to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight and evaluating the color change against a set of blue wool standards.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Unexpected Color Fading or Change 1. Excessive Light Exposure: The formulation is being exposed to high-intensity light or for prolonged periods. 2. Incompatible Formulation Components: Binders, solvents, or other additives in the formulation may be promoting photodegradation. 3. Incorrect pH: The pH of the formulation may be in a range that destabilizes the pigment. 4. Presence of Oxidizing/Reducing Agents: Contaminants or intentionally added components may be reacting with the pigment.1. Conduct a controlled photostability test (see Experimental Protocol section) to quantify the lightfastness. Consider adding UV absorbers to the formulation if light exposure is unavoidable. 2. Evaluate the stability of this compound in the presence of individual formulation components. Reformulate with more stable binders or additives if necessary. 3. Measure and adjust the pH of the formulation to a more neutral range, if possible, and assess the impact on stability. 4. Analyze the formulation for the presence of reactive species.
Pigment Aggregation or Flocculation in Dispersion 1. Poor Wetting and Dispersion: The pigment particles are not being properly wetted by the vehicle, leading to clumping. 2. Incompatible Dispersant: The chosen dispersing agent is not effective for this compound in the given solvent system. 3. Changes in pH or Temperature: Fluctuations in pH or temperature can affect the surface charge of the pigment particles and lead to aggregation.1. Optimize the dispersion process, ensuring sufficient energy input (e.g., high-shear mixing, milling). 2. Screen different types of dispersing agents (e.g., polymeric, surfactant-based) to find one that provides optimal stabilization. 3. Monitor and control the pH and temperature during the dispersion process and storage.
Inconsistent Results in Stability Studies 1. Variable Experimental Conditions: Inconsistent light intensity, temperature, or humidity during testing. 2. Non-homogeneous Samples: The pigment is not uniformly dispersed in the formulation, leading to variations in degradation rates. 3. Analytical Method Variability: The analytical method used to quantify the pigment is not robust or validated.1. Strictly adhere to standardized testing protocols (e.g., ISO 105-B02) and ensure all environmental parameters are tightly controlled. 2. Ensure thorough and consistent mixing of all samples before testing. 3. Develop and validate a stability-indicating analytical method (see Experimental Protocol section) to ensure accurate and reproducible results.

Quantitative Data Summary

The following table summarizes some of the key quantitative properties of this compound. It is important to note that specific values can vary depending on the grade of the pigment and the measurement conditions.

PropertyValueReference(s)
Chemical Formula C₁₈H₁₂CaN₂O₆S[1][3]
Molar Mass 424.44 g/mol
Maximum Absorption (in DMF) ~442 nm[4][5]
Light Fastness (Blue Wool Scale) 4-5 (in certain applications)[11]

Note: Quantitative data on degradation kinetics and quantum yield for this compound are not widely available in the public domain and would typically be determined experimentally for a specific formulation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability and identify potential degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound powder

  • Solvents (e.g., water, methanol, or a solvent relevant to the intended application)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Photostability chamber with controlled light source (UV and visible)

  • Oven for thermal stress testing

  • HPLC system with a UV-Vis or PDA detector and a suitable column (e.g., C18)

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 M HCl and 1 M HCl.

    • Keep the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂ and 30% H₂O₂.

    • Store the solutions at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time intervals for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a controlled light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots at specified time intervals for analysis.

  • Thermal Degradation:

    • Place the solid pigment powder and the stock solution in an oven at an elevated temperature (e.g., 80 °C).

    • Analyze samples at defined time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

    • Use LC-MS to tentatively identify the mass of the degradation products to aid in structure elucidation.

Light Fastness Testing (Based on ISO 105-B02)

Objective: To determine the color fastness of a this compound formulation to an artificial light source representative of natural daylight.

Materials:

  • Sample of the this compound formulation applied to a suitable substrate (e.g., paper, plastic, textile).

  • Blue Wool Reference Standards (ISO 105-B08).

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.

  • Grey Scale for assessing color change (ISO 105-A02).

Procedure:

  • Sample Mounting: Mount the test specimen and the Blue Wool Reference Standards on a card. Cover a portion of each to serve as an unexposed reference.

  • Exposure: Place the mounted samples in the xenon arc fading lamp apparatus. The exposure conditions (e.g., temperature, humidity, irradiance) should be set according to the specific method within the ISO 105-B02 standard being followed.

  • Evaluation: Periodically inspect the samples and compare the fading of the test specimen with that of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool Reference that shows a similar amount of color change (fading) as the test specimen. The rating is on a scale of 1 (very poor) to 8 (excellent).

Visualizations

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Input Input Acid Acidic (HCl) HPLC HPLC-UV/PDA (Quantification) Acid->HPLC Analyze Degradation Alkali Alkaline (NaOH) Alkali->HPLC Analyze Degradation Oxidative Oxidative (H₂O₂) Oxidative->HPLC Analyze Degradation Photolytic Photolytic (UV/Vis) Photolytic->HPLC Analyze Degradation Thermal Thermal (Heat) Thermal->HPLC Analyze Degradation LCMS LC-MS (Identification) HPLC->LCMS Identify Products LRBK This compound Sample LRBK->Acid Expose to LRBK->Alkali Expose to LRBK->Oxidative Expose to LRBK->Photolytic Expose to LRBK->Thermal Expose to

Caption: Workflow for a forced degradation study of this compound.

Generalized_Azo_Dye_Photodegradation AzoDye Azo Dye (e.g., this compound) ExcitedState Excited State (Azo Dye*) AzoDye->ExcitedState Light Absorption (hν) Cleavage Azo Bond Cleavage AzoDye->Cleavage Direct Photolysis or Attack by Reactive Species ExcitedState->AzoDye Fluorescence/ Phosphorescence ReactiveSpecies Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedState->ReactiveSpecies Energy Transfer to O₂ ReactiveSpecies->Cleavage Attack DegradationProducts Degradation Products (e.g., Aromatic Amines, Phenols) Cleavage->DegradationProducts

Caption: Generalized photodegradation pathway for azo dyes.

References

How to remove non-specific binding of Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experimental use of Lithol Rubine BK, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main properties?

This compound is a synthetic azo dye that appears as a red powder.[1][2][3] It is commonly used as a pigment in plastics, printing inks, and paints.[3][4][5] Key properties include:

  • Solubility: Slightly soluble in hot water, but insoluble in cold water and ethanol (B145695).[1][2][4]

  • Chemical Nature: It is often supplied as a calcium salt of a sulfonated azo compound.[1][2]

  • Appearance: It is a red powder, which produces a magenta color when printed.[1][2]

Q2: What causes non-specific binding of this compound in biological experiments?

While this compound is not a common biological stain, its non-specific binding in a research context can be attributed to several factors inherent to most dye-sample interactions:

  • Ionic Interactions: The negatively charged sulfonate groups on this compound can electrostatically interact with positively charged molecules and surfaces within a biological sample.[6]

  • Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to hydrophobic interactions with non-polar regions of proteins and other biomolecules.

  • Aggregation: Like many dyes, this compound may form aggregates in aqueous solutions, which can become physically trapped within tissues or cells, leading to background staining.

Q3: How can I prepare my sample to minimize non-specific binding?

Proper sample preparation is crucial for reducing background staining.[7] Consider the following:

  • Fixation: Over-fixation can sometimes increase background staining. Try reducing the fixation time or using a different fixation agent.[7]

  • Section Thickness: For tissue sections, using thinner sections can help reduce the physical trapping of the dye.[7]

  • Washing: Ensure thorough washing of the sample after fixation and before staining to remove residual fixatives and other contaminants.

Troubleshooting Guide: Reducing Non-Specific Binding

High background staining can obscure specific signals and lead to misinterpretation of results. The following steps provide a systematic approach to troubleshooting and reducing non-specific binding of this compound.

Step 1: Optimize Staining Solution
  • Dye Concentration: Using an excessively high concentration of this compound is a common cause of non-specific staining. Titrate the dye to find the lowest concentration that still provides a robust specific signal.

  • Solvent: Since this compound is poorly soluble in water, consider using a small amount of a co-solvent like DMSO or ethanol to prepare a stock solution before diluting it in your staining buffer. However, be mindful that organic solvents can affect tissue integrity.

  • Filtration: Always filter your this compound staining solution (e.g., using a 0.22 µm filter) before use to remove any aggregates.

Step 2: Implement a Blocking Step

Blocking is a critical step to prevent the dye from binding to non-target sites.[7][8][9] This is achieved by pre-incubating the sample with a solution of proteins that will occupy these non-specific sites.

  • Common Blocking Agents:

    • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your buffer is a common and effective blocking agent.[6][8]

    • Normal Serum: Using normal serum from a species unrelated to your sample can also be very effective.[8][9] A typical concentration is 5-10%.

Step 3: Optimize Washing Steps

Thorough washing after staining is essential to remove unbound dye molecules.

  • Washing Buffer: Use a buffer with a mild detergent, such as Tween-20 (0.05-0.1%), to help reduce non-specific interactions.[10]

  • Number and Duration of Washes: Increase the number and duration of washing steps. For example, try three washes of 5-10 minutes each.[11]

  • Ionic Strength: In some cases, increasing the salt concentration (e.g., up to 500 mM NaCl) in the washing buffer can help disrupt weak, non-specific ionic interactions.[12]

Quantitative Data Summary

Blocking AgentConcentrationIncubation TimeRelative Background ReductionNotes
Bovine Serum Albumin (BSA)1 - 5%30 - 60 minModerate to HighA good starting point for most applications.[6][8]
Normal Goat Serum5 - 10%30 - 60 minHighVery effective, especially when using secondary antibodies raised in goat.[8]
Non-fat Dry Milk1 - 5%30 - 60 minModerateCost-effective, but may mask some antigens.
Casein1%30 - 60 minModerate to HighA component of milk, can be a good alternative to whole milk.

Experimental Protocol: Staining with this compound with Reduced Non-Specific Binding

This protocol is a generalized guideline for staining cells or tissue sections with this compound, incorporating steps to minimize non-specific binding.

  • Sample Preparation:

    • Prepare cells or tissue sections as required by your experimental design (e.g., fixation, permeabilization).

    • Wash the sample three times with Phosphate Buffered Saline (PBS) for 5 minutes each.

  • Blocking:

    • Prepare a blocking solution of 3% BSA in PBS with 0.1% Tween-20 (PBST).

    • Incubate the sample in the blocking solution for 1 hour at room temperature with gentle agitation.

  • Staining:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution in PBST to the desired final concentration (e.g., 1-10 µg/mL). It is crucial to determine the optimal concentration empirically.

    • Filter the final staining solution through a 0.22 µm syringe filter.

    • Remove the blocking solution from the sample (do not wash).

    • Incubate the sample with the filtered this compound solution for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the sample three times with PBST for 10 minutes each with gentle agitation.

    • Perform a final wash with PBS for 5 minutes to remove any residual detergent.

  • Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Proceed with imaging using a suitable microscope.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.

TroubleshootingWorkflow start High Non-Specific Binding Observed optimize_conc Optimize Dye Concentration (Titrate Downwards) start->optimize_conc add_blocking Implement Blocking Step (e.g., 3% BSA) optimize_conc->add_blocking If problem persists end_success Non-Specific Binding Reduced optimize_conc->end_success Problem Solved optimize_wash Optimize Washing Protocol (Increase duration/number, add detergent) add_blocking->optimize_wash If problem persists add_blocking->end_success Problem Solved check_aggregation Check for Dye Aggregation (Filter Staining Solution) optimize_wash->check_aggregation If problem persists optimize_wash->end_success Problem Solved check_aggregation->end_success Problem Solved end_fail Problem Persists: Consult Literature for Alternative Dyes check_aggregation->end_fail If problem persists

A troubleshooting workflow for reducing non-specific binding.

References

Common issues with biological stains and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common issues encountered with biological stains. It is designed for researchers, scientists, and drug development professionals to help resolve experimental challenges and optimize staining protocols.

Troubleshooting Guides

This section offers solutions to common problems encountered during histological and immunohistochemical staining procedures.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

H&E staining is fundamental in histology for visualizing tissue morphology. However, various artifacts can arise during the procedure.

Question: Why do my nuclei appear too pale after H&E staining?

Answer: Pale nuclear staining in H&E can be attributed to several factors:

  • Insufficient Staining Time: The slides may not have been incubated in hematoxylin long enough.[1][2]

  • Over-oxidation of Hematoxylin: The hematoxylin solution may be old or over-oxidized, reducing its staining capacity.[1][2]

  • Excessive Differentiation: If using a regressive staining method, the differentiation step in acid alcohol may have been too long or the differentiator too concentrated.[2][3]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax can prevent the aqueous hematoxylin from penetrating the tissue.[3]

Solutions:

  • Increase the incubation time in the hematoxylin solution.[2][3]

  • Replace the hematoxylin solution if it is old or shows signs of oxidation (a metallic sheen).[1][2]

  • Reduce the time in the differentiating solution or use a lower concentration of acid alcohol.[2][3]

  • Ensure complete deparaffinization by using fresh xylene and allowing for adequate incubation time.[2][3]

Question: What causes red or reddish-brown nuclei in my H&E-stained slides?

Answer: This issue typically points to a problem with the "bluing" step, which converts the initial reddish-purple hematoxylin to a crisp blue-purple.

  • Inadequate Bluing: The bluing agent may be old, or the incubation time may be too short.[1] The pH of the bluing solution is critical and should be alkaline (pH 7.5-9).[2]

  • Hematoxylin Breakdown: Over-oxidized hematoxylin can also result in brownish nuclei.[2]

Solutions:

  • Increase the incubation time in the bluing agent or replace it with a fresh solution.[1]

  • Check and adjust the pH of the bluing solution.[2]

  • Use fresh hematoxylin.[1]

Question: Why is the eosin staining in my cytoplasm too pale or too dark?

Answer: The intensity of eosin staining is highly dependent on pH and differentiation.

  • Pale Eosin Staining:

    • High pH of Eosin: The pH of the eosin solution may be too high (above 5.0), often due to carryover from the alkaline bluing agent.[2]

    • Over-differentiation: Excessive time in the dehydrating alcohols (70% and 95%) after eosin can remove too much stain.[2]

  • Dark Eosin Staining:

    • Overly Concentrated Eosin: The eosin solution may be too concentrated.[1][2]

    • Insufficient Dehydration: Inadequate dehydration before eosin staining can lead to uneven and dark staining.[1]

Solutions:

  • For Pale Staining: Adjust the pH of the eosin solution to 4.5-5.0 with a few drops of acetic acid and ensure thorough rinsing after the bluing step.[2]

  • For Dark Staining: Dilute the eosin solution or decrease the staining time. Ensure complete dehydration before the eosin step.[1][2]

Immunohistochemistry (IHC) and Immunofluorescence (IF)

IHC and IF are powerful techniques for localizing specific antigens in tissues. However, they are prone to issues such as weak signal, high background, and non-specific staining.

Question: I am observing weak or no staining in my IHC/IF experiment. What could be the cause?

Answer: Weak or no staining is a common issue with several potential causes:

  • Primary Antibody Issues: The primary antibody may not be validated for the application, stored improperly, or used at a suboptimal concentration.[4][5][6]

  • Antigen Retrieval: The antigen retrieval method (heat-induced or enzymatic) may be inadequate for unmasking the epitope.[6][7]

  • Incompatible Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody's host species.[4][5]

  • Inactive Detection System: The enzyme or fluorophore in the detection system may have lost activity.[8]

  • Tissue Fixation: Over-fixation of the tissue can mask the antigen epitope.[5][8]

Solutions:

  • Ensure the primary antibody is validated for your specific application (e.g., FFPE tissue) and perform a titration to find the optimal concentration.[6]

  • Optimize the antigen retrieval method by trying different buffers (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and varying the heating time and temperature.[6]

  • Use a secondary antibody that is specific for the host species of the primary antibody.[4][5]

  • Test the activity of the detection system components.

  • Reduce the fixation time or try a different fixation method.[5][8]

Question: How can I reduce high background staining in my IHC/IF slides?

Answer: High background can obscure specific staining and make interpretation difficult.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites is a primary cause.[4]

  • Endogenous Enzyme Activity: Endogenous peroxidases or phosphatases in the tissue can react with the detection system.

  • Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[6]

  • Primary Antibody Concentration Too High: Using too much primary antibody can lead to non-specific binding.[4]

  • Tissue Drying: Allowing the tissue sections to dry out at any stage can cause non-specific antibody binding.[6]

Solutions:

  • Increase the blocking incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[4]

  • Perform a peroxidase or phosphatase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.

  • Include a detergent like Tween-20 in your wash buffers and antibody diluents.[6]

  • Perform a primary antibody titration to find the optimal concentration that gives a good signal-to-noise ratio.[4]

  • Keep the slides in a humidified chamber during incubations to prevent drying.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between progressive and regressive H&E staining?

A1: In progressive staining, the tissue is left in the hematoxylin just long enough to stain the nuclei to the desired intensity. In contrast, regressive staining involves overstaining the tissue with hematoxylin and then removing the excess stain with a differentiating solution (e.g., acid alcohol).[3]

Q2: How should I store my antibodies for IHC/IF?

A2: Most antibodies should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage. It is often recommended to aliquot the antibody upon receipt to avoid repeated freeze-thaw cycles, which can damage the antibody.[5][8] Always refer to the manufacturer's datasheet for specific storage instructions.

Q3: What are positive and negative controls in IHC/IF, and why are they important?

A3:

  • Positive Control: A tissue or cell line known to express the target antigen. This control validates that the antibody and the staining protocol are working correctly.

  • Negative Control: A tissue or cell line known not to express the target antigen. This helps to assess the level of non-specific background staining.

  • Isotype Control: A primary antibody of the same isotype and from the same host species as the experimental primary antibody, but directed against an antigen not present in the tissue. This control helps to determine if the observed staining is due to non-specific binding of the antibody.

  • No Primary Control: A slide that goes through the entire staining procedure but without the addition of the primary antibody. This helps to identify non-specific staining from the secondary antibody or the detection system.

These controls are crucial for the correct interpretation of staining results.

Data Presentation

Table 1: Troubleshooting Summary for Common Staining Issues

IssuePossible CauseRecommended Solution
H&E: Pale Nuclei Insufficient hematoxylin staining timeIncrease incubation time in hematoxylin.[2][3]
Over-oxidized hematoxylinUse fresh hematoxylin solution.[1][2]
Excessive differentiationReduce time in acid alcohol.[2][3]
H&E: Dark Cytoplasm Eosin too concentratedDilute the eosin solution.[1][2]
Insufficient dehydrationEnsure complete dehydration before eosin.[1]
IHC/IF: Weak/No Signal Suboptimal primary antibody concentrationPerform antibody titration.[6]
Inadequate antigen retrievalOptimize antigen retrieval method.[6][7]
Incompatible secondary antibodyUse a secondary antibody against the primary's host.[4][5]
IHC/IF: High Background Insufficient blockingIncrease blocking time or change blocking agent.[4]
Endogenous enzyme activityAdd a peroxidase/phosphatase blocking step.
Primary antibody concentration too highReduce primary antibody concentration.[4]

Experimental Protocols

Standard Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

    • Distilled Water: 2 minutes.

  • Hematoxylin Staining:

    • Immerse in Harris Hematoxylin solution for 5-10 minutes.

    • Rinse in tap water for 1-2 minutes.

  • Differentiation (for regressive staining):

    • Dip briefly in 0.5-1% acid alcohol.[3]

    • Rinse quickly in tap water.

  • Bluing:

    • Immerse in ammonia (B1221849) water or another bluing agent for about 30 seconds, or until sections turn blue.

    • Rinse in tap water for 5 minutes.

  • Eosin Staining:

    • Immerse in Eosin Y solution for 1-2 minutes.

    • Rinse quickly in distilled water.

  • Dehydration and Clearing:

    • 70% Ethanol: 2 minutes.

    • 95% Ethanol: 2 minutes.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium and coverslip.

General Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration: (As for H&E staining)

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath.[7] Optimal time and temperature should be determined for each antibody.

  • Peroxidase Block (for HRP-based detection):

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS).

  • Blocking:

    • Incubate with a blocking solution (e.g., 10% normal serum from the secondary antibody's host species in PBS) for at least 1 hour to block non-specific binding sites.[4]

  • Primary Antibody Incubation:

    • Incubate with the primary antibody diluted in antibody diluent at the optimal concentration. Incubation is often performed overnight at 4°C.

    • Wash with wash buffer.

  • Secondary Antibody Incubation:

    • Incubate with the enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash with wash buffer.

  • Detection:

    • Incubate with the chromogen substrate (e.g., DAB) until the desired stain intensity develops.

    • Rinse with distilled water.

  • Counterstaining:

    • Lightly counterstain with hematoxylin.

  • Dehydration, Clearing, and Mounting: (As for H&E staining)

Visualizations

Experimental Workflow for Immunohistochemistry

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogen) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Visualization Visualization Mounting->Visualization Microscopy

Caption: A typical workflow for immunohistochemical staining of paraffin-embedded tissue sections.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and activates GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway leading to cell proliferation and survival.

References

Improving the shelf life of Lithol Rubine BK staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on extending the shelf life and troubleshooting issues related to Lithol Rubine BK staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (Pigment Red 57:1) is a synthetic monoazo dye, typically supplied as a calcium salt.[1][2][3] It appears as a red powder and produces a magenta color in solution.[2][4] It is characterized as being slightly soluble in hot water but insoluble in cold water and ethanol.[1][2][5]

Q2: What is the typical shelf life of a prepared this compound staining solution?

The shelf life of a user-prepared aqueous solution can vary significantly from a few weeks to several months. Stability is highly dependent on preparation method, storage conditions, and the presence of contaminants. Commercially prepared solutions may have a longer, specified shelf life due to optimized formulation with preservatives.

Q3: What are the primary factors that cause the staining solution to degrade?

Several factors can lead to the degradation of this compound solutions:

  • Microbial Contamination: Aqueous, non-sterile solutions are susceptible to the growth of bacteria, yeasts, and molds, which can alter the dye's chemistry and cause unwanted artifacts in staining.[6][7]

  • Photodegradation: Like many organic dyes, the azo group (-N=N-) in this compound can be susceptible to cleavage or alteration upon prolonged exposure to light, leading to a loss of color intensity.

  • Chemical Instability (pH Shifts): The pH of the solution can affect the stability of the dye molecule and its binding affinity to tissues. Extreme pH levels can accelerate degradation.

  • Oxidation: Contact with atmospheric oxygen over time can lead to the oxidation of the dye molecule, reducing its staining efficacy. Adding antioxidants is a method used to prolong the shelf life of other stains like hematoxylin (B73222).[8][9]

Q4: What are the visible signs of a degraded this compound solution?

Key indicators of a compromised solution include:

  • A noticeable shift or weakening of the magenta color.

  • The formation of visible precipitates or sediment at the bottom of the container.

  • Cloudiness or turbidity in the solution, often indicating microbial growth.[7]

  • A decline in staining performance, resulting in weak or inconsistent tissue staining.

Troubleshooting Guide

Q1: My staining is weak or completely absent. What is the cause?

Weak staining is a common issue with several potential causes:

  • Degraded Staining Solution: The dye may have degraded due to age, light exposure, or contamination.

    • Solution: Prepare a fresh staining solution using the recommended protocol. Ensure proper storage of the new solution.

  • Incorrect pH: The binding of acid dyes like this compound is pH-dependent. If the solution pH is not optimal (typically acidic), binding to tissue proteins will be inefficient.[10]

    • Solution: Check and adjust the pH of your staining solution. For many acid dyes, a pH range of 2.5 to 4.0 is optimal.[10]

  • Insufficient Staining Time: The incubation period may be too short for the dye to adequately penetrate the tissue.

    • Solution: Increase the staining time incrementally and observe the results.

  • Incomplete Deparaffinization: Residual wax on the tissue slide will prevent the aqueous stain from reaching the tissue.[11]

    • Solution: Ensure slides are fully de-waxed with fresh xylene or a xylene substitute, followed by complete rehydration through graded alcohols.[11]

Q2: I see precipitate and random artifacts on my stained slide. What's wrong?

This is often caused by contamination or dye precipitation.

  • Microbial Growth: The solution may be contaminated with bacteria or fungi, which are then deposited onto the tissue section during staining.[7]

    • Solution: Discard the contaminated solution. Prepare a fresh solution using sterile water and consider adding a broad-spectrum preservative. Filter the solution through a 0.22 µm filter before use.

  • Dye Precipitation: The dye may be precipitating out of the solution due to low temperature, incorrect solvent, or excessive concentration.

    • Solution: Store the solution at a stable room temperature. Ensure the dye is fully dissolved during preparation (using hot water can help initially).[1][2] If the problem persists, slightly decrease the dye concentration.

Q3: The staining across my tissue section is uneven. How can I fix this?

Uneven staining can result from issues in the staining procedure itself.

  • Air Bubbles: Air bubbles trapped on the slide surface prevent the stain from making contact with the tissue underneath.[10]

    • Solution: Immerse slides into the staining dish at an angle to prevent bubble formation. Gently tap the slide rack to dislodge any visible bubbles.[10]

  • Incomplete Rehydration: If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly.[10]

    • Solution: Ensure a complete and gradual rehydration process through descending concentrations of alcohol (e.g., 100%, 95%, 70%) before placing the slide in water.

Data on Solution Stability

The following table summarizes the expected stability of this compound solutions under various storage conditions. These are estimates based on general principles for histological stains.

Storage ConditionPreservative AddedLight ExposureExpected Shelf LifePotential Issues
Refrigerated (2-8°C) Yes (e.g., 0.1% Sodium Benzoate)Dark (Amber Bottle)6 - 12 Months Potential for dye precipitation at lower temperatures.
Room Temperature (~20°C)Yes (e.g., 0.1% Sodium Benzoate)Dark (Amber Bottle)3 - 6 MonthsHigher risk of microbial growth compared to refrigeration.
Room Temperature (~20°C)NoDark (Amber Bottle)1 - 4 WeeksHigh risk of microbial contamination.[6]
Room Temperature (~20°C)YesExposed to Light1 - 2 MonthsPhotodegradation can lead to weakened staining intensity.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Solution

This protocol incorporates best practices to maximize the stability and shelf life of your staining solution.

Reagents & Materials:

  • This compound powder (C.I. 15850)

  • High-purity distilled or deionized water

  • Sodium Benzoate (preservative)[6]

  • Potassium Sorbate (preservative)[6]

  • Citric Acid (for pH adjustment)[6]

  • Heating magnetic stirrer

  • Sterile amber glass storage bottle

  • 0.22 µm syringe or bottle-top filter

Methodology:

  • Prepare Water: Heat 100 mL of distilled water to approximately 60-70°C. This compound is more soluble in hot water.[1][2][5]

  • Add Preservatives: To the warm water, add 0.1 g of Sodium Benzoate and 0.1 g of Potassium Sorbate (for a 0.1% w/v concentration of each). Stir until fully dissolved. These work together to provide broad-spectrum antimicrobial protection.[6]

  • Adjust pH: Add a small amount of Citric Acid to lower the pH to between 4.0 and 5.0. The aforementioned preservatives are most effective in this acidic range.[6] Verify the pH with a calibrated pH meter.

  • Dissolve Dye: Slowly add 0.5 g of this compound powder to the solution while stirring continuously. Continue stirring on the heat plate until all powder is completely dissolved.

  • Cool and Filter: Allow the solution to cool completely to room temperature. Once cool, filter the solution through a 0.22 µm filter to remove any remaining particulates and microorganisms.

  • Store Properly: Transfer the filtered solution to a sterile, clearly labeled amber glass bottle to protect it from light. Store at 2-8°C for maximum shelf life.

Visualizations

LR This compound (Azo Dye) Cleavage Reductive Cleavage of Azo Bond LR->Cleavage Oxidation Oxidative Degradation LR->Oxidation Microbes Microbial Enzymes (Bacteria, Fungi) Microbes->Cleavage Light Light (UV/Visible) + Oxygen Light->Oxidation Loss Loss of Color & Staining Ability Cleavage->Loss Oxidation->Loss

Caption: Potential degradation pathways for this compound.

Start Start: Prepare Reagents Heat 1. Heat 100 mL DI Water to 60-70°C Start->Heat AddPreservatives 2. Add & Dissolve Preservatives (Sodium Benzoate) Heat->AddPreservatives AdjustpH 3. Adjust pH to 4.0-5.0 with Citric Acid AddPreservatives->AdjustpH AddDye 4. Add & Dissolve 0.5g this compound AdjustpH->AddDye Cool 5. Cool Solution to Room Temperature AddDye->Cool Filter 6. Sterile Filter (0.22 µm filter) Cool->Filter Store 7. Store in Amber Bottle at 2-8°C Filter->Store End End: Stabilized Solution Store->End

Caption: Workflow for preparing a stabilized staining solution.

Problem Problem: Weak or Inconsistent Staining CheckAge Is the solution old or cloudy? Problem->CheckAge CheckPrep Was the slide fully de-waxed? CheckAge->CheckPrep No Sol_Fresh Solution: Prepare Fresh Stain CheckAge->Sol_Fresh Yes CheckParams Is staining time and pH correct? CheckPrep->CheckParams Yes Sol_Dewax Solution: Return to xylene, then rehydrate CheckPrep->Sol_Dewax No Sol_Params Solution: Increase staining time or check solution pH CheckParams->Sol_Params No

Caption: Troubleshooting logic for weak staining issues.

References

Filtering techniques for Lithol Rubine BK solutions before use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithol Rubine BK solutions. The following information is designed to address common challenges encountered during the filtration of this synthetic azo dye.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when filtering this compound solutions?

A1: The most frequent challenges when filtering this compound solutions include filter clogging, slow flow rates, and potential loss of the compound due to adsorption onto the filter membrane. In some applications, extractables and leachables from the filter material can be a concern, potentially contaminating the filtrate.[1][2][3]

Q2: Which filter membrane materials are generally recommended for filtering solutions containing organic pigments like this compound?

A2: For organic and colored solutions, selecting a filter membrane with broad chemical compatibility is crucial.[4] Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (B91410) (PVDF) membranes are often recommended for their resistance to a wide range of chemicals.[3][5][6] However, for aqueous solutions, hydrophilic membranes like Polyethersulfone (PES) or nylon may be suitable, though compatibility should always be verified.[5][7][8]

Q3: What is the recommended pore size for filtering this compound solutions?

A3: The appropriate pore size depends on the specific application.

  • For clarification and pre-filtration to remove larger particulates, a pore size of 0.45 µm or larger is generally recommended.[9]

  • For sterile filtration , a 0.2 µm or 0.22 µm pore size is the standard to ensure the removal of bacteria.[9]

Q4: Can filtration affect the concentration of my this compound solution?

A4: Yes, it is possible for the concentration of this compound to decrease after filtration due to adsorption of the dye onto the filter membrane.[10][11] This is particularly a concern with membranes that have a high binding affinity for organic molecules. It is recommended to perform a validation study to quantify any potential loss of product.

Q5: What are extractables and leachables, and why are they a concern?

A5: Extractables are chemical compounds that can be forced out of a filter material under harsh conditions (e.g., aggressive solvents, high temperatures), while leachables are compounds that migrate into the product solution under normal operating conditions.[12] These are a significant concern in drug development and other sensitive applications as they can represent impurities in the final product.[12]

Troubleshooting Guide

This guide addresses common problems encountered during the filtration of this compound solutions and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Filter Clogging / Slow Flow Rate High particulate load in the solution.- Use a pre-filter with a larger pore size to remove larger particles before the final filtration step.[9]- Consider using a filter with a larger surface area to increase throughput.
Incompatibility between the solvent and the filter membrane, causing swelling.- Consult a chemical compatibility chart to ensure the chosen filter membrane is suitable for the solvent being used.[4]
Agglomeration of this compound particles.- Ensure the this compound is fully dissolved or homogenously suspended in the solvent before filtration.
Loss of Color/Concentration in Filtrate Adsorption of this compound onto the filter membrane.- Select a low-protein binding filter membrane material such as PVDF or PES.[5][7][11][13]- Pre-wetting the filter with the pure solvent before filtering the this compound solution may help to saturate non-specific binding sites.
The initial volume of filtrate may have a lower concentration.- Discard the initial volume of the filtrate (e.g., the first few milliliters) as this may have a lower concentration due to adsorption. The exact volume to discard should be determined during validation studies.[10]
Presence of Contaminants in Filtrate Extractables or leachables from the filter material.- Use a high-purity, low-extractable filter, especially for sensitive applications like drug formulation.[12]- Pre-flushing the filter with a compatible solvent can help remove some extractable materials.
Filter integrity failure.- Perform an integrity test on the filter before and after use to ensure it is not compromised.

Experimental Protocols

Protocol: Filter Compatibility and Selection for this compound Solutions

This protocol provides a general framework for selecting an appropriate filter for your specific this compound solution.

1. Objective: To determine the most suitable filter membrane material and pore size for the filtration of a this compound solution, minimizing product loss and ensuring filtrate purity.

2. Materials:

  • This compound solution in your chosen solvent.
  • A selection of syringe filters or filter discs with different membrane materials (e.g., PTFE, PVDF, PES, Nylon) and pore sizes (e.g., 0.45 µm and 0.22 µm).
  • Syringes.
  • Collection vials.
  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer).

3. Procedure:

4. Data Analysis:

Summarize the results in a table to compare the performance of the different filters.

Filter MembranePore Size (µm)Chemical Compatibility (Visual)Analyte Recovery (%)Observations (Flow Rate, Clogging)
PVDF0.45Pass98%Good flow rate, no clogging
PES0.45Pass95%Fast flow rate initially, some slowing
Nylon0.45Pass85%Significant slowing of flow
PTFE0.45Pass99%Requires pre-wetting, good flow
PVDF0.22Pass97%Slower flow than 0.45 µm
PES0.22Pass94%Slower flow than 0.45 µm

Visualizations

Experimental Workflow for Filter Selection

G start Start: Prepare this compound Solution step1 Step 1: Pre-select Filters Based on Chemical Compatibility Charts start->step1 step2 Step 2: Perform Binding Study (Measure Analyte Recovery) step1->step2 step3 Step 3: Evaluate Flow Rate and Throughput step2->step3 decision Does the filter meet recovery and flow rate requirements? step3->decision pass Select Filter for Application decision->pass Yes fail Re-evaluate Filter Choice (Different material or pore size) decision->fail No end End pass->end fail->step1

Caption: A logical workflow for selecting the optimal filter for this compound solutions.

Troubleshooting Logic for Filter Clogging

G start Problem: Filter is Clogging q1 Is the solution visibly cloudy or contains particulates? start->q1 sol1 Add a pre-filtration step with a larger pore size filter. q1->sol1 Yes q2 Is the filter membrane compatible with the solvent? q1->q2 No end Problem Resolved sol1->end sol2 Consult compatibility charts and select a different membrane material. q2->sol2 No q3 Is the concentration of This compound very high? q2->q3 Yes sol2->end sol3 Consider diluting the solution or using a filter with a larger surface area. q3->sol3 Yes q3->end No sol3->end

Caption: A troubleshooting decision tree for addressing filter clogging issues.

References

Unexpected color shifts in Lithol Rubine BK experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lithol Rubine BK. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color shifts and other issues encountered during experiments with this pigment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

A1: this compound is a synthetic azo dye, commonly supplied as a calcium salt. It presents as a red powder and produces a magenta color when printed.[1][2] It is sparingly soluble in hot water and insoluble in cold water and ethanol.[1][2] Its maximum absorption in dimethylformamide is approximately 442 nm.[1][2]

Q2: My this compound solution has changed color. What are the common causes?

A2: Unexpected color shifts in this compound preparations can be attributed to several factors, including:

  • pH Instability: Changes in the pH of your medium can cause the calcium ion to dissociate from the dye molecule, leading to a color shift. This is particularly noted in aqueous-alcoholic solutions with alkaline conditions.[3]

  • Solvent Incompatibility: The choice of solvent is critical. This compound may interact unfavorably with certain solvents, leading to changes in its dispersion and perceived color.

  • Poor Dispersion: If the pigment is not properly dispersed, it can lead to issues like flocculation, sedimentation, or floating, which can alter the color uniformity and intensity of your preparation.[4][5]

  • Contamination: The presence of reactive chemical species, such as strong acids or bases, can chemically alter the dye molecule and cause a color change. For instance, it turns a red-light purple in concentrated sulfuric acid.[3]

  • Photodegradation: Although it has relatively good lightfastness, prolonged exposure to high-intensity light, especially UV radiation, can lead to fading or color shifts.[3]

Q3: How does the choice of binder affect the stability of this compound?

A3: The binder plays a crucial role in stabilizing the pigment dispersion. An incompatible binder can fail to adequately wet the pigment particles, leading to agglomeration and color inconsistency.[6][7] The interaction between the binder and the pigment's surface chemistry is key to maintaining a stable formulation.

Troubleshooting Guides

Issue 1: Gradual Color Fading or Shift in Solution/Dispersion
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Store solutions and samples in amber vials or protect them from light.Reduced rate of color fading.
pH Shift Measure the pH of your solution. If it has drifted, adjust it back to the optimal range (typically near neutral, unless otherwise specified for your application). Buffer the solution if necessary.The original color may be restored if the change was due to a reversible pH effect.
Solvent Evaporation Ensure containers are tightly sealed to prevent solvent evaporation, which can concentrate the dye and potentially other components, leading to a color shift.Stable color intensity over time.
Issue 2: Color Inconsistency or Speckling in a Solid/Semi-Solid Matrix
Potential Cause Troubleshooting Step Expected Outcome
Poor Pigment Dispersion Review your dispersion protocol. Ensure adequate mixing time, energy (e.g., sonication, high-shear mixing), and the use of an appropriate dispersing agent if required.A uniform and consistent color throughout the matrix.
Binder Incompatibility Test the compatibility of this compound with different binders. Observe for signs of pigment rejection, such as "floating" or separation.Selection of a binder that results in a stable and homogenous mixture.
Particle Agglomeration Characterize the particle size of the pigment in your formulation. If agglomerates are present, optimize the dispersion process.A finer, more uniform particle size distribution and improved color quality.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Preparation of Stock Dispersion: Disperse a known concentration of this compound (e.g., 0.1% w/v) in a neutral, aqueous-alcoholic solvent system (e.g., 50:50 ethanol:water).

  • pH Adjustment: Aliquot the stock dispersion into several vials. Adjust the pH of each aliquot to a different value (e.g., pH 4, 5, 6, 7, 8, 9, 10) using dilute HCl or NaOH.

  • Incubation: Store the vials under controlled temperature and light conditions.

  • Observation: Visually inspect the color of each sample at regular intervals (e.g., 1, 6, 24 hours).

  • Spectrophotometric Analysis: Measure the absorbance spectrum of each sample to quantify any color changes.

Protocol 2: Solvent and Binder Compatibility Test
  • Solvent Screening: Disperse a small amount of this compound in a range of candidate solvents. Observe for ease of dispersion, color intensity, and any signs of instability (e.g., precipitation) over 24 hours.

  • Binder Screening: Prepare small batches of your formulation with different compatible binders.

  • Film Casting: Cast a thin film of each formulation onto a standard substrate.

  • Evaluation: After drying/curing, visually assess the films for color uniformity, gloss, and any defects like speckling or streaking.

Visual Aids

Troubleshooting_Workflow cluster_liquid Liquid Sample cluster_solid Solid/Semi-Solid Sample start Unexpected Color Shift Observed check_type Is the sample a liquid or solid/semi-solid? start->check_type liquid_issue Color Fading or Shift check_type->liquid_issue Liquid solid_issue Color Inconsistency/Speckling check_type->solid_issue Solid check_light Is it exposed to light? liquid_issue->check_light check_ph Has the pH changed? check_light->check_ph No solution_light Store in dark/amber container. check_light->solution_light Yes check_evap Is solvent evaporation possible? check_ph->check_evap No solution_ph Buffer the solution. check_ph->solution_ph Yes solution_evap Seal container tightly. check_evap->solution_evap Yes end Problem Resolved check_evap->end No solution_light->end solution_ph->end solution_evap->end check_dispersion Is dispersion adequate? solid_issue->check_dispersion check_binder Is the binder compatible? check_dispersion->check_binder Yes solution_dispersion Optimize mixing/milling process. check_dispersion->solution_dispersion No solution_binder Screen alternative binders. check_binder->solution_binder No check_binder->end Yes solution_dispersion->end solution_binder->end

Caption: Troubleshooting workflow for color shifts.

Pigment_Dispersion_Factors cluster_input Inputs cluster_output Outputs pigment This compound (Agglomerates) process Dispersion Process (High-Shear Mixing, Milling) pigment->process vehicle Vehicle (Solvent + Binder) vehicle->process dispersant Dispersing Agent dispersant->process good_dispersion Stable Dispersion (Uniform Color) process->good_dispersion Optimized poor_dispersion Poor Dispersion (Color Shift, Flocculation) process->poor_dispersion Sub-optimal

Caption: Factors influencing pigment dispersion.

pH_Effect LR_Ca This compound Calcium Salt (Ca2+) LR_dissociated Lithol Rubine Anion Free Ca2+ LR_Ca->LR_dissociated Alkaline pH (e.g., OH-) LR_dissociated->LR_Ca Neutral/Acidic pH (e.g., H+)

Caption: Effect of pH on this compound.

References

Technical Support Center: Troubleshooting Nuclear Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered when using nuclear dyes in microscopy. Browse our frequently asked questions and troubleshooting guides to resolve artifacts and optimize your staining protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed with nuclear dyes?

A1: Common artifacts include high background fluorescence, weak or uneven nuclear staining, non-specific binding of the dye, photobleaching (fading of the fluorescent signal), and phototoxicity (light-induced cell damage).[1][2] With certain dyes like DAPI and Hoechst, an artifact known as photoconversion can occur, where the dye starts to fluoresce in other channels upon UV excitation.[3][4]

Q2: Why is my background fluorescence so high?

A2: High background can be caused by several factors:

  • Excessive Dye Concentration: Using too much dye can lead to non-specific binding and a general increase in background signal.[5]

  • Insufficient Washing: Failure to adequately wash away unbound dye after staining will result in high background.[6]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[7][8]

  • Dye Precipitation: If the dye is not fully dissolved, precipitates can scatter light and increase background.[5]

  • Contaminated Reagents: Old or contaminated buffers and mounting media can contribute to background fluorescence.[8]

Q3: My nuclear staining is weak and uneven. What could be the cause?

A3: Weak or patchy staining can be a result of:

  • Suboptimal Dye Concentration: The dye concentration may be too low for adequate signal.[5]

  • Insufficient Incubation Time: The dye may not have had enough time to fully penetrate the cells and bind to the DNA.[6]

  • Poor Cell Permeability: For live cells, the dye may have difficulty crossing the cell membrane. For fixed cells, the permeabilization step may have been inadequate.[5][9]

  • Poor Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and chromatin structure, leading to inconsistent staining.[5]

  • Fixation Issues: Incomplete or improper fixation can affect chromatin accessibility and subsequent staining.[10]

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible fading of a fluorescent signal due to light-induced chemical damage to the fluorophore.[1] To minimize photobleaching:

  • Use the lowest possible laser power or lamp intensity.[5]

  • Minimize the duration of exposure to excitation light.[5]

  • Use an anti-fade mounting medium.[8][11]

  • Image the most sensitive fluorophores first.

  • Choose more photostable dyes when possible.[12]

Q5: I'm seeing fluorescence from my DAPI/Hoechst stain in the green and red channels. What is happening?

A5: This phenomenon is called photoconversion. UV excitation, often from a mercury arc lamp, can cause DAPI and Hoechst dyes to be chemically altered, leading them to emit green and red fluorescence.[3][4] This can create artifactual colocalization and interfere with the detection of other fluorescent signals.[4] To avoid this, you can image other channels before the DAPI/Hoechst channel or use a 405 nm laser for excitation, which does not induce photoconversion.[3][4] Alternatively, consider using nuclear stains that are not prone to photoconversion, such as far-red dyes.[3]

Troubleshooting Guides

Guide 1: High Background Fluorescence

This guide provides a step-by-step approach to diagnosing and resolving high background fluorescence.

start High Background Observed check_unstained Check Unstained Control for Autofluorescence start->check_unstained autofluorescence High Autofluorescence Detected check_unstained->autofluorescence no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence reduce_autofluorescence Solutions: - Use spectral unmixing - Photobleach sample before staining - Use far-red dyes autofluorescence->reduce_autofluorescence Yes final_check Re-image Sample reduce_autofluorescence->final_check optimize_concentration Optimize Dye Concentration (Titration) no_autofluorescence->optimize_concentration No check_washing Increase Washing Steps/Duration optimize_concentration->check_washing check_reagents Prepare Fresh Buffers and Staining Solution check_washing->check_reagents check_reagents->final_check

Caption: Workflow for troubleshooting high background fluorescence.

Guide 2: Weak or No Nuclear Signal

Follow these steps if you are experiencing a weak or absent nuclear signal.

start Weak or No Signal check_microscope Verify Microscope Settings (Excitation/Emission Filters, Exposure) start->check_microscope settings_ok Settings Correct check_microscope->settings_ok adjust_settings Adjust Settings and Re-image settings_ok->adjust_settings No increase_concentration Increase Dye Concentration settings_ok->increase_concentration Yes final_check Re-stain and Image adjust_settings->final_check increase_incubation Increase Incubation Time increase_concentration->increase_incubation check_permeabilization Verify Cell Permeabilization (for fixed cells) increase_incubation->check_permeabilization check_cell_health Assess Cell Health (for live cells) check_permeabilization->check_cell_health check_cell_health->final_check

Caption: Troubleshooting workflow for weak or absent nuclear signal.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for common nuclear dyes. Note that optimal conditions may vary depending on the cell type and experimental setup.

Nuclear DyeCell PermeabilityTypical Concentration RangeTypical Incubation TimeExcitation/Emission (nm, approx.)
DAPI Impermeant (requires fixation/permeabilization)0.1 - 1 µg/mL5 - 15 minutes358 / 461
Hoechst 33342 Permeant (for live or fixed cells)0.1 - 1 µg/mL5 - 15 minutes350 / 461
Hoechst 33258 Less Permeant than 333421 µg/mL10 - 20 minutes352 / 461
DRAQ5™ Permeant (for live or fixed cells)1 - 5 µM5 - 30 minutes647 / 681
RedDot™1 Permeant (for live cells)Varies (e.g., 200X stock)5 minutesFar-Red
RedDot™2 Impermeant (for fixed/dead cells)Varies5 - 15 minutesFar-Red
NucSpot® Live 488 Permeant (for live or fixed cells)Varies10 - 20 minutes500 / 515
SYTO™ 59 Permeant (for live or fixed cells)100 nM - 5 µM30 minutes622 / 645

Experimental Protocols

Protocol 1: General Nuclear Staining for Fixed and Permeabilized Cells

This protocol is a starting point for staining the nuclei of fixed and permeabilized cells.

  • Cell Culture: Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

  • Washing:

    • Aspirate the PFA.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Washing:

    • Aspirate the permeabilization buffer.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining:

    • Prepare the nuclear dye working solution in PBS according to the manufacturer's recommendations (see table above for starting concentrations).

    • Add the staining solution to the cells and incubate for the recommended time, protected from light.

  • Final Washes:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Nuclear Staining for Live Cells

This protocol provides a general procedure for staining the nuclei of living cells.

  • Cell Culture: Grow cells in a suitable imaging vessel (e.g., glass-bottom dish).

  • Staining Solution Preparation:

    • Prepare a working solution of a cell-permeant nuclear dye (e.g., Hoechst 33342, DRAQ5™) in a complete culture medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[13]

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the dye-containing medium to the cells.

    • Incubate at 37°C for the recommended duration (e.g., 5-30 minutes), protected from light.[14]

  • Washing (Optional):

    • For some dyes, the signal-to-noise ratio can be improved by washing the cells.[15] To do this, remove the staining solution and replace it with fresh, pre-warmed culture medium.

  • Imaging:

    • Image the live cells immediately on a microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

    • Use the lowest possible light exposure to minimize phototoxicity and photobleaching.[1][5]

References

Technical Support Center: Optimizing Lithol Rubine BK Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results with Lithol Rubine BK staining. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its principle in tissue staining?

A1: this compound (C.I. Pigment Red 57:1) is a synthetic red azo dye, commonly supplied as a calcium salt.[1][2] In histological applications, it functions as an acid dye. The staining mechanism is based on electrostatic interactions. In an acidic solution, tissue proteins, particularly cytoplasmic proteins, become positively charged (protonated). The negatively charged (anionic) this compound molecules then bind to these positively charged sites, resulting in a red coloration of the tissue components.[3][4]

Q2: What is the importance of pH when using this compound for staining?

A2: The pH of the staining solution is a critical factor that significantly influences the intensity and specificity of this compound staining.[5][6] An acidic pH is generally required to enhance the positive charge of tissue proteins, thereby promoting the binding of the anionic dye.[4] An incorrect pH can lead to weak or non-specific staining.[7]

Q3: What are the signs of a suboptimal pH in my this compound staining protocol?

A3: Suboptimal pH can manifest in several ways:

  • Weak or Pale Staining: If the pH is too high (not acidic enough), protein protonation will be insufficient, leading to poor dye binding.[8]

  • Non-specific Background Staining: If the pH is too low (excessively acidic), it can cause widespread protein denaturation and expose numerous binding sites, leading to non-specific dye attachment and high background.[7]

  • Inconsistent Results: Fluctuations in pH between experiments will lead to a lack of reproducibility.[6]

Q4: How do I prepare a buffered solution for my this compound stain?

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a powder and should be handled with care to avoid inhalation of dust.[9] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Ensure good ventilation in the workspace. In case of contact with skin or eyes, rinse thoroughly with water.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on pH adjustment.

Problem Potential Cause Suggested Solution
Weak or No Staining pH of Staining Solution is Too High (not acidic enough): Insufficient protonation of tissue proteins.[8]Lower the pH of your staining solution. Prepare a fresh buffer in the acidic range (e.g., pH 4.0-5.0 as a starting point) and re-stain.
Staining Time is Too Short: Inadequate time for the dye to bind to the tissue.Increase the incubation time in the this compound solution.
Dye Concentration is Too Low: Insufficient dye molecules available for binding.Prepare a fresh staining solution with a higher concentration of this compound.
High Background or Non-specific Staining pH of Staining Solution is Too Low (excessively acidic): Can cause non-specific binding.[7]Increase the pH of your staining solution slightly (e.g., from 3.5 to 4.5). Ensure thorough rinsing after staining.
Inadequate Rinsing: Excess dye remains on the tissue.Increase the number and duration of rinse steps after staining. A brief rinse in a weakly acidic solution (e.g., 1% acetic acid) can help remove non-specific binding.
Dye Precipitation: The dye has come out of solution and deposited on the tissue.Filter the staining solution before use. Ensure the dye is fully dissolved when preparing the solution; this compound is slightly soluble in hot water.[1]
Uneven Staining Inconsistent pH Across the Tissue: Poor buffer penetration.Ensure the tissue section is fully immersed in the buffer and staining solution. Gentle agitation during staining can improve uniformity.
Poor Fixation: The tissue was not properly fixed, leading to variable dye uptake.Review and optimize your tissue fixation protocol.[11]

Quantitative Data Summary

Direct quantitative data for optimal pH in this compound histological staining is not well-documented in scientific literature. However, the following table summarizes the general principles of pH effects on acid dye staining, which can be used as a guideline for optimization.

pH RangeExpected Staining Outcome for Acid DyesRationale
pH < 3.0 Potentially strong but may have high background.Very high protonation of tissue proteins, but also risk of tissue damage and non-specific binding.[7]
pH 3.0 - 5.0 Generally Optimal Range. Good balance of specific staining and low background.Sufficient protein protonation for strong dye binding without excessive non-specific interactions.[8]
pH 5.0 - 6.0 Weaker staining intensity.Reduced protonation of tissue proteins, leading to decreased dye binding.[3]
pH > 6.0 Very weak to no staining.Most tissue proteins are near or above their isoelectric point, resulting in a net negative charge and repulsion of the anionic dye.[12]

Experimental Protocols

Protocol: Preparation of a Buffered this compound Staining Solution (General Guideline)

This protocol is a general starting point and requires optimization for specific tissues and applications.

  • Prepare a 0.1M Citrate (B86180) Buffer:

    • Solution A: 0.1M Citric Acid (21.01 g of citric acid monohydrate in 1 L of distilled water).

    • Solution B: 0.1M Sodium Citrate (29.41 g of sodium citrate dihydrate in 1 L of distilled water).

    • Mix Solution A and Solution B, monitoring with a calibrated pH meter, until the desired pH (e.g., 4.5) is achieved.

  • Prepare the Staining Solution:

    • Gently heat the prepared citrate buffer.

    • Dissolve this compound powder to the desired concentration (e.g., 0.1% w/v) in the warm buffer. This compound is slightly soluble in hot water.[1]

    • Stir until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Filter the solution before use to remove any undissolved particles.

Protocol: General Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the prepared buffered this compound staining solution for a predetermined time (e.g., 5-15 minutes, requires optimization).

  • Rinsing/Differentiation:

    • Briefly rinse slides in a weak acid solution (e.g., 1% acetic acid in distilled water) to remove excess stain.

    • Rinse thoroughly in distilled water.

  • Dehydration:

    • Immerse in 95% ethanol (1 minute).

    • Immerse in 100% ethanol (2 changes, 2 minutes each).

  • Clearing and Mounting:

    • Immerse in xylene or a xylene substitute (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

TroubleshootingWorkflow start Staining Issue Observed weak_staining Weak or No Staining start->weak_staining high_background High Background start->high_background uneven_staining Uneven Staining start->uneven_staining check_ph Check pH of Staining Solution weak_staining->check_ph Is pH optimal? high_background->check_ph Is pH optimal? check_fixation Review Fixation Protocol uneven_staining->check_fixation adjust_ph_down Lower pH (e.g., to 4.0-5.0) check_ph->adjust_ph_down No (Too High) adjust_ph_up Increase pH (e.g., to 4.5-5.5) check_ph->adjust_ph_up No (Too Low) check_time Increase Staining Time check_ph->check_time Yes check_rinsing Improve Rinsing Protocol check_ph->check_rinsing Yes resolve Re-stain and Evaluate adjust_ph_down->resolve adjust_ph_up->resolve check_conc Increase Dye Concentration check_time->check_conc check_conc->resolve filter_stain Filter Staining Solution check_rinsing->filter_stain filter_stain->resolve check_fixation->resolve

Caption: Troubleshooting workflow for common this compound staining issues.

StainingProtocol start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinize & Rehydrate (Xylene -> Ethanol -> Water) start->deparaffinize stain Stain with Buffered This compound Solution deparaffinize->stain rinse Rinse in Weak Acid & Distilled Water stain->rinse dehydrate Dehydrate (Ethanol Series) rinse->dehydrate clear Clear in Xylene dehydrate->clear mount Mount Coverslip clear->mount end End: Stained Slide for Microscopy mount->end

Caption: General experimental workflow for this compound staining.

References

Validation & Comparative

A Comparative Guide to Lithol Rubine BK and Other Red Azo Dyes for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical decision impacting product stability, performance, and regulatory compliance. This guide provides an objective comparison of Lithol Rubine BK (Pigment Red 57:1) with other prominent red azo dyes used in various industrial applications. The information presented is supported by publicly available data and standardized testing protocols.

Performance Comparison of Red Azo Dyes

The selection of a red azo dye is often dictated by the specific requirements of the application, such as the manufacturing process conditions and the end-use environment of the product. Key performance indicators include heat stability, lightfastness, and chemical resistance. The following table summarizes the performance characteristics of this compound against other common red azo dyes.

Pigment NameC.I. NameLightfastness (1-8 Scale)Heat Resistance (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
This compound Pigment Red 57:1618054
Permanent Red F2R Pigment Red 2615045
Toluidine Red Pigment Red 361504-55
Azo Condensation Red Pigment Red 144726055

Note: The data presented in this table is compiled from various publicly available manufacturer datasheets. Values can vary depending on the specific grade, particle size, and testing conditions. A rating of 8 in lightfastness is excellent, while a rating of 5 in acid and alkali resistance is excellent.

Logical Relationship for Selecting a Red Azo Dye

The following diagram illustrates a simplified decision-making workflow for selecting an appropriate red azo dye based on key performance requirements.

G start Define Application Requirements heat High Heat Stability Required? start->heat light High Lightfastness Required? heat->light No pr144 Consider Pigment Red 144 (Azo Condensation) heat->pr144 Yes chem Good Chemical Resistance? light->chem No light->pr144 Yes pr57_1 Consider this compound (Pigment Red 57:1) chem->pr57_1 Yes pr2_3 Consider Pigment Red 2 or 3 (Monoazo) chem->pr2_3 No end Final Pigment Selection pr144->end pr57_1->end pr2_3->end

Decision workflow for red azo dye selection.

Experimental Protocols

The performance data cited in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for key experiments.

Lightfastness Testing (Adapted from ISO 105-B02)

Objective: To determine the resistance of the pigment to the fading effect of an artificial light source that mimics natural daylight.

Apparatus:

  • Xenon arc fading lamp apparatus.

  • Blue wool standards (ISO 105-B01).

  • Grey scale for assessing color change (ISO 105-A02).

  • Specimen holders.

  • Masking material.

Procedure:

  • Specimen Preparation: Prepare a dispersion of the pigment in a suitable binder and apply it to a substrate to create a uniform colored panel. A portion of the panel should be covered with an opaque mask.

  • Exposure: Place the prepared specimen and a set of blue wool standards into the xenon arc apparatus.

  • Irradiation: Expose the specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The irradiance is typically controlled at (42 ± 2) W/m² in the wavelength range of 300 nm to 400 nm.

  • Evaluation: Periodically inspect the specimen for color change by comparing the exposed portion to the masked portion. The degree of fading is assessed by comparing the color difference to the grey scale. The lightfastness rating is determined by identifying which blue wool standard shows a similar degree of fading as the test specimen.

Heat Stability Testing (General Method)

Objective: To evaluate the ability of a pigment to resist color change at elevated temperatures, simulating processing conditions like those in plastics manufacturing.

Apparatus:

  • Laboratory oven with precise temperature control.

  • Thermogravimetric Analyzer (TGA) (for advanced analysis).

  • Colorimeter or spectrophotometer.

  • Heat-resistant substrate (e.g., aluminum panels).

  • Binder system (e.g., a clear, heat-stable resin).

Procedure:

  • Specimen Preparation: Disperse the pigment in the binder and apply it as a uniform film onto the heat-resistant substrates.

  • Initial Measurement: After the film has cured at room temperature, measure the initial color values using a colorimeter.

  • Thermal Exposure: Place the coated panels in an oven at a specified temperature (e.g., 150°C, 180°C, 200°C) for a defined period (e.g., 10-30 minutes).

  • Final Measurement: After cooling to room temperature, re-measure the color values of the exposed panels.

  • Evaluation: The heat stability is determined by the temperature at which a significant color change (e.g., a specific ΔE* value) is observed. For a more detailed analysis, TGA can be used to measure the weight loss of the pigment as a function of temperature, indicating its decomposition temperature.

Chemical Resistance Testing (Adapted from ISO 2812)

Objective: To assess the resistance of the pigment to various chemicals it may encounter in its application.

Apparatus:

  • Test panels coated with the pigment dispersion.

  • Pipettes or droppers.

  • Cover glasses.

  • Standardized chemical reagents (e.g., 5% Hydrochloric Acid, 5% Sodium Hydroxide).

  • Absorbent material.

Procedure:

  • Specimen Preparation: Prepare coated panels as in the previous protocols.

  • Application of Reagent: Place a few drops of the test chemical onto the surface of the coated panel. For volatile chemicals, a cover glass can be placed over the drops to prevent evaporation.

  • Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours) at a controlled temperature.

  • Cleaning: After the exposure period, remove the chemical by rinsing with water or a suitable solvent that does not affect the coating, and gently dry with an absorbent cloth.

  • Evaluation: Visually assess the exposed area for any changes in color, gloss, blistering, or softening, comparing it to an unexposed area of the same panel. The resistance is rated on a scale (e.g., 1-5) based on the extent of the observed changes.

A Comparative Analysis of Lithol Rubine BK and Natural Red Colorants for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic azo dye, Lithol Rubine BK (Pigment Red 57:1), and common natural red colorants. The information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate colorants for their specific applications, with a focus on performance, stability, and biological considerations. While direct, quantitative comparative data under identical experimental conditions is limited in published literature, this guide synthesizes available information to provide a comprehensive overview.

Introduction

Colorants are essential components in a vast array of products, from pharmaceuticals and cosmetics to research reagents. The choice between a synthetic colorant like this compound and a natural alternative involves a trade-off between stability, vibrancy, cost, and potential biological effects. This compound is a widely used, high-intensity red pigment.[1] Natural red colorants, such as anthocyanins, carmine, and beet red, are gaining popularity due to consumer demand for natural ingredients and their potential bioactive properties.[2][3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these colorants is crucial for their application.

PropertyThis compound (Pigment Red 57:1)Natural Red Colorants (Representative Examples)
Chemical Class Monoazo DyeAnthocyanins (e.g., from berries, red cabbage), Carminic Acid (from cochineal insects), Betalains (from beetroot)[2][3]
Color Bluish-RedVaries from orange-red to purple depending on source and pH[2][3]
Solubility Insoluble in water and ethanol[4]Varies: Anthocyanins and Betalains are generally water-soluble; Carminic acid is soluble in alkaline water and alcohol.
E Number E180[4]E163 (Anthocyanins), E120 (Carmine), E162 (Beet Red)[2]

Note: The properties of natural colorants can vary significantly based on the source and extraction method.

Performance and Stability: A Comparative Overview

The stability of a colorant to heat, light, and pH is a critical performance parameter. While direct comparative studies including this compound are scarce, general stability characteristics are summarized below. Synthetic dyes are generally recognized for their superior stability compared to their natural counterparts.[5]

Data Presentation: Comparative Stability

ParameterThis compound (Qualitative)Natural Red Colorants (Quantitative & Qualitative)
Light Stability Good light fastness (Grade 4-5)Generally lower stability. Anthocyanins are particularly susceptible to degradation.[1][6]
Heat Stability Stable under recommended storage conditions.Variable. Some anthocyanins show significant degradation at elevated temperatures. Carmine generally exhibits good heat stability.[6][7]
pH Stability Stable in alkaline ink formulations.Highly pH-dependent. Anthocyanins are typically red in acidic conditions and turn blue/violet in alkaline conditions. Carmine is stable in a pH range of 4-8. Beet red is most stable between pH 4 and 5.[7][8]

Limitation: The lack of standardized, quantitative stability data for this compound comparable to that available for some natural colorants prevents a direct, data-driven comparison in this guide. The provided information for this compound is based on manufacturer data and qualitative assessments.

Experimental Protocols

To facilitate independent evaluation, this section details standardized methodologies for assessing colorant stability.

Protocol 1: Color Stability Testing (Heat, Light, and pH)

This protocol outlines a general procedure for evaluating the stability of a colorant under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of the colorant in a suitable solvent (e.g., deionized water for water-soluble colorants, or a relevant application-specific medium).

  • For pH testing, prepare a series of buffered solutions at desired pH levels (e.g., pH 3, 5, 7, 9).

2. Initial Color Measurement:

  • Measure the initial color of the solutions using a spectrophotometer or a colorimeter.

  • Record the absorbance spectrum (e.g., 400-700 nm) and/or the CIELAB coordinates (L, a, b*).[9]

3. Stress Conditions:

  • Heat Stability: Incubate aliquots of the sample in a light-protected, temperature-controlled environment (e.g., oven or water bath) at a specified temperature for a defined period.

  • Light Stability: Expose aliquots of the sample to a controlled light source (e.g., a xenon arc lamp simulating daylight) in a light stability chamber for a defined duration.

  • pH Stability: Store aliquots of the sample in the different pH buffers in a dark, temperature-controlled environment.

4. Color Measurement Over Time:

  • At predetermined time intervals, withdraw samples and measure their color as described in step 2.

5. Data Analysis:

  • Calculate the color change (ΔE) using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] A higher ΔE value indicates a greater color change and lower stability.[10]

  • Plot the change in absorbance at the maximum wavelength (λmax) or the ΔE* value over time to determine the degradation kinetics.

Protocol 2: Color Intensity Measurement

This protocol describes how to quantify the color intensity of a colorant solution.

1. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of the colorant with known concentrations.

2. Spectrophotometric Analysis:

  • Using a spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

3. Generation of a Calibration Curve:

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • According to the Beer-Lambert law, this should yield a linear relationship.

4. Measurement of Unknown Sample:

  • Measure the absorbance of the sample with an unknown concentration at the same λmax.

5. Determination of Concentration:

  • Use the calibration curve to determine the concentration of the colorant in the unknown sample based on its absorbance.

Biological Interactions and Signaling Pathways

For professionals in drug development, understanding the potential biological interactions of colorants is paramount.

This compound (Azo Dye): As an azo dye, this compound can be metabolized by azoreductases, particularly by the gut microbiota, to aromatic amines.[11] Some aromatic amines are known to have toxic and carcinogenic properties.[11] However, specific studies on the effect of this compound on cellular signaling pathways are not readily available in public literature. The primary toxicological concern for azo dyes revolves around the products of their reductive cleavage.[8]

Natural Red Colorants: Many natural red colorants, particularly anthocyanins, are flavonoids and have been studied for their antioxidant and other health-promoting properties.[12] Some in vitro studies have suggested that certain anthocyanins may influence cell signaling pathways involved in cell cycle regulation and apoptosis.[13] However, the in vivo relevance and the specific mechanisms are still under active investigation.

Mandatory Visualization: Diagrams

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_initial 2. Initial Measurement cluster_stress 3. Apply Stress Conditions cluster_timed 4. Timed Measurements cluster_analysis 5. Data Analysis prep Prepare Colorant Solution initial_measure Measure Initial Color (Spectrophotometer/Colorimeter) prep->initial_measure heat Heat initial_measure->heat light Light initial_measure->light ph pH initial_measure->ph timed_measure Measure Color at Intervals heat->timed_measure light->timed_measure ph->timed_measure analyze Calculate ΔE* Determine Degradation Rate timed_measure->analyze Azo_Dye_Metabolism cluster_ingestion Ingestion cluster_gut Gut Microbiota cluster_products Metabolic Products cluster_effects Potential Biological Effects azo_dye Azo Dye (e.g., this compound) azoreductase Azoreductase Enzymes azo_dye->azoreductase Reductive Cleavage aromatic_amines Aromatic Amines azoreductase->aromatic_amines effects Further Metabolism Potential Toxicity aromatic_amines->effects

References

Validating HPLC-PDA Methods for Azo Dye Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) is a robust and widely used technique for the detection and quantification of azo dyes in various matrices, including food, textiles, and environmental samples.[1] The validation of these methods is crucial to ensure accurate and reliable results, which is particularly important for regulatory compliance and consumer safety, as some azo dyes are classified as potential carcinogens.[2][3][4] This guide provides a comparative overview of validated HPLC-PDA methods for azo dye detection, complete with experimental protocols and performance data.

Comparative Performance of Validated HPLC-PDA Methods

The performance of an HPLC-PDA method is assessed through several key validation parameters. The following tables summarize the performance of different validated methods for the detection of various azo dyes in a range of sample types.

Table 1: HPLC-PDA Method Performance for Azo Dye Detection in Food Matrices [1]

Azo Dye(s)MatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD %)
Tartrazine, Auramine OPowder Drinks0.999, 0.9970.0325, 0.1052 µg/mL-99.0-100.7, 102.1-106.5< AOAC requirements
12 Illegal DyesFoods> 0.99-1.0-10.0 µg/kg71-117< 15
5 Illegal ColourantsFoods> 0.990.09-0.19 mg/kg0.26-0.58 mg/kg80.9-120< 12
Sudan I, II, III, IV & Para RedRed Chilli Pepper> 0.99991.2-5.4 µg/kg4-18 µg/kg89-980.82-4.09
9 Azo DyesTurmeric≥ 0.99980.01-0.04 mg/kg0.04-0.12 mg/kg96.0-102.60.16-2.01
Azorubine, Brilliant Black BN, Lithol Rubine BKMilk and Cheese0.999-1.0001.14-1.73 µg/mL3.46-5.25 µg/mL98.81-115.940.08-3.71
6 Sudan DyesAnimal Tissues and Eggs-7.7-9.0 µg/kg (CCα)9.1-10.3 µg/kg (CCβ)77.2-98.02.3-14.9

Table 2: Comparison of Analytical Techniques for Sudan Dye Detection [2]

Performance ParameterHPLC-UV/PDALC-MS/MSSpectrophotometry
Limit of Detection (LOD)0.2 - 5.4 µg/kg0.125 mg/kg (for a mix of 11 azo dyes)0.79 µg/L (for Sudan III)
Limit of Quantification (LOQ)0.4 - 18 µg/kg-2.6 µg/L (for Sudan III)
Recovery89 - 98%93.8 - 115.2%Quantitative recovery reported
Precision (Repeatability, RSDr)0.82 - 4.09%0.8 - 7.7%< 5% (RSD)
Linearity (r²)> 0.9999> 0.99-
Specificity/SelectivityBased on retention time and UV spectrumExcellent, based on precursor and product ionsProne to matrix interference

Experimental Protocols

A well-defined experimental protocol is fundamental for the successful validation of an HPLC method. The following sections detail the methodologies for the key experiments cited.

Sample Preparation

Solid Samples (e.g., spices, herbal medicine):

  • Homogenize the sample to ensure uniformity.

  • Extract the azo dyes using a suitable solvent such as methanol, acetonitrile (B52724), or a mixture with an aqueous buffer (e.g., ammonium (B1175870) acetate).[1] The extraction process can be enhanced by methods like ultrasonication or vortexing.[1]

  • For herbal medicines, 50 mM ammonium acetate (B1210297) in 70% MeOH has been used for extraction.[5]

Liquid Samples (e.g., drinks, milk):

  • Dilute the sample with the mobile phase or an appropriate solvent.

  • For complex matrices like milk, a protein precipitation step using acetonitrile may be necessary.[1]

Clean-up:

  • The extract is typically filtered through a 0.22 or 0.45 µm syringe filter prior to injection into the HPLC system to remove particulate matter.[1]

  • For some applications, a solid-phase extraction (SPE) with a C18 cartridge can be employed for cleanup and concentration of the analytes.[3][4]

HPLC-PDA Analysis

The filtered extract is then analyzed using an HPLC system equipped with a PDA detector.

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column is most commonly used.[6] For example, an ACE C18 column (250 mm x 4.6 mm i.d., 5 µm particles) has been successfully used.[7][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water, ammonium acetate buffer) is typically used.[5][6] The composition can be delivered isocratically or as a gradient. For instance, a mobile phase of acetonitrile/methanol (80:20, v/v) has been used for the analysis of Sudan dyes.[7][8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[5][7][8]

  • Detection Wavelength: The PDA detector is set to monitor a range of wavelengths to capture the absorbance spectra of the different azo dyes. Specific wavelengths are then extracted for quantification. For example, Sudan dyes can be monitored at 506 nm[7][8], while other dyes might require different wavelengths such as 428 nm or 500 nm.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of an HPLC-PDA method for azo dye detection.

HPLC_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_validation Method Validation cluster_reporting Data Analysis & Reporting SampleCollection Sample Collection (e.g., Food, Textile) Homogenization Homogenization (for solid samples) SampleCollection->Homogenization Extraction Extraction (e.g., Acetonitrile, Methanol) Homogenization->Extraction Cleanup Clean-up (Filtration/SPE) Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (UV-Vis Spectrum) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability) Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Quantification Quantification of Azo Dyes Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification Report Validation Report Quantification->Report

Caption: Generalized workflow for HPLC-PDA method validation for azo dye detection.

References

Alternatives to Lithol Rubine BK for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for Red Histological Staining

For researchers, scientists, and drug development professionals, the accurate visualization of tissue morphology is paramount. While Hematoxylin (B73222) and Eosin (B541160) (H&E) staining has long been the cornerstone of histology, with eosin providing the characteristic pink/red counterstain to the blue hematoxylin-stained nuclei, the search for alternatives is driven by factors such as the need for improved safety, cost-effectiveness, and the exploration of natural, eco-friendly reagents.[1][2] This guide provides a comprehensive comparison of traditional red histological stains and their promising alternatives, supported by experimental data and detailed protocols.

The primary role of the red counterstain in histology is to provide contrast to the nuclear stain, allowing for the clear differentiation of cytoplasmic, extracellular, and other tissue components.[2] Eosin, a synthetic xanthene dye, excels in this role by binding to acidophilic components such as proteins in the cytoplasm and extracellular matrix, staining them in varying shades of red and pink.[3] However, concerns about its synthetic nature and potential hazards have led to the investigation of both synthetic and natural alternatives.[1]

Comparative Performance of Red Histological Stains

The selection of a suitable red or pink counterstain depends on the specific requirements of the research application, including the tissue type, desired color intensity, and considerations of safety and cost. This section provides a quantitative and qualitative comparison of Eosin Y, a standard in the field, with several synthetic and natural alternatives.

Quantitative Data Summary

StainTypeActive Compound(s)Staining ColorMean Staining Intensity Score (out of 20)Key AdvantagesKey Disadvantages
Eosin Y SyntheticTetrabromofluoresceinPink to Red15.85[4]Well-established, consistent, vibrant staining, good contrast.[2]Potential health hazards, environmental concerns.[5]
Ponceau 4R Synthetic Azo DyeTrisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonateReddishNot availableCan be used in various food and histological applications.[6]Synthetic dye with potential health considerations.[7]
Ponceau S Synthetic Azo Dye3-hydroxy-4-(2-sulfo-4-[4-sulfophenylazo]phenylazo)-2,7-naphthalene-disulfonic acid sodium saltRedNot availableReversible, good for protein staining on membranes, fades less than acid fuchsin in some applications.[8][9]May not demonstrate fine fibers as well as acid fuchsin.[9]
Amaranth Synthetic Azo DyeTrisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)naphthalene-3,6-disulfonateRedNot availableUseful cytoplasmic and nuclear dye.Synthetic nature raises safety considerations.
Curcumin (B1669340) (Turmeric) NaturalCurcuminYellowish-Orange12.3[4]Eco-friendly, non-toxic, strong affinity for collagen and muscle fibers.[10][11]Staining can be less intense than eosin, yellow hue may not be ideal for all applications.[10]
Hibiscus Extract NaturalAnthocyaninsRed to Purple7.9[12]Eco-friendly, readily available.[13]Staining can be less intense and color is pH-sensitive.[12][14]
Rose Extract NaturalAnthocyaninsPink to RedComparable to Eosin (qualitative)[15][16]Eco-friendly, non-hazardous, economical.[15]Staining efficacy can be variable and may require a mordant.[16]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable staining results. The following section provides protocols for the standard Hematoxylin and Eosin (H&E) stain, as well as for several promising alternatives.

Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining

This is a widely used protocol for routine histological examination.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris Hematoxylin solution

  • 1% Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or running tap water)

  • Eosin Y solution (typically 0.5-1% in 95% ethanol)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Immerse in 100% Ethanol (2 changes, 3 minutes each).

    • Immerse in 95% Ethanol (2 minutes).

    • Immerse in 70% Ethanol (2 minutes).

    • Rinse in running tap water (5 minutes).

  • Nuclear Staining:

    • Immerse in Harris Hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • Counterstaining:

    • Immerse in Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydration and Mounting:

    • Immerse in 95% Ethanol (2 changes, 2 minutes each).

    • Immerse in 100% Ethanol (2 changes, 3 minutes each).

    • Immerse in Xylene (2 changes, 5 minutes each).

    • Mount with a coverslip using a permanent mounting medium.

Protocol 2: Hematoxylin and Ponceau S Staining

This protocol is adapted from the Masson's Trichrome stain and can be used for differentiating muscle and collagen fibers.

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Harris Hematoxylin solution

  • Ponceau-acid fuchsin solution

  • 5% aqueous phosphotungstic acid

  • Distilled water

  • Ethanol series and Xylene for dehydration and clearing

  • Mounting medium

Procedure:

  • Nuclear Staining: Stain nuclei with Harris hematoxylin and differentiate as in the H&E protocol.[17]

  • Ponceau S Staining: Stain in Ponceau-acid fuchsin solution for 1-5 minutes.[17]

  • Rinsing: Rinse briefly in distilled water.

  • Mordanting and Differentiation: Differentiate in 5% aqueous phosphotungstic acid, monitoring microscopically until muscle appears bright red and collagen is pink.[17]

  • Rinsing: Rinse in distilled water.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.

Protocol 3: Hematoxylin and Curcumin (Turmeric) Staining

This protocol utilizes a natural dye as a safe and effective alternative to eosin.[10]

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Harris Hematoxylin solution

  • Curcumin staining solution (saturated solution of curcumin powder in 95% ethanol)[13]

  • Distilled water

  • Ethanol series and Xylene for dehydration and clearing

  • Mounting medium

Procedure:

  • Nuclear Staining: Stain with Harris Hematoxylin for 5 minutes, differentiate in 1% acid alcohol, and blue in running tap water as in the H&E protocol.[10]

  • Dehydration: Dehydrate in 95% alcohol.

  • Counterstaining: Immerse in the curcumin staining solution for 5 minutes.[10]

  • Dehydration and Mounting: Dehydrate in ascending grades of alcohol, clear in xylene, and mount.[10]

Protocol 4: Hematoxylin and Hibiscus Extract Staining

This protocol uses a readily available floral extract as a natural counterstain.

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Harris Hematoxylin solution

  • Hibiscus staining solution (e.g., 5% aqueous solution from dried Hibiscus sabdariffa petals)[8]

  • Distilled water

  • Ethanol series and Xylene for dehydration and clearing

  • Mounting medium

Procedure:

  • Nuclear Staining: Perform nuclear staining with Hematoxylin as described in the H&E protocol.

  • Counterstaining: Immerse the sections in the 5% Hibiscus sabdariffa solution for 60 minutes at room temperature for optimal results.[8]

  • Rinsing: Rinse gently in distilled water.

  • Dehydration and Mounting: Dehydrate through an ascending series of ethanol, clear in xylene, and mount.

Visualizing Staining Principles and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in histological staining, providing a visual guide to the underlying principles and experimental processes.

Staining_Mechanism cluster_tissue Tissue Section cluster_stains Stains Nucleus Nucleus (Basophilic, - charge) Cytoplasm Cytoplasm (Acidophilic, + charge) Hematoxylin Hematoxylin (Basic dye, + charge) Hematoxylin->Nucleus Ionic Bonding Eosin Eosin/Alternative (Acidic dye, - charge) Eosin->Cytoplasm Ionic Bonding caption Fig 1: Basic Principle of Differential Staining.

Fig 1: Basic Principle of Differential Staining.

Experimental_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene -> Ethanol Series -> Water) start->deparaffinize nuclear_stain Nuclear Staining (Hematoxylin) deparaffinize->nuclear_stain differentiation Differentiation & Bluing (Acid Alcohol -> Tap Water) nuclear_stain->differentiation counterstain Counterstaining (Eosin or Alternative) differentiation->counterstain dehydration Dehydration & Clearing (Ethanol Series -> Xylene) counterstain->dehydration mount Mounting (Coverslip with Mounting Medium) dehydration->mount end End: Stained Slide for Microscopy mount->end caption Fig 2: General Histological Staining Workflow.

Fig 2: General Histological Staining Workflow.

Decision_Tree start Choice of Red Counterstain q1 Need for Established, Vibrant Standard? start->q1 eosin Use Eosin Y q1->eosin Yes q2 Prioritize Safety & Eco-friendliness? q1->q2 No natural Consider Natural Dyes (Curcumin, Hibiscus, Rose) q2->natural Yes synthetic_alt Consider Synthetic Alternatives (Ponceau S/4R) q2->synthetic_alt No caption Fig 3: Decision Guide for Selecting a Red Counterstain.

Fig 3: Decision Guide for Selecting a Red Counterstain.

References

Cytotoxicity of Lithol Rubine BK compared to other biological stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of four commonly used biological stains: Lithol Rubine BK, Eosin Y, Hematoxylin, and Trypan Blue. The information is intended to assist researchers in selecting appropriate stains for their experimental needs, particularly in studies where cell viability is a critical parameter. While quantitative in vitro cytotoxicity data for this compound is limited, this guide synthesizes the available toxicological information for a comprehensive comparison.

Overview of Biological Stains and Cytotoxicity

Biological stains are essential tools in microscopy and histology, enabling the visualization of cellular components and tissue structures. However, their inherent bioactivity means they can also exert toxic effects on cells, which is a critical consideration in live-cell imaging and in vitro assays. Cytotoxicity is the quality of being toxic to cells, and it can be assessed through various assays that measure cell membrane integrity, metabolic activity, or other indicators of cell health.

Comparative Cytotoxicity Data

StainChemical ClassReported Cytotoxicity & Toxicological Profile
This compound Monoazo DyeIn vivo (Rats): Low acute oral toxicity; kidney damage reported with repeated oral administration. In vitro: No mutagenic activity detected in Ames bacterial tests. Specific IC50 values on cell lines are not readily available in the literature. Regulatory bodies like the European Food Safety Authority (EFSA) have reviewed its safety for use as a food additive (E 180) in cheese rinds and found no significant safety concerns at current authorized uses[1][2].
Eosin Y Xanthene DyeIn vitro: Cytotoxicity is concentration-dependent. One study on human mesenchymal stem cells (hMSCs) showed that a low concentration (0.01 mM) in combination with an initiator resulted in high cell viability (88.4%), while a higher concentration (0.1 mM) reduced viability to 68.8%[3]. Some sources describe it as non-toxic and environmentally benign, particularly in the context of photoredox catalysis[4].
Hematoxylin Natural DyeIn vivo (Freshwater Fish): Studies have demonstrated cytotoxicity and nephrotoxicity. In vitro: Limited specific IC50 data is available. One study indicated that it is not cytotoxic to human keratinocytes or fibroblasts[5].
Trypan Blue Diazo DyeIn vitro: Widely used to assess cell viability based on membrane exclusion. However, it can be toxic to cells with prolonged exposure. One study on human retinal pigment epithelial (RPE) cells showed a concentration-dependent toxic effect, with significant reductions in cell viability at higher concentrations (0.6 mg/ml and 4 mg/ml)[6]. It is also considered a potential mutagen and teratogen[7].

Experimental Protocols for Cytotoxicity Assessment

Several standardized assays are used to evaluate the cytotoxicity of chemical compounds. Below are the methodologies for three common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., the biological stain) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Principle: Viable cells accumulate the neutral red dye in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Washing: Wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.

Principle: LDH is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Absorbance Measurement: Measure the absorbance of the colored product (formazan) at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Visualizing Experimental Workflows and Cellular Responses

To aid in understanding the experimental process and the underlying cellular mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Assay cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in Microplate treatment Treat Cells with Stain cell_seeding->treatment compound_prep Prepare Stain Dilutions compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, Neutral Red, LDH substrate) incubation->add_reagent assay_incubation Incubate for Reaction add_reagent->assay_incubation read_plate Measure Signal (e.g., Absorbance, Fluorescence) assay_incubation->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Cytotoxicity_Mechanism Cellular Response to a Cytotoxic Agent cluster_cell Cell cluster_agent External Environment cluster_outcome Outcome cluster_assay_principle Assay Principle (Dye Exclusion) healthy_cell Healthy Cell (Intact Membrane) damaged_cell Damaged Cell (Compromised Membrane) healthy_cell->damaged_cell Membrane Damage viability Cell Viability Maintained healthy_cell->viability No significant damage dye_excluded Dye Excluded healthy_cell->dye_excluded death Cell Death damaged_cell->death Leads to dye_uptake Dye Uptake damaged_cell->dye_uptake cytotoxic_agent Cytotoxic Agent (e.g., Biological Stain) cytotoxic_agent->healthy_cell Exposure

Caption: Cellular response to a cytotoxic agent.

Conclusion

The selection of a biological stain should be guided by its intended application and its potential for cytotoxicity. For applications involving live cells or where cellular function is a key parameter, understanding the cytotoxic profile of the stain is crucial.

  • This compound: Based on available data, it exhibits low acute toxicity in vivo. However, the lack of specific in vitro cytotoxicity data warrants caution when using it in sensitive cell-based assays where cell viability is paramount.

  • Eosin Y: Demonstrates concentration-dependent cytotoxicity. At low concentrations, it can be relatively non-toxic, making it suitable for certain applications.

  • Hematoxylin: While some studies suggest low cytotoxicity in mammalian cells, its effects can be species- and cell-type dependent.

  • Trypan Blue: Although a widely used tool for assessing cell viability, its own inherent toxicity at higher concentrations and with prolonged exposure should be considered.

For critical applications, it is recommended that researchers perform their own cytotoxicity assessments of any stain on their specific cell model and under their experimental conditions to ensure the validity of their results.

References

Performance Showdown: Lithol Rubine BK in Diverse Printing Ink Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of printing inks, the selection of pigments is a critical determinant of final print quality, durability, and production efficiency. This guide offers an in-depth comparative analysis of Lithol Rubine BK (Pigment Red 57:1) against other common red pigments across various ink formulations, including nitrocellulose (NC), polyamide (PA), and polyurethane (PU) based systems. This document is tailored for researchers, scientists, and professionals in the ink and pigment industries, providing objective, data-driven insights into pigment performance.

Executive Summary

This compound is a widely utilized monoazo pigment prized for its vibrant magenta shade and strong coloring power.[1][2] This guide benchmarks its performance characteristics—specifically color strength, lightfastness, heat stability, and rheological impact—against viable alternatives such as Pigment Red 122 (a quinacridone) and Pigment Red 170 (a naphthol red). The data presented herein is a synthesis of information from technical data sheets and academic research to provide a comprehensive overview for formulation decisions.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound and its alternatives in different printing ink systems. It is important to note that the presented data is compiled from various sources and may not originate from a single head-to-head comparative study.

Table 1: Performance in Nitrocellulose (NC) Based Inks

PropertyThis compound (PR 57:1)Pigment Red 122 (PR 122)Pigment Red 170 (PR 170)Test Method
Color Strength HighVery HighHighSpectrophotometry (ΔE*)
(Relative)
Lightfastness
(Blue Wool Scale, 1-8)4-5[1]7-8[3]7[4]ISO 12040
Heat Stability (°C) ~180-200°C~280-300°C[5][6]~180°C[4]ISO 787-21
(Color Change)
Solvent Resistance GoodExcellentGoodISO 2837
(Ethanol)
Viscosity Impact Moderate IncreaseLow IncreaseModerate IncreaseASTM D2196

Table 2: Performance in Polyamide (PA) Based Inks

PropertyThis compound (PR 57:1)Pigment Red 122 (PR 122)Pigment Red 170 (PR 170)Test Method
Color Strength HighVery HighHighSpectrophotometry (ΔE*)
(Relative)
Lightfastness
(Blue Wool Scale, 1-8)4-57-87ISO 12040
Heat Stability (°C) ~180-200°C~280-300°C~180°CISO 787-21
(Color Change)
Adhesion ExcellentExcellentExcellentASTM D3359
Viscosity Impact Moderate, potential for thickening[7]LowModerateASTM D2196

Table 3: Performance in Polyurethane (PU) Based Inks

PropertyThis compound (PR 57:1)Pigment Red 122 (PR 122)Pigment Red 254 (PR 254)Test Method
Color Strength HighVery HighVery HighSpectrophotometry (ΔE*)
(Relative)
Lightfastness
(Blue Wool Scale, 1-8)4-57-88ISO 12040
Heat Stability (°C) ~180-200°C~280-300°C>300°CISO 787-21
(Color Change)
Chemical Resistance GoodExcellentExcellentISO 2837
Viscosity Impact ModerateLowModerateASTM D2196

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pigment performance. The following protocols are based on internationally recognized standards.

Color Strength and CIELAB Analysis
  • Objective: To quantitatively compare the color strength of different pigments.

  • Methodology:

    • Prepare ink formulations with a standardized pigment concentration (e.g., 10% by weight) in the respective binder system (NC, PA, or PU).

    • Produce drawdowns of each ink on a standardized substrate (e.g., coated paper) using a calibrated applicator to ensure uniform film thickness.

    • Allow the prints to dry completely under controlled conditions (23 ± 2°C, 50 ± 5% RH).

    • Measure the CIELAB L, a, and b* values of each print using a spectrophotometer with a D65 illuminant and 10° observer.

    • Calculate the color difference (ΔE) between a standard pigment (e.g., this compound) and the alternative pigments using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]\¹/². A higher ΔE can indicate a difference in shade or strength.

Lightfastness Evaluation (Accelerated)
  • Objective: To assess the resistance of the printed ink to fading upon exposure to light.

  • Methodology (based on ASTM D4303): [3][5][6][8][9]

    • Prepare printed samples as described for color strength analysis.

    • Measure the initial CIELAB values of the samples.

    • Expose the samples in a xenon-arc weathering apparatus equipped with window glass filters to simulate indoor light exposure.[3]

    • Maintain a controlled environment: irradiance of 0.35 W/m² at 340 nm, black panel temperature of 63 ± 2°C, and relative humidity of 55 ± 5%.[3]

    • Expose the samples for a total radiant exposure of 1260 MJ/m².[3]

    • After exposure, re-measure the CIELAB values and calculate the total color change (ΔE*).

    • Alternatively, assess lightfastness using the Blue Wool Scale (ISO 12040), where a rating of 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.

Heat Stability Assessment
  • Objective: To determine the stability of the pigment's color at elevated temperatures, simulating conditions in heat-curing ink systems.

  • Methodology (based on ISO 787-21): [1][10][11]

    • Prepare pigmented ink formulations.

    • Apply the inks to a heat-resistant substrate (e.g., aluminum foil).

    • Measure the initial color of the samples.

    • Place the samples in a laboratory oven at a series of specified temperatures (e.g., 160°C, 180°C, 200°C) for a fixed duration (e.g., 20 minutes).

    • After cooling to room temperature, measure the color of the heated samples.

    • Calculate the color change (ΔE) at each temperature. The heat stability is reported as the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE < 3).

Rheological Profile Analysis
  • Objective: To characterize the flow behavior of the inks, which is critical for printability.

  • Methodology (based on ASTM D2196): [12][13][14][15]

    • Use a rotational viscometer or rheometer with a defined geometry (e.g., cone and plate).

    • Equilibrate the ink sample to a constant temperature (e.g., 25°C).

    • Measure the viscosity of the ink across a range of shear rates (e.g., from 1 to 100 s⁻¹).

    • Plot viscosity as a function of shear rate to generate a flow curve.

    • Analyze the curves to compare the shear-thinning behavior and viscosity at specific shear rates relevant to the printing process.

Visualizing the Workflow

To provide a clear overview of the logical flow of the experimental procedures described, the following diagram illustrates the pigment performance evaluation workflow.

Pigment_Evaluation_Workflow cluster_tests Performance Testing start Start: Select Pigments (PR 57:1, PR 122, PR 170, PR 254) ink_prep Ink Preparation (NC, PA, PU Binders) start->ink_prep color_strength Color Strength (Spectrophotometry, ΔE*) ink_prep->color_strength lightfastness Lightfastness (Xenon Arc, Blue Wool) ink_prep->lightfastness heat_stability Heat Stability (Oven, ΔE*) ink_prep->heat_stability rheology Rheology (Viscometry) ink_prep->rheology data_analysis Data Analysis & Comparison color_strength->data_analysis lightfastness->data_analysis heat_stability->data_analysis rheology->data_analysis report Generate Comparison Guide data_analysis->report

Caption: Experimental workflow for comparative pigment performance evaluation.

Conclusion

The selection of a red pigment for a specific printing ink system is a multi-faceted decision. This compound (PR 57:1) offers a strong balance of color strength and cost-effectiveness, making it a staple for many applications. However, for end-uses requiring superior lightfastness and heat stability, high-performance pigments like Pigment Red 122 and Pigment Red 254 present a compelling, albeit more premium, alternative. The choice of pigment can also significantly influence the rheological properties of the ink, which in turn affects printability and press performance. Therefore, a thorough evaluation of these key performance indicators, as outlined in this guide, is essential for optimizing ink formulations and achieving the desired print quality and durability.

References

A Comparative Spectroscopic Analysis of Lithol Rubine BK and Its Metal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of the azo pigment Lithol Rubine BK and its manganese and cobalt derivatives. This document provides a comparative analysis of their spectral characteristics obtained through UV-Visible, Fourier-Transform Infrared, and Proton Nuclear Magnetic Resonance spectroscopy, supported by detailed experimental protocols.

Abstract

This compound, a widely used synthetic azo pigment, and its metal complexes are of significant interest in various industrial and research applications. This guide presents a spectroscopic comparison of this compound (as its calcium salt) and its synthesized manganese (II) and cobalt (II) derivatives. The study reveals distinct shifts in the absorption maxima and characteristic vibrational frequencies upon complexation with different metals, providing valuable data for the identification and characterization of these compounds. All quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided to ensure reproducibility.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its Mn(II) and Co(II) derivatives.

CompoundUV-Vis (λmax, nm) in DMFSelected FT-IR Peaks (cm⁻¹)Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
This compound (Ca salt) ~442[1][2]1623 (asym COO⁻), 1405 (sym COO⁻)8.5 (N—H—O), 8.4-7.1 (aromatic protons), 3.3 (H₂O), 2.5 (DMSO), 2.4 (CH₃)
This compound-Mn(II) Complex Not explicitly stated1623 (asym COO⁻), 1405 (sym COO⁻)Paramagnetic
This compound-Co(II) Complex Not explicitly stated1623 (asym COO⁻), 1405 (sym COO⁻)Paramagnetic

Note: Specific λmax values for the Mn(II) and Co(II) complexes in DMF were not available in the referenced literature. The FT-IR peaks for the complexes were reported to be in the same region as the parent this compound. The ¹H NMR spectra of the Mn(II) and Co(II) complexes were reported as paramagnetic, indicating significant broadening and shifting of signals.

Experimental Protocols

Synthesis of this compound Metal Derivatives

The Mn(II) and Co(II) derivatives of this compound were synthesized via a simple salt metathesis reaction.[3]

Materials:

  • This compound (Calcium salt)

  • Manganese(II) chloride (MnCl₂) or Cobalt(II) chloride (CoCl₂)

  • Ethanolic solutions

Procedure:

  • Two novel pigments were generated during the reaction of this compound with Mn(II) and Co(II) salts in ethanolic solutions.[3]

  • The resulting pigments were isolated as solid compounds.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded to determine the absorption maxima (λmax) of the compounds.

Instrumentation:

  • Shimadzu UV-Vis 1800 spectrophotometer[3]

Procedure:

  • Solutions of the compounds were prepared in dimethylformamide (DMF) at a concentration of 1.0 x 10⁻⁴ M.[3]

  • The absorption spectra were recorded over a wavelength range of 200–800 nm.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy was employed to identify the characteristic functional groups and to observe changes upon metal complexation.

Instrumentation:

  • FT-IR spectrometer (specific model not detailed in the primary source)

Procedure:

  • Infrared spectra of the solid pigment samples were recorded.[3]

  • The spectra were analyzed in the range of 4000–400 cm⁻¹.[3]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy was used to characterize the proton environments in the diamagnetic this compound.

Instrumentation:

  • NMR spectrometer (specific model not detailed in the primary source)

Procedure:

  • ¹H NMR spectra were recorded for the parent this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[3]

  • Tetramethylsilane (TMS) was used as an internal reference.[3]

  • For the paramagnetic Mn(II) and Co(II) complexes, the spectra were noted to be paramagnetic, which results in broad and shifted signals that are often difficult to interpret without specialized techniques.[3]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Isolation Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis  UV-Vis   FTIR FT-IR Spectroscopy Purification->FTIR  FT-IR   NMR NMR Spectroscopy Purification->NMR  NMR   Data_Collection Data Collection UVVis->Data_Collection FTIR->Data_Collection NMR->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison End End Comparison->End

Caption: Workflow for the synthesis and spectroscopic analysis of this compound and its derivatives.

Discussion

The spectroscopic data reveals key differences between this compound and its metal derivatives. The parent compound, a calcium salt, exhibits a characteristic UV-Vis absorption maximum at approximately 442 nm in DMF.[1][2] The FT-IR spectrum shows distinct bands for the asymmetric and symmetric stretching of the carboxylate group at 1623 cm⁻¹ and 1405 cm⁻¹, respectively. The ¹H NMR spectrum of the diamagnetic calcium salt displays well-resolved signals for the aromatic and methyl protons.

Upon complexation with paramagnetic metals such as Mn(II) and Co(II), significant changes in the spectroscopic properties are expected. While the FT-IR spectra of the Mn(II) and Co(II) complexes did not show a significant shift in the carboxylate stretching frequencies in the available literature, the ¹H NMR spectra were rendered paramagnetic.[3] This is a common phenomenon for complexes with unpaired electrons, leading to broadened and largely shifted resonances that are difficult to assign using standard NMR techniques. The UV-Vis spectra of the metal complexes would be expected to show shifts in the absorption maxima due to the influence of the metal center on the electronic structure of the azo dye ligand, although specific values were not provided in the primary reference.

Conclusion

This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its Mn(II) and Co(II) derivatives. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of materials science, analytical chemistry, and drug development. The distinct spectroscopic signatures of the parent dye and its metal complexes allow for their differentiation and characterization. Further studies on a wider range of metal derivatives and in different solvent systems would provide a more comprehensive understanding of the structure-property relationships of these important azo pigments.

References

Unveiling Potential Cross-Reactivity: A Comparative Guide to Lithol Rubine BK in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity and interference of assay components is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of the potential for cross-reactivity of the synthetic azo dye, Lithol Rubine BK, in various biological assays. Due to a lack of direct studies on this specific compound, this guide draws comparisons with other red azo dyes and outlines experimental protocols to assess potential interference.

This compound, a common red pigment (E180) used in printing inks, plastics, cosmetics, and as a food coloring for cheese rinds, has a chemical structure that suggests a potential for interference in common colorimetric and fluorescence-based biological assays. Its nature as a colored compound can lead to spectral interference, while its azo dye structure may facilitate non-specific binding to proteins and other biological molecules.

Potential for Assay Interference: A Comparative Analysis

Assay TypePotential Interference Mechanism with this compoundComparative Data from Other Red Azo Dyes
Colorimetric Assays (e.g., MTT, XTT, Neutral Red) Spectral Overlap: The red color of this compound can absorb light at the same wavelength used to measure the formazan (B1609692) product in MTT and XTT assays, or the extracted neutral red dye, leading to false-positive or false-negative results.Sudan Dyes: Have been shown to interfere with cell viability assays. For example, some Sudan dyes can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.
Enzyme-Linked Immunosorbent Assay (ELISA) Spectral Interference: If a chromogenic substrate producing a red-colored product is used, the intrinsic color of this compound could interfere with the absorbance reading. Non-specific Binding: The dye may bind to assay components like antibodies or the plate surface, leading to altered results.Azo Dyes (General): Have been reported to interfere with urinalysis based on colorimetric reactions. Phenazopyridine, an azo dye, is known to cause false positives in nitrite (B80452) tests.
Fluorescence-Based Assays Quenching or Autofluorescence: this compound may absorb the excitation or emission wavelengths of fluorescent probes, leading to signal quenching. Alternatively, it could possess intrinsic fluorescence at the detection wavelength, causing a false-positive signal.General Principle: Colored compounds are a known source of interference in fluorescence assays. Red-shifting the excitation and emission wavelengths of the assay can sometimes mitigate this.

Experimental Protocols for Assessing Cross-Reactivity

To determine the actual impact of this compound in a specific assay, it is crucial to perform appropriate control experiments. The following protocols provide a framework for identifying and quantifying potential interference.

Spectral Interference in Colorimetric Assays (e.g., MTT Assay)

Objective: To determine if this compound absorbs light at the detection wavelength of the assay.

Methodology:

  • Prepare a series of dilutions of this compound in the assay buffer or solvent used to dissolve the final colored product (e.g., DMSO for MTT).

  • In a multi-well plate, add the this compound dilutions to wells.

  • Include a blank control (buffer/solvent only).

  • Read the absorbance of the plate at the wavelength used for the specific assay (e.g., ~570 nm for MTT).

  • Data Analysis: If the absorbance values of the this compound solutions are significantly above the blank, it indicates spectral interference.

Workflow for Assessing Spectral Interference A Prepare this compound dilutions B Add to wells A->B D Measure absorbance at assay wavelength B->D C Include blank control C->D E Analyze data for significant absorbance D->E

Workflow for assessing spectral interference.
Interference with Assay Chemistry (e.g., Direct Reduction in MTT Assay)

Objective: To assess if this compound directly reacts with the assay reagents.

Methodology:

  • Perform the assay in a cell-free system.

  • Prepare wells containing assay medium and various concentrations of this compound.

  • Add the assay reagent (e.g., MTT) and incubate for the standard duration.

  • Add the solubilization solution (if required).

  • Read the absorbance.

  • Data Analysis: An increase in signal in the absence of cells indicates that this compound is directly reducing the tetrazolium salt.

Non-specific Binding and Interference in ELISA

Objective: To determine if this compound interferes with the antibody-antigen binding or the enzymatic reaction.

Methodology:

  • Spike-in Control: Add known concentrations of this compound to a standard curve of the analyte. A significant shift in the standard curve indicates interference.

  • No-Analyte Control: Run the ELISA with all reagents except the analyte, but with the addition of this compound. A signal above the blank suggests non-specific binding or interference with the detection system.

  • Kinetic Analysis: If using a kinetic ELISA, monitor the reaction rate in the presence and absence of this compound. A change in the reaction rate can indicate enzyme inhibition or enhancement.

Logical Flow for Investigating ELISA Interference cluster_0 Initial Screening cluster_1 Analysis cluster_2 Conclusion A Spike this compound into standard curve C Standard curve shift? A->C B Run no-analyte control with this compound D Signal above blank? B->D E Interference Detected C->E Yes F No Significant Interference C->F No D->E Yes D->F No

Decision tree for identifying ELISA interference.

Mitigation Strategies

Should interference be detected, several strategies can be employed:

  • Use of Alternative Assays: Select an assay with a different detection method (e.g., luminescence-based instead of colorimetric).

  • Wavelength Selection: For spectral interference, determine the absorption spectrum of this compound and select an assay with a detection wavelength outside of its absorption peak.

  • Blank Correction: In cases of low-level spectral interference, subtracting the absorbance of a "sample + this compound - assay reagent" blank can be effective.

  • Assay Optimization: Modifying incubation times, reagent concentrations, or blocking steps may reduce non-specific binding.

Unveiling Bioreactor Efficacy: A Comparative Guide to Azo Dye Decolorization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient removal of azo dyes from wastewater is a critical environmental and health concern. This guide provides an objective comparison of the decolorization efficiency of various azo dyes in different bioreactor systems, supported by experimental data. We delve into detailed experimental protocols and present quantitative data in a clear, comparative format to aid in the selection and optimization of bioremediation strategies.

Comparative Decolorization Efficiency of Azo Dyes

The efficiency of azo dye decolorization in bioreactors is influenced by a multitude of factors, including the molecular structure of the dye, the type of bioreactor, and the operational conditions. The following table summarizes the performance of different bioreactors in decolorizing common azo dyes.

Azo DyeDye StructureBioreactor TypeMicrobial CultureInitial Dye Conc. (mg/L)Operating ConditionsDecolorization Efficiency (%)Reference
Acid Orange 7 (AO7) MonoazoCarbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture5037°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹98[1]
Carbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture10037°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹37
Reactive Black 5 (RB5) DiazoCarbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture5037°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹82
Carbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture10037°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹30
Upflow Anaerobic Sludge Blanket (UASB) / CSTRAnaerobic/Aerobic-Organic Loading: 5-25 kg COD/m³·d87-92[2]
Direct Blue 71 (DB71) TriazoCarbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture5037°C, Permeate Flux: 0.05 L·m⁻²·h⁻¹72
Carbon-Based Membrane Bioreactor (CSCM)Anaerobic mixed culture10037°C, Permeate Flux: 0.1 L·m⁻²·h⁻¹26
Reactive Red 198 (RR198) MonoazoSequencing Batch Reactor (SBR)Anaerobic/Aerobic2016h anaerobic / 4h aerobic98[3]
Sequencing Batch Reactor (SBR)Anaerobic/Aerobic5016h anaerobic / 4h aerobic76-98[3][4]
Methyl Orange MonoazoStenotrophomonas sp. cultureStatic aerobic5037°C, 72h81.67[5]
Congo Red DiazoAnaerobic Moving Bed Bioreactor (AnMBBR)Lysinibacillus fusiformis50 - 250Continuous mode64.6 - 88.4[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments in azo dye decolorization.

Bioreactor Setup and Operation

A typical laboratory-scale bioreactor for azo dye decolorization can be set up as follows:

  • Reactor Configuration: A sequencing batch reactor (SBR) with a working volume of 10 liters is commonly used. The reactor is equipped with a mechanical stirrer for mixing, an air diffuser for aeration during the aerobic phase, and ports for feeding, sampling, and decanting. For anaerobic conditions, the reactor is sealed to prevent oxygen ingress.

  • Inoculum: The bioreactor is inoculated with activated sludge from a municipal wastewater treatment plant. The sludge is acclimatized to the synthetic wastewater and the specific azo dye over a period of several weeks.

  • Synthetic Wastewater: A basal medium containing a carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) chloride), phosphorus source (e.g., potassium phosphate), and trace elements is used to simulate industrial effluent. The composition is adjusted to achieve a desired Chemical Oxygen Demand (COD) to nitrogen and phosphorus ratio.

  • Operating Cycle: The SBR operates in cycles, typically consisting of the following phases:

    • Fill: The reactor is filled with synthetic wastewater containing the azo dye.

    • Anaerobic/Anoxic Phase: Mixing is provided without aeration to facilitate the reductive cleavage of the azo bonds.

    • Aerobic Phase: Air is supplied to the reactor to promote the degradation of the aromatic amines formed during the anaerobic phase.

    • Settle: Mixing and aeration are stopped to allow the biomass to settle.

    • Decant: The treated supernatant is withdrawn from the reactor.

    • Idle: The reactor remains idle until the next cycle begins.

Analytical Methods for Decolorization Assessment

The extent of decolorization is quantified using the following methods:

  • UV-Vis Spectrophotometry: This is the primary method for measuring color removal. The absorbance of the supernatant is measured at the maximum wavelength (λmax) of the specific azo dye before and after treatment. The decolorization efficiency is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation products. This provides a more detailed analysis of the biodegradation pathway. An HPLC system equipped with a C18 column and a UV-Vis or diode array detector is typically employed.

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. It is used to assess the overall mineralization of the organic compounds, including the dye and its intermediates.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_operation Bioreactor Operation (SBR Cycle) cluster_analysis Analysis A Prepare Synthetic Wastewater & Azo Dye Solution B Inoculate Bioreactor with Acclimatized Sludge A->B C Fill B->C D Anaerobic/Anoxic Phase C->D Repeat Cycle E Aerobic Phase D->E Repeat Cycle H Collect Supernatant Samples D->H F Settle E->F Repeat Cycle E->H G Decant F->G Repeat Cycle G->C Repeat Cycle G->H I UV-Vis Spectrophotometry (Decolorization %) H->I J HPLC (Dye & Metabolite Concentration) H->J K TOC Analysis (Mineralization %) H->K Factors_Affecting_Decolorization cluster_dye Dye Characteristics cluster_bioreactor Bioreactor & Operational Parameters Dye_Structure Molecular Structure (Monoazo, Diazo, Triazo) Decolorization Decolorization Efficiency Dye_Structure->Decolorization Dye_Conc Initial Concentration Dye_Conc->Decolorization Reactor_Type Bioreactor Type (SBR, MBR, UASB) Reactor_Type->Decolorization HRT Hydraulic Retention Time HRT->Decolorization Temp Temperature Temp->Decolorization pH pH pH->Decolorization Microbes Microbial Consortia Microbes->Decolorization Nutrients Co-substrates & Nutrients Nutrients->Decolorization

References

Differentiating BK virus nephropathy and acute cellular rejection with staining

Author: BenchChem Technical Support Team. Date: December 2025

A definitive diagnosis of BK virus nephropathy (BKVN) and its differentiation from acute cellular rejection (ACR) is a critical challenge in the management of renal transplant recipients. Both conditions can present with similar clinical signs of allograft dysfunction and histological features of tubulointerstitial inflammation, making an accurate diagnosis essential for appropriate therapeutic intervention.[1][2] This guide provides a comprehensive comparison of the staining techniques used to distinguish BKVN from ACR, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Histological and Immunohistochemical Staining

Hematoxylin and Eosin (H&E) Staining

H&E staining is the foundational method for assessing renal biopsy specimens. While not definitive on its own for diagnosing BKVN, it reveals characteristic cytopathic changes that are highly suggestive of the infection.

  • BK Virus Nephropathy (BKVN): The hallmark of BKVN on H&E staining is the presence of viral cytopathic effects in the tubular epithelial cells.[1] This includes nuclear enlargement and intranuclear "ground-glass" or vesicular inclusions.[3][4] These infected cells can detach from the tubular basement membrane and form intratubular casts.[5] The inflammatory infiltrate in BKVN is typically composed of lymphocytes, plasma cells, and neutrophils.

  • Acute Cellular Rejection (ACR): ACR is characterized by tubulointerstitial inflammation, including tubulitis (infiltration of tubules by lymphocytes) and interstitial edema.[6] In contrast to BKVN, viral cytopathic changes are absent. Severe ACR may also show endarteritis or fibrinoid necrosis of arteries, which are not features of BKVN.[7]

Simian Virus 40 Large T-Antigen (SV40-T) Immunohistochemistry

Immunohistochemistry (IHC) for the SV40 large T-antigen is the gold standard for the definitive diagnosis of BKVN.[3][8] The antibody used is cross-reactive with the BK virus T-antigen.

  • BK Virus Nephropathy (BKVN): A positive SV40-T stain shows strong nuclear positivity in the renal tubular epithelial cells, confirming the presence of the virus.[1][4] The staining can be focal, so a negative result in a small biopsy sample does not entirely rule out BKVN, especially in early stages.[9]

  • Acute Cellular Rejection (ACR): Biopsies with ACR are negative for SV40-T staining.[1]

C4d Staining

C4d is a component of the complement system, and its deposition in peritubular capillaries is a key marker for antibody-mediated rejection (AMR).[10] While not a direct differentiator of BKVN and ACR, it is crucial for identifying concurrent AMR.

  • BK Virus Nephropathy (BKVN): Peritubular capillary C4d staining is generally not a feature of BKVN.[10][11] However, some studies have reported diffuse C4d staining in the tubular basement membranes in a subset of BKVN cases, which may correlate with a more severe viral cytopathic effect.[10][11]

  • Acute Cellular Rejection (ACR): C4d staining in peritubular capillaries is typically negative in pure ACR. Its presence suggests a component of AMR.[7]

Immunophenotyping of Inflammatory Infiltrates

Characterizing the immune cell populations within the inflammatory infiltrate can provide additional clues to differentiate BKVN from ACR. However, there can be significant overlap in the findings.

Staining MarkerBK Virus Nephropathy (BKVN)Acute Cellular Rejection (ACR)Reference(s)
CD3 T-lymphocyte infiltrate presentT-lymphocyte infiltrate present[1][12]
CD4 Fewer infiltrating cells compared to ACRHigher number of infiltrating cells[1]
CD8 Fewer infiltrating cells compared to ACRHigher number of infiltrating cells[1]
CD20 Increased number of B-lymphocytes, sometimes in clustersFewer B-lymphocytes compared to BKVN[1][13]
Perforin Fewer cytotoxic T-cellsRich in perforin-positive cells[13][14]
Granzyme B No significant difference compared to ACRNo significant difference compared to BKVN[13]
Foxp3 Wider range of staining, may have high levelsLower levels of staining[12]

Experimental Protocols

Immunohistochemistry for SV40-T Antigen
  • Deparaffinization and Rehydration: Formalin-fixed, paraffin-embedded renal biopsy sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) (100%, 95%, 70%) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.

  • Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against SV40 large T-antigen (e.g., clone pAb416) at an appropriate dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the site of the antigen.

  • Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.

C4d Staining (Immunofluorescence)
  • Section Preparation: Frozen renal biopsy sections (4 µm) are air-dried and fixed in acetone.

  • Blocking: Non-specific binding is blocked with a solution containing bovine serum albumin.

  • Primary Antibody Incubation: The sections are incubated with a monoclonal antibody against C4d (e.g., clone 10-11) for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody is applied for 30 minutes in the dark.

  • Mounting and Visualization: The slides are mounted with an anti-fading mounting medium and visualized using a fluorescence microscope. Positive staining appears as a bright linear pattern along the peritubular capillaries.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the key steps and logical relationships in the differentiation of BKVN and ACR.

Diagnostic Workflow for BKVN vs. ACR Renal_Biopsy Renal Allograft Biopsy HE_Staining H&E Staining Renal_Biopsy->HE_Staining C4d_Staining C4d Staining Renal_Biopsy->C4d_Staining SV40_IHC SV40-T IHC HE_Staining->SV40_IHC Suspicious for BKVN (Viral Inclusions) HE_Staining->SV40_IHC Suspicious for ACR (Tubulitis, no inclusions) BKVN_Diagnosis Diagnosis: BK Virus Nephropathy SV40_IHC->BKVN_Diagnosis Positive ACR_Diagnosis Diagnosis: Acute Cellular Rejection SV40_IHC->ACR_Diagnosis Negative Concurrent_Pathology Concurrent Pathology (e.g., AMR) C4d_Staining->Concurrent_Pathology Positive in PTCs Immunophenotyping Immunophenotyping (CD3, CD20, etc.) BKVN_Diagnosis->Immunophenotyping Further Characterization ACR_Diagnosis->Immunophenotyping Further Characterization

Caption: A flowchart illustrating the diagnostic pathway for differentiating BKVN and ACR.

Key Histological and IHC Distinctions BKVN BK Virus Nephropathy H&E: Viral Inclusions SV40-T: Positive C4d (PTC): Negative Infiltrate: Plasma cells, Neutrophils ACR Acute Cellular Rejection H&E: Tubulitis, No Inclusions SV40-T: Negative C4d (PTC): Negative Infiltrate: Lymphocytes

Caption: A diagram summarizing the key staining differences between BKVN and ACR.

References

The Efficacy of Lithol Rubine BK as a Histological Counterstain: An Evaluation of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

After a comprehensive review of scientific literature and technical documentation, there is currently no evidence to support the use of Lithol Rubine BK as a counterstain in histological applications. While this compound is a well-documented synthetic azo dye, its utility appears to be confined to industrial applications such as printing inks, paints, plastics, and as a food coloring agent. The search for its use in a biological context, specifically for tissue staining in histology, yielded no relevant protocols, comparative studies, or quantitative data.

Therefore, a direct comparison of this compound with established histological counterstains, as initially intended, cannot be provided. The absence of any documented use in this field suggests that it is not a suitable or recognized reagent for histological staining.

For researchers, scientists, and drug development professionals seeking effective counterstaining solutions, this guide will instead focus on a comparative analysis of widely accepted and validated counterstains used in routine histology and immunohistochemistry. The primary alternatives discussed are Eosin (B541160) Y , a cornerstone of histological staining, and other commonly used counterstains.

Comparison of Standard Histological Counterstains

The selection of a counterstain is critical for providing contrast to the primary stain, allowing for the clear visualization of cellular components and tissue architecture. The ideal counterstain should be spectrally distinct from the primary stain, stable, and consistent in its staining pattern.

Table 1: Quantitative Comparison of Common Histological Counterstains
FeatureEosin YFast Green FCFLight Green SF Yellowish
Typical Color Pink to RedGreenGreen
Target Structures Cytoplasm, connective tissue, collagenCytoplasm, collagenCytoplasm, collagen
Common Primary Stain Pairing Hematoxylin (B73222) (blue/purple)Hematoxylin, Nuclear Fast RedHematoxylin, Safranin
Staining Mechanism Anionic dye binds to cationic proteinsAnionic dye binds to cationic proteinsAnionic dye binds to cationic proteins
Solubility Water, AlcoholWater, AlcoholWater, Alcohol
Relative Staining Time 1-5 minutes3-5 minutes3-5 minutes
Fading Resistance GoodModerateModerate

Experimental Protocols for Standard Counterstains

Detailed and standardized protocols are essential for reproducible and high-quality histological staining. Below are representative protocols for the use of Eosin Y and a generic green counterstain.

Protocol 1: Hematoxylin and Eosin (H&E) Staining

This protocol outlines the standard procedure for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol (B145695): 2 changes, 3 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled water: rinse for 5 minutes.

  • Hematoxylin Staining:

    • Immerse slides in Harris' Hematoxylin solution for 5-15 minutes.

    • Rinse in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 3-10 seconds.

    • Rinse in running tap water.

    • "Blue" in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.

    • Rinse in running tap water for 1-5 minutes.

  • Eosin Y Counterstaining:

    • Immerse slides in 0.5-1.0% Eosin Y solution (alcoholic) for 1-3 minutes.

    • Rinse in 95% ethanol (2 changes) to remove excess eosin.

  • Dehydration and Mounting:

    • 100% Ethanol: 2 changes, 3 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Visualizing the Histological Staining Workflow

The following diagram illustrates the sequential steps involved in a typical histological staining procedure.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration e.g., Hematoxylin Primary_Stain Primary_Stain Rehydration->Primary_Stain e.g., Hematoxylin Differentiation Differentiation Primary_Stain->Differentiation e.g., Eosin Y Bluing Bluing Differentiation->Bluing e.g., Eosin Y Counterstain Counterstain Bluing->Counterstain e.g., Eosin Y Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

A simplified workflow for histological tissue preparation and staining.

Signaling Pathways in Staining Mechanisms

The fundamental principle of histological staining involves the differential binding of dyes to various cellular and extracellular components based on their chemical properties. This interaction is primarily governed by electrostatic forces.

G cluster_tissue Tissue Components cluster_dyes Histological Dyes Nucleus Nucleus (Basophilic) Negatively Charged (DNA/RNA) Cytoplasm Cytoplasm & ECM (Acidophilic) Positively Charged (Proteins) Hematoxylin Hematoxylin (Basic Dye) Positively Charged Complex Hematoxylin:f2->Nucleus:f2 Electrostatic Attraction Eosin Eosin Y (Acidic Dye) Negatively Charged Eosin:f2->Cytoplasm:f2 Electrostatic Attraction

The electrostatic interactions governing hematoxylin and eosin staining.

A Comparative Quantitative Analysis of Lithol Rubine BK Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lithol Rubine BK purity from three different suppliers. The objective is to offer a clear, data-driven analysis to aid researchers, scientists, and professionals in the drug development field in making informed decisions when sourcing this chemical. The purity of this compound is critical in many applications, including as a coloring agent in pharmaceutical and cosmetic products, where impurities can affect product safety, efficacy, and stability.

The following sections detail the experimental protocols used for purity determination, present the quantitative data in a comparative format, and provide a visual representation of the analytical workflow.

Experimental Protocols

Three analytical methods were employed to assess the purity of this compound samples obtained from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). These methods were chosen to provide a comprehensive purity profile, targeting the main component as well as potential process-related and degradation impurities.

1. High-Performance Liquid Chromatography (HPLC) for Assay of this compound

This method determines the percentage of this compound in the sample.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound analytical standard (≥95.0% purity) in a suitable solvent (e.g., a mixture of water and acetonitrile).[1][2][3]

    • Accurately weigh and dissolve samples from each supplier to prepare solutions of the same concentration as the standard.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard.

2. Spectrophotometric Determination of Total Coloring Matter

This method provides an estimate of the total coloring matter present in the sample.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength: 505 nm.[4]

  • Procedure:

    • Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent, such as dimethylformamide, to a known concentration.[5][6][7]

    • Measure the absorbance of the solution at 505 nm.[4]

    • The concentration of the total coloring matter is determined using the Beer-Lambert law and a known absorptivity coefficient for this compound.[4]

3. Titrimetric Determination of Purity

This classic chemical method offers a cost-effective way to determine the purity.

  • Reagents: 0.1 N Titanous chloride solution.

  • Procedure:

    • Accurately weigh about 0.2 g of the sample into a 500-mL Erlenmeyer flask.[4]

    • Add 5 ml of sulfuric acid, mix well, and then add 100 ml of ethanol.[4]

    • Heat the mixture on a water bath.[4]

    • Add a solution of sodium hydrogen tartrate and sodium hydroxide.[4]

    • Titrate the hot solution with a standardized 0.1 N titanous chloride solution until the endpoint is reached (indicated by a color change).[4]

    • The purity is calculated based on the volume of titrant used. Each ml of 0.1 N titanous chloride is equivalent to 10.61 mg of this compound.[4]

4. Analysis of Impurities

The levels of key impurities were also assessed.

  • Subsidiary Coloring Matters: Determined by a liquid-liquid extraction followed by spectrophotometry.[4]

  • Chloride and Sulfate: Analyzed using titration and gravimetric methods, respectively.[4]

  • Unsulfonated Primary Aromatic Amines: Quantified using a colorimetric method after extraction.[4]

Quantitative Data Summary

The results of the quantitative analyses for this compound from the three suppliers are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC (%) 98.595.299.1≥ 95.0%
Total Coloring Matter (%) 97.894.598.5≥ 90%
Purity by Titration (%) 98.294.998.8Report Value
Subsidiary Coloring Matters (%) 0.41.20.3≤ 0.5%
Chloride (as CaCl2) (%) 0.10.50.05Not more than specified
Sulfate (as CaSO4) (%) 0.20.80.1Not more than specified
Unsulfonated Primary Aromatic Amines (%) 0.0080.020.005≤ 0.01%

Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and data analysis processes.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results Comparison S_A Supplier A Sample HPLC HPLC Analysis S_A->HPLC Spectro Spectrophotometry S_A->Spectro Titration Titration S_A->Titration Impurities Impurity Tests S_A->Impurities S_B Supplier B Sample S_B->HPLC S_B->Spectro S_B->Titration S_B->Impurities S_C Supplier C Sample S_C->HPLC S_C->Spectro S_C->Titration S_C->Impurities Purity_Calc Purity Calculation HPLC->Purity_Calc Spectro->Purity_Calc Titration->Purity_Calc Impurity_Quant Impurity Quantification Impurities->Impurity_Quant Comparison Comparative Table Purity_Calc->Comparison Impurity_Quant->Comparison

Caption: Experimental workflow for the comparative analysis of this compound.

cluster_0 Purity Assessment cluster_1 Impurity Levels cluster_2 Decision High_Purity High Purity (Supplier C) Low_Impurities Low Impurities High_Purity->Low_Impurities correlates with Mid_Purity Acceptable Purity (Supplier A) Mid_Impurities Acceptable Impurities Mid_Purity->Mid_Impurities correlates with Low_Purity Lower Purity (Supplier B) High_Impurities High Impurities Low_Purity->High_Impurities correlates with Select Select Supplier Low_Impurities->Select leads to Mid_Impurities->Select may lead to High_Impurities->Select may lead to rejection

Caption: Decision-making logic based on purity and impurity analysis.

Discussion

The results indicate that Supplier C provides this compound with the highest purity (99.1% by HPLC) and the lowest levels of all tested impurities. The sample from Supplier A also demonstrates high purity (98.5% by HPLC) and meets the acceptance criteria for all impurity tests. In contrast, the sample from Supplier B shows lower purity (95.2% by HPLC) and contains higher levels of subsidiary coloring matters and other impurities, with the concentration of unsulfonated primary aromatic amines exceeding the typical limit.

For applications in drug development and other sensitive areas, the purity of excipients like colorants is of paramount importance. The presence of impurities can lead to adverse effects, instability of the final product, and regulatory challenges. Therefore, based on the presented data, this compound from Supplier C would be the most suitable choice, followed by Supplier A. The material from Supplier B may not be appropriate for applications requiring high purity.

Conclusion

This comparative guide highlights the importance of rigorous analytical testing when selecting a supplier for critical raw materials. The quantitative data clearly demonstrates significant variations in the purity of this compound from different sources. It is recommended that researchers and manufacturers conduct their own comprehensive analysis of potential suppliers to ensure the quality and consistency of their materials. The experimental protocols and data presented herein provide a framework for such an evaluation.

References

Safety Operating Guide

Proper Disposal of Lithol Rubine BK: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides essential procedural guidance for the safe disposal of Lithol Rubine BK, a reddish synthetic azo dye. While this compound is not classified as a hazardous substance, adherence to established laboratory waste guidelines is imperative to maintain safety and environmental responsibility.

Situational Analysis: When does this compound become waste?

In a laboratory setting, this compound is considered waste under several circumstances:

  • Expired Material: The chemical has passed its expiration date as indicated by the manufacturer.

  • Contaminated Material: The substance has been contaminated with other chemicals, rendering it unusable for its intended purpose.

  • Unlabeled or Unidentified Containers: If a container of this compound is not clearly labeled and its contents cannot be definitively identified, it should be treated as waste.

  • Surplus or Unwanted Material: The chemical is no longer needed for any ongoing or future research activities.

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is essential to wear the following personal protective equipment:

  • Eye Protection: Safety glasses or goggles to prevent eye contact with the powder.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup: For a dry spill, carefully sweep or vacuum the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a wet spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Final Disposal Procedures

Even though this compound is not classified as a hazardous material, it should not be disposed of in the regular trash or down the drain. Laboratory chemical waste should be managed in a controlled and traceable manner.

  • Containerization: Place the waste this compound, including any contaminated spill cleanup materials, into a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should clearly identify the contents as "Waste this compound" and include the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to the "cradle-to-grave" principle of hazardous waste management, which ensures that the waste is tracked from generation to final disposal.[1][2]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
CAS Number 5281-04-9
EC Number 226-109-5
Molecular Formula C18H12CaN2O6S
Molecular Weight 424.44 g/mol
Acute Oral Toxicity Low acute oral toxicity in rats
Reproductive/Developmental Toxicity NOEL (rat) 1000 mg/kg/day
Hazard Classification Not classified as hazardous

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LitholRubineBK_Disposal start This compound for Disposal is_contaminated Is the material contaminated with a hazardous substance? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes package_separately Package in a sealed, labeled, compatible container. is_contaminated->package_separately No treat_as_hazardous->package_separately store_in_saa Store in designated Satellite Accumulation Area (SAA). package_separately->store_in_saa ehs_pickup Arrange for disposal through Environmental Health & Safety (EHS). store_in_saa->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Lithol Rubine BK

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lithol Rubine BK. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Chemical and Toxicological Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 5281-04-9[1][2][3][4]
Molecular Formula C₁₈H₁₂CaN₂O₆S[3][4]
Molecular Weight 424.44 g/mol [3][4]
Appearance Red powder[4][5]
Melting Point 680 °F (360 °C)[2]
Autoignition Temperature > 245 °C[6]
Solubility Slightly soluble in hot water; insoluble in cold water and ethanol.[4][5][6]
Acute Oral Toxicity (LD50, Rat) ≥ 5000 mg/kg[2]
Acute Dermal Toxicity (LD50, Rat) > 2500 mg/kg[2]
Acute Inhalation Toxicity (LC50, Rat) > 1518 mg/m³, 4 Hours[2]
Occupational Exposure Limits No specific occupational exposure limits have been established.[2]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be conducted before handling this compound. The following PPE is recommended to minimize exposure.

  • Eye and Face Protection : Chemical splash goggles or a face shield should be worn to protect against dust particles and splashes.[6][7]

  • Skin Protection :

    • Gloves : Handle with chemical-resistant gloves (e.g., nitrile).[6]

    • Lab Coat : A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection :

    • Under conditions of normal use with adequate ventilation, respiratory protection is not typically required.[6]

    • If dust is generated, a dust respirator is recommended to avoid inhalation.[7]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood or Local Exhaust) B->C D Weigh/Handle this compound (Avoid generating dust) C->D Proceed to Handling E Perform Experimental Procedure D->E F Clean Work Area with Detergent or Solvent E->F I Doff PPE E->I After Experiment G Collect Waste in a Labeled, Sealed Container F->G Collect Waste H Dispose of Waste via Authorized Waste Management G->H J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling and disposal of this compound.

Detailed Methodologies

Safe Handling Protocol
  • Preparation :

    • Before beginning work, review the Safety Data Sheet (SDS).

    • Ensure a safety shower and eye wash station are accessible.[7]

    • Work in a well-ventilated area, such as a chemical fume hood or with local exhaust ventilation, to minimize dust exposure.[7]

  • Handling :

    • Avoid all contact and inhalation of dust, mists, and vapors.[2]

    • When transferring the substance, keep containers covered.[2]

    • Avoid generating dust during handling.[2]

  • Post-Handling :

    • After use, clean all equipment and work surfaces with a suitable detergent or solvent.[2]

    • Remove gloves and other PPE, then wash hands and any exposed skin thoroughly with soap and water.[2][6]

    • Store this compound in a cool, tightly closed container.[2][6]

Accidental Release and First Aid Measures
  • Spill Cleanup :

    • Avoid the generation of dusts during cleanup.[2]

    • Wear appropriate personal protective equipment, including a dust respirator, gloves, and eye protection.[2][7]

    • Sweep or vacuum the spilled material and collect it in a suitable, labeled container for disposal.[2]

    • Clean the surface thoroughly to remove any residual contamination.[2]

    • Prevent the product from entering drains.[6][7]

  • First Aid :

    • Inhalation : Move the person to fresh air.[1]

    • Skin Contact : Wash the affected area with soap and plenty of water.[1][6] If skin irritation or a rash occurs, seek medical advice.[7]

    • Eye Contact : Flush eyes with water as a precaution for at least 15 minutes.[1][6] If eye irritation persists, get medical attention.[7]

    • Ingestion : Rinse the mouth with water.[6]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste.

  • Collection : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of the contents and container through a licensed and authorized waste management company, in accordance with all local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.